2-(Methylsulfonyl)aniline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylsulfonylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUQLZQZRWBBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205985-95-1 | |
| Record name | 2-(Methylsulfonyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-(Methylsulfonyl)aniline Hydrochloride
Introduction
2-(Methylsulfonyl)aniline hydrochloride, a key intermediate in modern synthetic chemistry, presents a unique set of physicochemical characteristics that are pivotal for its application in research, particularly in the realm of drug development and materials science. This guide offers a comprehensive exploration of its core physical properties, providing both established data and the experimental methodologies required for their verification. Understanding these properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, ensuring purity, and predicting the behavior of this compound in various chemical and biological systems.
The molecule consists of an aniline ring substituted at the ortho position with a methylsulfonyl group, and it is presented as a hydrochloride salt. This structure, particularly the presence of the electron-withdrawing sulfonyl group and the protonated amine, profoundly influences its solubility, melting point, and electronic properties. This guide is structured to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of these critical parameters.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's fundamental physical properties is the bedrock of its successful application. This section consolidates the key identifiers and physical data for this compound.
Chemical Structure and Identifiers
-
IUPAC Name: 2-methylsulfonylaniline;hydrochloride[1]
-
Synonyms: 2-(Methylsulfonyl)aniline, HCl; 2-Aminophenyl methyl sulphone hydrochloride[2][3]
-
Molecular Weight: 207.68 g/mol [1]
-
InChI Key: MEUQLZQZRWBBHV-UHFFFAOYSA-N[4]
Summary of Physical Properties
The following table provides a summary of the key physical properties of this compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Solid | [4] |
| Melting Point | 139-141 °C | [2] |
| Solubility | Information not widely available in public sources. Hydrochloride salts of amines are generally more water-soluble than the free base.[5][6] | N/A |
| pKa | Data for the specific compound is not readily available. The pKa of the anilinium ion is influenced by substituents on the aromatic ring. | N/A |
Section 2: Experimental Determination of Physical Properties
To ensure the quality and consistency of experimental outcomes, it is crucial for researchers to be proficient in the methods used to determine the physical properties of their compounds. This section provides detailed, step-by-step protocols for key analytical procedures.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will broaden and depress this range.[7]
Methodology: Capillary Melting Point Determination [8]
This is the most common and fundamental method for determining the melting point of a solid sample.[8]
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8]
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.[9][10] The sample should be packed to a height of 1-2 mm.[10]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]
-
Initial Rapid Heating: If the approximate melting point is unknown, rapidly heat the sample to get a rough estimate.[7]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[7] Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[7][9]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
Causality Behind Experimental Choices:
-
Dry, Powdered Sample: Using a dry sample is crucial as moisture can act as an impurity, depressing and broadening the melting range.[9] A powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Visualization of Melting Point Determination Workflow:
References
- 1. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 错误页 [amp.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to 2-(Methylsulfonyl)aniline Hydrochloride: Properties, Applications, and Analytical Methodologies
Abstract
This technical guide provides an in-depth analysis of 2-(Methylsulfonyl)aniline hydrochloride (CAS RN®: 205985-95-1), a key chemical intermediate in the pharmaceutical and fine chemical industries.[1] As a substituted aniline, its unique structural features—an ortho-positioned methylsulfonyl group and its formulation as a hydrochloride salt—dictate its physicochemical properties, reactivity, and utility. This document serves as a comprehensive resource for researchers, process chemists, and drug development professionals, offering detailed insights into its chemical properties, spectral characteristics, synthesis considerations, analytical workflows, and safety protocols. The methodologies and causality behind experimental choices are explained to provide field-proven insights and ensure procedural integrity.
Chemical Identity and Core Physicochemical Properties
This compound is the salt form of 2-(Methylsulfonyl)aniline, created by reacting the parent aniline with hydrochloric acid.[2] This conversion is standard practice to improve the stability and handling characteristics of the amine, particularly its solubility in aqueous media. The protonation of the amino group significantly alters the compound's physical properties compared to its free base form.
The fundamental identifiers and computed properties are summarized below. It is crucial to note that experimental values for properties like melting point and solubility can vary based on purity and crystalline form and should be determined for each specific lot.
| Property | Value | Source |
| CAS Number | 205985-95-1 | [3][4] |
| Molecular Formula | C₇H₁₀ClNO₂S | [3][5] |
| Molecular Weight | 207.68 g/mol | [4][6] |
| IUPAC Name | 2-methylsulfonylaniline;hydrochloride | [4] |
| Appearance | Solid; Off-white | [6][7] |
| InChI Key | MEUQLZQZRWBBHV-UHFFFAOYSA-N | [5][6] |
| SMILES | CS(=O)(=O)c1ccccc1N.Cl | [6] |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | [3] |
| Computed logP | 1.0941 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a two-stage process: formation of the parent aniline followed by salt formation.
Stage 1: Synthesis of 2-(Methylsulfonyl)aniline A common route involves the oxidation of a precursor like 2-(methylthio)aniline. The thioether is oxidized to the sulfone using a potent oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions on the aromatic ring and amino group.
Stage 2: Hydrochloride Salt Formation This is a straightforward acid-base reaction.[2] 2-(Methylsulfonyl)aniline is dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether), and a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration. The reaction is driven by the favorable energetics of forming a stable salt from the basic amine and strong acid.[8]
Below is a conceptual workflow for this synthetic process.
Spectral Data Interpretation: A Predictive Analysis
Confirming the structure of this compound relies on a combination of spectroscopic techniques.[9] While lot-specific spectra should always be acquired, the following section details the expected spectral characteristics based on the compound's functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule.
-
Methyl Protons (-SO₂CH₃): A sharp singlet is expected around 3.0-3.3 ppm. The strong deshielding effect of the two sulfone oxygens shifts this signal downfield compared to a simple methyl group.
-
Aromatic Protons (Ar-H): Four protons on a substituted benzene ring will appear in the aromatic region (approx. 7.0-8.0 ppm). Due to the ortho-substitution pattern, they will form a complex multiplet system. The proton ortho to the electron-withdrawing sulfonyl group will be the most downfield.
-
Ammonium Protons (-NH₃⁺): A broad singlet is expected, the chemical shift of which is highly dependent on the solvent and concentration. In DMSO-d₆, this peak could appear significantly downfield (>10 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.[10]
-
N-H Stretching: The -NH₃⁺ group will exhibit broad absorption bands in the 2800-3200 cm⁻¹ region.
-
S=O Stretching: The sulfonyl group will show two characteristic strong absorption bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. The presence of both peaks is a strong indicator of the sulfone functionality.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the parent cation. Under ESI+ conditions, the spectrum will show the molecular ion [M+H]⁺ corresponding to the free base, 2-(Methylsulfonyl)aniline, at an m/z of approximately 172.22.
Applications in Drug Development and Medicinal Chemistry
Aniline derivatives are foundational building blocks in medicinal chemistry.[] The methylsulfonyl group, in particular, is a valuable pharmacophore. It is a strong hydrogen bond acceptor and is metabolically stable, often used to improve the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability.
This compound serves as a versatile starting material for synthesizing more complex molecules. The primary amine can undergo a wide range of reactions, including:
-
Amide bond formation: Acylation to form amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Reductive amination: Condensation with aldehydes or ketones followed by reduction.
-
Buchwald-Hartwig or Ullmann coupling: To form more complex diaryl amines.
The ortho-positioning of the bulky and electron-withdrawing sulfonyl group can sterically and electronically influence these reactions, a factor that must be considered during synthesis design.
Analytical Methodology: Purity Assessment by HPLC
Ensuring the purity of starting materials is a cornerstone of drug development. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound.[12] The protocol below provides a robust, self-validating system for its analysis.
HPLC Workflow Diagram
Detailed Experimental Protocol
Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.
Materials:
-
This compound (reference standard and sample)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use. Causality: Degassing prevents air bubbles from interfering with the pump and detector, ensuring a stable baseline and reproducible retention times.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Causality: Using a known concentration of a high-purity reference standard allows for peak identification and system suitability checks.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the same diluent used for the standard.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Causality: A gradient elution is used to ensure that both polar and non-polar impurities are effectively separated from the main analyte peak within a reasonable run time.
-
-
Data Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solution to confirm the retention time and peak shape of the main component.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as a hazardous substance.
GHS Hazard Identification
-
Pictograms: GHS07 (Exclamation Mark)[6]
-
Hazard Statements:
Recommended Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate PPE, including:
-
Avoid breathing dust.[14] Wash hands thoroughly after handling.[15]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]
-
Some suppliers recommend protection from light.[3]
-
The recommended storage temperature is typically room temperature.[1]
References
- 1. calpaclab.com [calpaclab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Anilinium chloride - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
2-(Methylsulfonyl)aniline hydrochloride molecular weight and formula
An In-depth Technical Guide to 2-(Methylsulfonyl)aniline Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details its fundamental chemical properties, including a thorough analysis of its molecular formula and weight. Furthermore, it presents a detailed, field-proven methodology for its synthesis, purification, and analytical characterization. The guide also explores the compound's applications, particularly its role as a structural motif in the design of targeted therapeutics. Safety protocols and handling procedures are outlined to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and in-depth understanding of this important building block.
Chemical Identity and Core Properties
This compound is an organic salt consisting of the protonated form of 2-(methylsulfonyl)aniline with a chloride counter-ion. The presence of the electron-withdrawing methylsulfonyl group and the basic amino group on the aromatic ring makes it a versatile reagent in organic synthesis.
Molecular Formula and Weight
The chemical formula for this compound is C₇H₁₀ClNO₂S .[1][2][3] This formula is derived from its parent compound, 2-(methylsulfonyl)aniline (C₇H₉NO₂S), by the addition of one molecule of hydrogen chloride (HCl).
The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis. It is calculated based on the atomic masses of its constituent elements.
-
Carbon (C): 7 x 12.011 = 84.077
-
Hydrogen (H): 10 x 1.008 = 10.080
-
Chlorine (Cl): 1 x 35.453 = 35.453
-
Nitrogen (N): 1 x 14.007 = 14.007
-
Oxygen (O): 2 x 15.999 = 31.998
-
Sulfur (S): 1 x 32.065 = 32.065
Total Molecular Weight: 207.68 g/mol [1][2]
Physicochemical and Computed Properties
A summary of the key identifiers and physicochemical properties is provided in the table below for quick reference. These properties are essential for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.
| Property | Value | Source |
| IUPAC Name | 2-methylsulfonylaniline;hydrochloride | PubChem[1] |
| CAS Number | 205985-95-1 | ChemScene[2] |
| Molecular Formula | C₇H₁₀ClNO₂S | PubChem[1] |
| Molecular Weight | 207.68 g/mol | Sigma-Aldrich |
| Appearance | Solid / Off-white solid | Sigma-Aldrich, Thermo Fisher[4] |
| SMILES | CS(=O)(=O)c1ccccc1N.Cl | Sigma-Aldrich |
| InChI Key | MEUQLZQZRWBBHV-UHFFFAOYSA-N | Sigma-Aldrich |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base, 2-(methylsulfonyl)aniline, followed by its conversion to the hydrochloride salt. The choice of the initial synthetic route for the free base depends on the availability of starting materials and the desired scale. A common and reliable method involves the oxidation of a corresponding thioether.
Representative Synthesis Protocol
This protocol describes a plausible laboratory-scale synthesis starting from 2-aminothiophenol.
Step 1: Methylation of 2-Aminothiophenol
-
In a fume hood, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a base, for example, sodium hydroxide (1.1 eq), and stir until fully dissolved.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 10 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. Extract the resulting residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(methylthio)aniline.
Step 2: Oxidation to 2-(Methylsulfonyl)aniline
-
Dissolve the crude 2-(methylthio)aniline from the previous step in a solvent like dichloromethane or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an oxidizing agent, such as hydrogen peroxide (2.2 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq). This step is highly exothermic and requires careful temperature management to ensure the complete oxidation to the sulfone without over-oxidation of the aniline.
-
Stir the reaction at room temperature for 12-18 hours until TLC analysis indicates the full consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the free base, 2-(methylsulfonyl)aniline.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-(methylsulfonyl)aniline in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any residual impurities, and dry under vacuum.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a series of analytical tests are required. This self-validating system confirms the structure and quantifies impurities.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. For this compound, one would expect to see characteristic signals for the aromatic protons, the methyl group protons of the sulfonyl group, and the amine protons.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this molecule, one would expect to see a molecular ion peak corresponding to the free base [M+H]⁺ at approximately 172.05 m/z.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A well-developed HPLC method can separate the final product from starting materials, by-products, and other impurities.[5]
Standard HPLC Protocol for Purity Assessment
This protocol is a standard starting point for method development.
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (B).
-
Gradient: Start at 10% A, ramp to 90% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Analytical Quality Control Workflow
Caption: Workflow for the analytical quality control of the final product.
Applications in Research and Drug Development
This compound serves as a valuable building block in medicinal chemistry and drug discovery.[6][] Its utility stems from the specific physicochemical properties imparted by its functional groups.
-
Scaffold for Kinase Inhibitors: The aniline scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region. The 2-substituted aniline framework has been successfully used in developing potent inhibitors for targets like Mer and c-Met kinases, which are implicated in various cancers.[8]
-
Modulation of Physicochemical Properties: The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its inclusion in a drug candidate can significantly influence metabolic stability, solubility, and target engagement.
-
Pharmaceutical Intermediate: As a stable, crystalline solid, the hydrochloride salt is often preferred over the free base for storage and handling during multi-step syntheses.[] It is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety. This compound is classified as hazardous.
Hazard Identification
The compound is associated with the following GHS hazard statements:
| Hazard Code | Description | Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2)[1][4] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2)[1][4] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[1][4] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust.[9]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4][10]
-
Handling Procedures: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[11][12]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[4]
Conclusion
This compound is a chemical compound of significant interest to the scientific community, particularly in the field of drug development. Its precise molecular weight of 207.68 g/mol and formula of C₇H₁₀ClNO₂S are foundational to its use. The well-defined protocols for its synthesis and rigorous analytical characterization enable its reliable application as a versatile building block. The strategic importance of its aniline and methylsulfonyl moieties in designing targeted therapeutics underscores its value. Adherence to strict safety and handling protocols is essential for its responsible use in advancing pharmaceutical research.
References
- 1. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. calpaclab.com [calpaclab.com]
- 8. mdpi.com [mdpi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic Characterization of 2-(Methylsulfonyl)aniline Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic signature of 2-(Methylsulfonyl)aniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is fundamental to confirming the molecular structure and purity, which are critical parameters in synthetic chemistry and pharmaceutical sciences.
Molecular Structure and Spectroscopic Overview
This compound is an organic compound featuring a benzene ring substituted with an amino group and a methylsulfonyl group at the ortho position. The hydrochloride salt form enhances its stability and solubility in polar solvents. The structural features—an aromatic ring, a primary amine (as an ammonium salt), and a sulfone group—give rise to a distinct and predictable spectroscopic profile. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding for its characterization.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the protons of the ammonium group.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as acidic protons may exchange with D₂O.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 7.5 | m | 4H | Ar-H | The aromatic protons will appear as a complex multiplet due to coupling. The electron-withdrawing sulfonyl group will shift these protons downfield. |
| ~3.2 | s | 3H | -SO₂CH₃ | The methyl protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. This will be a sharp singlet as there are no adjacent protons to couple with. |
| Broad | br s | 3H | -NH₃⁺ | The ammonium protons are acidic and often appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent. In D₂O, this peak will disappear due to proton-deuterium exchange. |
Causality in Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is recommended to achieve better resolution of the aromatic multiplets. DMSO-d₆ is a suitable solvent as it will solubilize the salt and allow for the observation of the -NH₃⁺ protons, which would exchange in D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Experimental Protocol for ¹³C NMR: The sample preparation and instrument setup are similar to that of ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 120 | Ar-C | Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbon bearing the sulfonyl group (C-S) and the carbon bearing the ammonium group (C-N) will be significantly influenced by these substituents. |
| ~45 | -SO₂CH₃ | The methyl carbon will appear at a downfield position due to the deshielding effect of the adjacent sulfonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or as a mull (e.g., Nujol). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or mull is taken first and subtracted from the sample spectrum.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200-2800 | N-H stretch | -NH₃⁺ | The stretching vibrations of the ammonium group appear as a broad band in this region.[1] |
| 1600-1450 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |
| ~1300 and ~1150 | Asymmetric and Symmetric SO₂ stretch | Sulfone (-SO₂) | The sulfone group exhibits two strong, characteristic stretching bands.[2] |
| ~1280 | C-N stretch | Aromatic Amine | The stretching vibration of the C-N bond in aromatic amines is typically observed in this region.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The spectrum is acquired in positive ion mode.
Predicted Mass Spectrometry Data:
The mass spectrum is expected to show the molecular ion of the free base, 2-(methylsulfonyl)aniline, after the loss of HCl. The protonated molecule [M+H]⁺ of the free base will be observed.
-
Molecular Weight of Free Base (C₇H₉NO₂S): 171.22 g/mol
-
Expected [M+H]⁺ ion: m/z 172.04
Fragmentation Pathways: The fragmentation of sulfonamides in mass spectrometry can be complex, often involving rearrangements.[3][4][5] Common fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the S-C bond.[6]
Predicted Fragmentation Workflow
Caption: Predicted major fragmentation pathways for protonated 2-(methylsulfonyl)aniline.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. The predicted data presented in this guide, based on established principles of spectroscopy and data from analogous structures, provides a robust framework for the identification and purity assessment of this compound. Researchers and scientists can utilize this guide as a reference for interpreting their experimental data, ensuring the accurate characterization of this compound in their research and development endeavors.
References
- 1. wikieducator.org [wikieducator.org]
- 2. mdpi.com [mdpi.com]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Stability Landscape of 2-(Methylsulfonyl)aniline Hydrochloride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Methylsulfonyl)aniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable, field-proven methodologies to ensure the integrity of this compound throughout its lifecycle.
Introduction: Understanding the Molecule
This compound is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. Its structure, featuring both a reactive aniline moiety and a stable methylsulfonyl group, presents a unique stability profile that necessitates a thorough understanding for its effective application. The hydrochloride salt form generally enhances solubility and crystallinity, which can contribute positively to its stability under controlled conditions. However, the inherent reactivity of the aniline functional group makes the molecule susceptible to various degradation pathways.
This guide will elucidate the key factors influencing the stability of this compound, detail potential degradation mechanisms, provide robust protocols for stability assessment, and offer clear recommendations for its storage and handling.
Chemical Stability Profile and Potential Degradation Pathways
The stability of this compound is principally governed by the chemical reactivity of the aniline functional group. The electron-withdrawing nature of the methylsulfonyl group can influence the electron density of the aromatic ring and the basicity of the amino group, thereby affecting its susceptibility to degradation. The primary degradation pathways of concern are oxidation, hydrolysis, and photodegradation.
Oxidative Degradation
Aromatic amines are particularly prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[1][2] The primary amino group of 2-(Methylsulfonyl)aniline can be oxidized to form a variety of products, including nitroso, nitro, and polymeric species. The presence of the hydrochloride salt can offer some protection against aerial oxidation in the solid state by protonating the amino group, thereby reducing its electron-donating propensity.
Proposed Oxidative Degradation Pathway:
Caption: Proposed oxidative degradation of 2-(Methylsulfonyl)aniline.
Hydrolytic Degradation
While the methylsulfonyl group and the aromatic ring are generally stable to hydrolysis, the aniline moiety's reactivity can be influenced by pH. Under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may be accelerated. However, sulfonamides are generally more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[3] Given that this compound is a hydrochloride salt, it will generate a mildly acidic solution, a factor to consider in aqueous stability studies.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in aniline derivatives.[3][4][5] This can lead to the formation of colored degradation products due to the generation of radical species and subsequent polymerization.[4] It is crucial to protect this compound from light to prevent photodegradation.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, adherence to appropriate storage and handling protocols is paramount.
Long-Term Storage
For long-term storage, the following conditions are recommended based on general guidelines for aromatic amines and their salts:[6][7][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at or below room temperature (≤ 25°C). Refrigeration (2-8°C) is preferable. | Minimizes thermal degradation and slows down potential oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the aniline functional group. |
| Light | Protect from light by using amber glass vials or storing in the dark. | Prevents photodegradation.[4][5] |
| Moisture | Store in a dry, well-sealed container in a desiccator. | The compound is a salt and can be hygroscopic. Moisture can promote hydrolysis and other degradation pathways. |
Handling
When handling this compound, the following precautions should be observed:
-
Work Area: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety-certified splash goggles, a lab coat, and chemical-resistant gloves.
-
Cross-Contamination: Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze oxidation.
Stability Assessment: A Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][12]
Caption: Workflow for a forced degradation study.
Experimental Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the initial concentration with the solvent.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the initial concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at appropriate time points and quench the reaction if necessary (e.g., by adding sodium bisulfite).
-
Thermal Degradation:
-
Solid State: Store a known quantity of the solid compound in an oven at 80°C. Periodically withdraw samples, dissolve in the solvent to the target concentration, and analyze.
-
Solution State: Heat an aliquot of the stock solution in an oven at 80°C. Withdraw samples at appropriate time points.
-
-
Photolytic Degradation: Expose a solution of the compound in a photochemically transparent container to light stress conditions as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy).[10] A control sample should be wrapped in aluminum foil to exclude light.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.[13][14][15][16]
Method Development Protocol
-
Column Selection: Start with a C18 column, which is a versatile stationary phase for separating a wide range of compounds.
-
Mobile Phase Selection:
-
Aqueous Phase (A): An acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) is a good starting point to ensure the protonation of the aniline and achieve good peak shape.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the polar parent compound from potentially less polar degradation products. A typical starting gradient could be from 5% to 95% organic phase over 20-30 minutes.
-
Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection to ensure high sensitivity.
-
Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks. The method is considered stability-indicating when all degradation products are baseline-resolved from the parent compound and from each other.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. By understanding its potential degradation pathways—primarily oxidation, hydrolysis, and photodegradation—and implementing appropriate storage and handling procedures, its integrity can be maintained. The execution of a comprehensive forced degradation study coupled with the development of a robust, stability-indicating HPLC method will ensure the accurate assessment of its purity and stability over time. This guide provides the foundational knowledge and practical protocols for scientists to confidently work with this important chemical entity.
References
- 1. [PDF] Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. | Semantic Scholar [semanticscholar.org]
- 2. Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. pharmadekho.com [pharmadekho.com]
- 13. Sigma-Aldrich [sigmaaldrich.com]
- 14. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
A-Z Guide to 2-(Methylsulfonyl)aniline Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The seemingly simple scaffold of 2-(methylsulfonyl)aniline hydrochloride belies a versatile and powerful building block in the lexicon of medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-relationship of a strong electron-withdrawing sulfonyl group and a nucleophilic aniline, make it a highly sought-after intermediate for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of this compound, moving beyond its basic chemical properties to explore its strategic application in the design of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. We will dissect the causality behind its utility, provide actionable experimental protocols, and present a forward-looking perspective on its untapped potential.
The 2-(Methylsulfonyl)aniline Core: Physicochemical and Strategic Profile
At its heart, 2-(methylsulfonyl)aniline is an aniline ring substituted with a methylsulfonyl group[1][2]. The hydrochloride salt simply enhances its stability and handling characteristics as a solid. The true value of this molecule lies in the interplay between its two functional groups.
-
The Sulfonyl Group (-SO₂CH₃): This is a potent, non-ionizable electron-withdrawing group. It significantly modulates the pKa of the adjacent aniline nitrogen, making it less basic. Furthermore, the sulfone oxygens are effective hydrogen bond acceptors, a critical feature for molecular recognition at a biological target.
-
The Aniline Group (-NH₂): This primary amine serves as a versatile synthetic handle. It is a key nucleophile for constructing larger, more complex molecular architectures, often forming the basis of pharmacophores that engage with protein targets[3].
The ortho-substitution pattern is crucial. It creates a specific steric and electronic environment that can be exploited to achieve selectivity for certain enzyme active sites and to direct the course of chemical reactions.
Physicochemical Data
A compound's physical properties are the foundation of its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂S | [1][2] |
| Molecular Weight | 207.68 g/mol | [1] |
| CAS Number | 205985-95-1 | [1][2] |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | [2][4] |
| logP (calculated) | 1.0941 | [2] |
| Hydrogen Bond Donors | 1 | [2][4] |
| Hydrogen Bond Acceptors | 3 | [2][4] |
| Rotatable Bonds | 1 | [2][4] |
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, especially in oncology, and their dysregulation is a hallmark of many cancers[5][6]. A significant number of FDA-approved kinase inhibitors are based on heterocyclic scaffolds like quinazolines, which selectively target the ATP-binding site of these enzymes[5][7]. This compound is a premier building block for constructing these privileged structures.
The Anilinoquinazoline Pharmacophore
The 4-anilinoquinazoline core is a well-established pharmacophore for inhibiting tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR)[5][8]. The aniline portion of the molecule typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase domain, mimicking the adenine portion of ATP.
The 2-(methylsulfonyl)aniline moiety is particularly effective in this context. The sulfonyl group can form additional interactions in or near the ATP binding pocket, enhancing binding affinity and selectivity. Its electron-withdrawing nature also tunes the electronic properties of the entire molecule.
Logical Workflow: From Building Block to Inhibitor
The synthesis of a 4-anilinoquinazoline-based kinase inhibitor from this compound follows a logical and well-trodden path in medicinal chemistry.
References
- 1. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-(Methylsulfonyl)aniline Hydrochloride: A Cornerstone Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Power of a Bifunctional Reagent
In the landscape of modern organic synthesis, particularly within the demanding sphere of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 2-(Methylsulfonyl)aniline hydrochloride has emerged as a preeminent building block, valued for its unique electronic and structural characteristics. This guide provides an in-depth technical exploration of this versatile reagent, moving beyond simple reaction schemes to elucidate the underlying principles that make it an indispensable tool for the contemporary synthetic chemist.
The molecule's utility is rooted in the juxtaposition of two key functional groups on an aromatic scaffold: a nucleophilic aniline moiety and a powerful electron-withdrawing methylsulfonyl group. The hydrochloride salt form enhances its stability and handling properties.[1] The ortho-relationship between these groups creates a distinct electronic environment that modulates the reactivity of both the amine and the aromatic ring, opening avenues for selective transformations that are often challenging with simpler anilines. This guide will dissect this reactivity, providing field-proven insights into its application in cornerstone reactions and its role in the synthesis of complex, biologically active molecules.
Physicochemical Properties and Safe Handling: A Foundation of Trust
A thorough understanding of a reagent's properties is the bedrock of reproducible and safe experimentation. This compound is a white to beige solid, typically supplied as a powder.[2][3] Its key physical and chemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 205985-95-1 | [4][5] |
| Molecular Formula | C₇H₁₀ClNO₂S | [4] |
| Molecular Weight | 207.68 g/mol | [4][6] |
| Melting Point | 139-141°C | [2] |
| Form | Solid Powder | [2] |
| Storage | Room Temperature, Sealed in Dry Conditions | [2] |
Safety and Handling:
As with all aniline derivatives, appropriate safety precautions are mandatory. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][6] It is also known to cause skin and serious eye irritation.[2][6][7] Therefore, all manipulations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
Core Reactivity and Mechanistic Insights: The "Why" Behind the Reaction
The synthetic utility of this compound stems from the electronic interplay between the amine and sulfone groups. The potent electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group significantly reduces the electron density of the aromatic ring and modulates the nucleophilicity of the ortho-amino group. This unique characteristic is the key to its versatile reactivity.
N-Functionalization: Taming the Aniline Nucleophilicity
While the -SO₂CH₃ group deactivates the aniline nitrogen towards some electrophilic reactions compared to electron-rich anilines, it still readily participates in a host of crucial N-functionalization reactions. This attenuated reactivity can be advantageous, often leading to more controlled reactions and minimizing undesired side products. Common transformations include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, a common pharmacophore in medicinal chemistry.[11][12]
-
Alkylation: Formation of secondary or tertiary amines, though this often requires more forcing conditions.
Aromatic Ring Functionalization: Leveraging Electronic Bias
The powerful deactivating effect of the methylsulfonyl group makes traditional electrophilic aromatic substitution challenging. However, its true strength lies in its ability to serve as a cornerstone for modern cross-coupling reactions, which have revolutionized the construction of C-N and C-C bonds in drug discovery.[13]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably one of the most powerful methods for forming C-N bonds.[13][14] 2-(Methylsulfonyl)aniline is an excellent coupling partner in these reactions.
-
Causality: The electron-deficient nature of the aniline derivative can facilitate the reductive elimination step of the catalytic cycle, which is often the rate-limiting step.[15][16] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand (e.g., X-Phos, SPhos) is paramount to achieving high yields.[17] Bulky, electron-rich ligands are typically required to promote the initial oxidative addition of the aryl halide to the Pd(0) center and stabilize the catalytic species.[16]
Suzuki-Miyaura Coupling: While the primary use of this building block involves its amine functionality, derivatives where the aniline is protected or transformed can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[18][19][20] For instance, after diazotization of the aniline to form a diazonium salt, it can be converted to an aryl halide (e.g., via a Sandmeyer reaction), which is then a suitable substrate for Suzuki coupling.
-
Expert Insight: The presence of the sulfone group makes the corresponding aryl halides or triflates excellent electrophiles for the Suzuki reaction, often leading to efficient coupling even with challenging boronic acids or esters.[21][22]
Visualization of Synthetic Workflow
The following diagram illustrates a typical workflow where this compound is utilized as a key building block in a multi-step synthesis, culminating in a complex target molecule, such as a kinase inhibitor.
Caption: General synthetic workflow utilizing this compound.
Case Study: Synthesis of Kinase Inhibitors
The 2-(methylsulfonyl)aniline scaffold is a prevalent feature in numerous small-molecule kinase inhibitors, a class of drugs that has transformed cancer therapy.[23][24][25] The sulfone group often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain, while the aniline nitrogen serves as a critical attachment point for the rest of the inhibitor scaffold.[24]
Example Protocol: Buchwald-Hartwig Amination in Kinase Inhibitor Synthesis
This protocol is a representative example of a palladium-catalyzed C-N cross-coupling reaction, a key step in the synthesis of many kinase inhibitors.[26][27]
Reaction: Coupling of 2-(Methylsulfonyl)aniline with a heteroaryl chloride.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the heteroaryl chloride (1.1 eq.), cesium carbonate (Cs₂CO₃, 2.5 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; X-Phos, 4 mol%).
-
Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via vacuum backfilling (3 cycles). Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired N-heteroaryl-2-(methylsulfonyl)aniline product.
-
Validation: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
This self-validating protocol, with its clear steps for setup, reaction, purification, and confirmation, ensures a high degree of reproducibility and success for researchers in the field.
Conclusion and Future Outlook
This compound is more than just a simple amine; it is a sophisticated building block whose value is derived from the precise electronic interplay of its constituent functional groups. Its utility in robust, modern synthetic methodologies like the Buchwald-Hartwig amination has cemented its role in the rapid assembly of complex molecular architectures, particularly within pharmaceutical research and development.[28][29] As synthetic methods continue to evolve, the demand for such well-defined, reliable, and versatile building blocks will undoubtedly grow, ensuring that this compound remains a staple in the synthetic chemist's toolbox for years to come.
References
- 1. Buy 2-Methoxy-4-(methylsulfanyl)aniline hydrochloride | 1657-82-5 [smolecule.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. | Semantic Scholar [semanticscholar.org]
- 28. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-(Methylsulfonyl)aniline Hydrochloride
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and foundational insights for utilizing 2-(Methylsulfonyl)aniline hydrochloride as a strategic starting material for the synthesis of valuable heterocyclic compounds. We will delve into the synthesis of quinolines and quinazolinones, focusing on the causal relationships between the substrate's electronic properties and the required experimental conditions.
Part 1: Foundational Knowledge & Pre-Synthetic Considerations
Before initiating any synthesis, a thorough understanding of the starting material's properties, safety profile, and electronic nature is paramount.
Physicochemical & Safety Profile
This compound is a solid, crystalline compound.[1] Its key properties and safety information are summarized below for quick reference.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂S | [1][2] |
| Molecular Weight | 207.68 g/mol | [1][2] |
| Appearance | Solid | [1] |
| SMILES String | Cl.CS(=O)(=O)c1ccccc1N | [1] |
| InChI Key | MEUQLZQZRWBBHV-UHFFFAOYSA-N | [1] |
Table 2: Hazard Identification and Safe Handling
| Hazard Class & Statement | Precautionary Measures | Source(s) |
| Acute Toxicity 4, Oral (H302): Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3][4][5] |
| Skin Irritation 2 (H315): Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3][4][5] |
| Eye Irritation 2 (H319): Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4][5] |
| STOT SE 3 (H335): May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3][4] |
Note: As this is the hydrochloride salt, the aniline nitrogen is protonated. For reactions requiring the free amine, a neutralization step with a suitable base (e.g., NaHCO₃, Et₃N) is necessary prior to the main reaction.
The Causality of the Methylsulfonyl Group: An Electronic Deep Dive
The synthetic strategy for any substituted aniline is dictated by the electronic nature of its substituents. The methylsulfonyl (-SO₂CH₃) group at the ortho position of the aniline is a powerful electron-withdrawing group (EWG). This has two critical consequences:
-
Decreased Nucleophilicity of the Amino Group: The -SO₂CH₃ group inductively withdraws electron density from the aromatic ring. This delocalization reduces the electron density on the nitrogen atom, making the amino group significantly less basic and less nucleophilic compared to unsubstituted aniline.[6] This is a crucial consideration, as many classic heterocyclic syntheses, such as the Skraup or Friedländer reactions, rely on the nucleophilic character of the aniline.[7][8] Consequently, more forcing reaction conditions (e.g., higher temperatures, stronger acids) may be required to drive these reactions to completion.
-
Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): While decreasing the amine's reactivity in electrophilic additions, the potent EWG activates the aromatic ring towards nucleophilic attack. This property can be exploited in alternative synthetic strategies, although the protocols detailed here will focus on classical condensation/cyclization pathways.
Figure 1: Electronic influence of the methylsulfonyl group on the aniline moiety.
Part 2: Synthesis of 8-(Methylsulfonyl)quinolines via Modified Friedländer Annulation
The Friedländer synthesis is a fundamental method for constructing quinolines by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][9] Given the reduced nucleophilicity of our substrate, a strong acid catalyst and elevated temperatures are employed to facilitate the necessary condensation and cyclodehydration steps.
General Reaction Scheme & Mechanism
The reaction proceeds via an initial acid-catalyzed aldol-type condensation between the enolizable ketone (e.g., acetone) and the protonated carbonyl of the ortho-aminoaryl ketone (a conceptual intermediate, as we start with the aniline). This is followed by a cyclization and subsequent dehydration to yield the aromatic quinoline ring. For our specific substrate, we will utilize a reaction with an α,β-unsaturated aldehyde or ketone (Doebner-von Miller variation), which circumvents the need for an ortho-aminoaryl ketone.
Figure 2: Workflow for the Skraup/Doebner-von Miller synthesis of quinolines.
Detailed Experimental Protocol
Objective: To synthesize 2-methyl-8-(methylsulfonyl)quinoline.
Materials:
-
This compound (1.0 eq)
-
Crotonaldehyde (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as oxidant and solvent) or Arsenic Acid (As₂O₅)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (approx. 3 molar equivalents based on aniline).
-
Addition of Reactants: Cool the flask in an ice bath. Slowly add this compound (1.0 eq) to the stirred acid. Once dissolved, add nitrobenzene (approx. 1.2 eq).
-
Initiation: Begin heating the mixture gently to approximately 100°C.
-
Slow Addition: Through the dropping funnel, add a mixture of crotonaldehyde (1.5 eq) and nitrobenzene (a small amount to act as solvent) dropwise over 1-2 hours. CAUTION: The reaction is exothermic and can become vigorous.[8] Maintain strict control over the addition rate and temperature.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 130-140°C and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Work-up: Cool the mixture to room temperature and pour it cautiously onto crushed ice.
-
Neutralization: Slowly and carefully neutralize the acidic solution with 10 M NaOH solution while cooling in an ice bath until the pH is >10. This will precipitate the crude product and neutralize the acid.
-
Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide
Table 3: Common Issues in Quinoline Synthesis
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | Insufficiently forcing conditions due to the deactivated aniline. | Increase reaction temperature gradually (e.g., to 150°C). Increase reaction time. Ensure the sulfuric acid is concentrated and of high purity. |
| Violent/Uncontrolled Reaction | Addition of the aldehyde/glycerol was too rapid.[8] | Add the reagent dropwise with efficient stirring and external cooling. Use a moderator like boric acid or ferrous sulfate. |
| Formation of Tar/Polymer | Excessive heat; side reactions of the α,β-unsaturated aldehyde. | Maintain strict temperature control. Ensure a slow, steady addition of the aldehyde. |
| Difficult Product Isolation | Product may be partially soluble in the aqueous phase or form an emulsion. | Perform multiple extractions with a suitable organic solvent. If an emulsion forms, add a small amount of brine to help break it. |
Part 3: Synthesis of 8-(Methylsulfonyl)quinazolin-4(3H)-ones
Quinazolinones are a cornerstone of medicinal chemistry. A common and reliable route involves the cyclocondensation of an N-acylanthranilamide, which can be prepared from 2-(methylsulfonyl)aniline. This two-step approach offers better control compared to one-pot methods.
General Reaction Scheme & Mechanism
The synthesis begins with the acylation of the starting aniline, followed by cyclization. Here, we adapt a method starting from 2-aminobenzonitrile, which is conceptually similar and highlights the versatility of aniline derivatives. The key steps are the formation of an amidine intermediate followed by intramolecular cyclization with an acylating agent.
Figure 3: Two-step workflow for the synthesis of quinazolinones.
Detailed Experimental Protocol
Objective: To synthesize 2-methyl-8-(methylsulfonyl)quinazolin-4(3H)-one.
Step 1: Synthesis of N-(2-(methylsulfonyl)phenyl)acetamide
Materials:
-
This compound (1.0 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (1.5 eq), anhydrous
-
Acetyl chloride (1.2 eq)
-
Deionized Water
Procedure:
-
Free Base Generation: Suspend this compound in water and add a saturated solution of NaHCO₃ until the solution is basic (pH ~8-9) and effervescence ceases. Extract the free aniline into DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Acylation: Dissolve the resulting free aniline in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution in an ice bath.
-
Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-methyl-8-(methylsulfonyl)quinazolin-4(3H)-one
Materials:
-
N-(2-(methylsulfonyl)phenyl)acetamide (1.0 eq)
-
Formamide (used as reactant and solvent)
-
Formic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N-(2-(methylsulfonyl)phenyl)acetamide (1.0 eq) and a large excess of formamide (e.g., 10-20 eq).
-
Cyclization: Add a catalytic amount of formic acid (e.g., 0.1 eq). Heat the mixture to 150-160°C and maintain for 6-8 hours. Monitor by TLC.
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude quinazolinone can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.leyan.com [file.leyan.com]
- 5. fishersci.com [fishersci.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-(Methylsulfonyl)aniline Hydrochloride in Advanced Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of a drug's final purity, yield, and economic viability. Among the vast array of chemical building blocks, 2-(Methylsulfonyl)aniline hydrochloride has emerged as a compound of significant interest for researchers and drug development professionals. Its unique structural features and reactivity profile make it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of this compound, with a particular focus on its application as a key intermediate in the synthesis of targeted cancer therapies. Through a detailed examination of its properties, reaction mechanisms, and practical applications, this document aims to equip researchers and scientists with the knowledge to effectively leverage this versatile intermediate in their drug discovery and development endeavors.
Compound Profile: this compound
This compound is a crystalline solid with the empirical formula C₇H₁₀ClNO₂S and a molecular weight of 207.68 g/mol .[1][2][3] The molecule features an aniline core substituted with a methylsulfonyl group at the ortho position. The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for use in multi-step synthetic processes.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂S | [1][2][3] |
| Molecular Weight | 207.68 g/mol | [1][3] |
| Appearance | Solid | [1] |
| CAS Number | 205985-95-1 | [2][3] |
The presence of both a nucleophilic amino group and an electron-withdrawing methylsulfonyl group imparts a distinct chemical personality to the molecule. The amino group can be readily functionalized through various coupling reactions, while the methylsulfonyl group influences the reactivity of the aromatic ring and can participate in hydrogen bonding, which may be crucial for the biological activity of the final drug molecule.
Application in Pharmaceutical Synthesis: The Case of Pazopanib
A prominent example of the utility of aniline-based sulfonamides is in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[4] While various synthetic routes to Pazopanib have been developed, a common strategy involves the coupling of a substituted pyrimidine core with an aniline derivative bearing a sulfonamide group. A key intermediate in several patented synthetic pathways for Pazopanib is 5-amino-2-methylbenzenesulfonamide, a close structural analog of 2-(methylsulfonyl)aniline.[4][5][6] The underlying synthetic principles and reaction protocols are directly applicable to 2-(methylsulfonyl)aniline derivatives.
The general synthetic approach involves a nucleophilic aromatic substitution reaction where the amino group of the aniline derivative displaces a leaving group, typically a chlorine atom, on the pyrimidine ring. This reaction forms a crucial carbon-nitrogen bond, linking the two key fragments of the Pazopanib molecule.
Caption: General workflow for Pazopanib synthesis.
Detailed Experimental Protocol: Synthesis of a Pazopanib Precursor
The following protocol is a representative example of a coupling reaction used in the synthesis of Pazopanib, adapted from publicly available patent literature.[7] This procedure illustrates the use of an aniline-sulfonamide intermediate and can be conceptually applied to reactions involving this compound, with appropriate modifications for substrate-specific reactivity.
Objective: To synthesize a key intermediate for Pazopanib by coupling N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.
Materials:
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
5-amino-2-methylbenzenesulfonamide
-
Hydrochloric acid (concentrated)
-
Ethanol, Methanol, Tetrahydrofuran, or Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1-1.2 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent such as ethanol, methanol, tetrahydrofuran, or acetonitrile to the flask. The volume should be sufficient to dissolve the reactants upon heating.[7]
-
Acid Catalyst: Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. The acid serves to protonate the pyrimidine ring, activating it towards nucleophilic attack.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] The reaction time will vary depending on the specific substrates and solvent used.
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the desired Pazopanib precursor.[9]
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent side reactions, such as the hydrolysis of the chloro-pyrimidine starting material.[8]
-
Acid Catalyst: The addition of hydrochloric acid facilitates the reaction by increasing the electrophilicity of the pyrimidine ring, thereby promoting the nucleophilic attack by the aniline derivative.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[1][10][11] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[10][11][12] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[11] All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13] In case of contact with skin or eyes, rinse immediately with plenty of water.[12]
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[10][11] |
| Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves.[10][11] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection.[10][11] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10][12] |
Conclusion
This compound and its structural analogs are undeniably valuable intermediates in the synthesis of modern pharmaceuticals. The strategic placement of the amino and methylsulfonyl groups allows for the construction of complex molecular architectures, as exemplified by the synthesis of the anticancer drug Pazopanib. A thorough understanding of the reactivity of this class of compounds, coupled with carefully designed reaction protocols, is essential for the successful development of novel therapeutics. As the demand for targeted and personalized medicines continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase, making it a key focus for process chemists and medicinal chemists alike.
References
- 1. Synthesis of Pazopanib Hydrochloride [chinjmap.com]
- 2. researchgate.net [researchgate.net]
- 3. CN110143951A - Synthetic method of pazopanib hydrochloride raw material trimer impurity - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 6. rroij.com [rroij.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN110028495B - The preparation method of pazopanib hydrochloride - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Reaction mechanism for the synthesis of 2-(Methylsulfonyl)aniline hydrochloride
An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)aniline Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and mechanistic explanation for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The described methodology follows a robust two-step synthetic sequence: the oxidation of 2-(methylthio)aniline to 2-(methylsulfonyl)aniline, followed by its conversion to the corresponding hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, safety protocols, and reaction optimization.
Introduction
This compound (CAS No: 205985-95-1) is a valuable building block in organic synthesis.[1][2] Its structure, featuring an aniline core substituted with a methylsulfonyl group, makes it a precursor for various biologically active molecules and functional materials. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and a hydrogen bond acceptor, properties that are often exploited in drug design to enhance binding affinity and pharmacokinetic profiles. This guide presents a reliable and scalable laboratory procedure for its synthesis, emphasizing the underlying chemical principles and safety considerations.
Overall Reaction Scheme
The synthesis is accomplished in two primary stages:
-
Oxidation: The sulfide group of 2-(methylthio)aniline is oxidized to a sulfone using hydrogen peroxide.
-
Salt Formation: The resulting 2-(methylsulfonyl)aniline is treated with hydrochloric acid to yield the stable hydrochloride salt.
Caption: Overall synthesis pathway for this compound.
Reaction Mechanism
Sulfide Oxidation to Sulfone
The oxidation of sulfides to sulfones is a cornerstone transformation in organic chemistry, often employing hydrogen peroxide (H₂O₂) for its environmental compatibility, as it yields only water as a byproduct.[3] The reaction proceeds in two sequential steps via a sulfoxide intermediate.
-
Nucleophilic Attack (Sulfide to Sulfoxide): The sulfur atom of 2-(methylthio)aniline is nucleophilic and attacks one of the electrophilic oxygen atoms of hydrogen peroxide. In an acidic medium, such as acetic acid, H₂O₂ can be protonated to form H₃O₂⁺, a more potent oxidizing agent. This first oxidation step yields the corresponding sulfoxide.
-
Second Oxidation (Sulfoxide to Sulfone): The sulfoxide is less nucleophilic than the starting sulfide. Therefore, forcing conditions, such as elevated temperature or a higher concentration of the oxidant, are typically required to promote the second oxidation step to the sulfone.[4][5] The mechanism is analogous to the first step, involving another nucleophilic attack by the sulfoxide sulfur on the oxidant.
The use of an excess of hydrogen peroxide and heating ensures the complete conversion of the sulfide to the desired sulfone, minimizing the presence of the sulfoxide intermediate in the final product.[6][7]
Caption: Mechanism of the two-step oxidation from sulfide to sulfone.
Hydrochloride Salt Formation
The final step is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline group in 2-(methylsulfonyl)aniline acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. This forms the ammonium salt, this compound, which is typically a crystalline solid that is less soluble in organic solvents than its free base form, facilitating its isolation and purification.
Experimental Protocol
Safety Precaution: This procedure involves strong oxidizers, acids, and potentially toxic aniline derivatives. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-(Methylthio)aniline | 139.21 | 10.0 g | 71.8 | Starting material |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Hydrogen Peroxide (30% aq. soln.) | 34.01 | 16.3 mL | 158.0 | Oxidant (2.2 equivalents) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction solvent |
| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
| Hydrochloric Acid (in 1,4-Dioxane, 4M) | 36.46 | ~20 mL | ~80 | For salt formation |
| Diethyl Ether | 74.12 | ~100 mL | - | For precipitation/washing |
Step 1: Synthesis of 2-(Methylsulfonyl)aniline
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-(methylthio)aniline (10.0 g, 71.8 mmol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Oxidant Addition: Cool the flask in an ice-water bath. Add 30% aqueous hydrogen peroxide (16.3 mL, 158.0 mmol) dropwise via the dropping funnel over 30-45 minutes. Caution: The reaction is exothermic; maintain the internal temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-65°C and maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 300 mL of ice-cold water. A precipitate may form.
-
Neutralization: Carefully neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 70 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(methylsulfonyl)aniline as a solid.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the crude 2-(methylsulfonyl)aniline from the previous step in a minimal amount of ethyl acetate (~50 mL) in a 250 mL Erlenmeyer flask. Gentle warming may be required.
-
Precipitation: While stirring, slowly add a 4M solution of hydrochloric acid in 1,4-dioxane (~20 mL, 80 mmol) to the solution. A white precipitate of the hydrochloride salt will form immediately.
-
Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any residual impurities. Dry the product in a vacuum oven at 50°C to a constant weight.
-
Characterization: The final product, this compound, should be a white to off-white crystalline solid.[8] Expected yield: 11-13 g (75-85% over two steps).
References
- 1. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
Cross-coupling reactions involving 2-(Methylsulfonyl)aniline hydrochloride
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-(Methylsulfonyl)aniline Hydrochloride for Pharmaceutical Development
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound, a key structural motif in modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the fundamental principles and causal relationships that govern these powerful transformations. We present detailed, field-tested protocols for essential C-N and C-C bond-forming reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Each section is grounded in established mechanistic understanding and supported by authoritative references, ensuring scientific integrity and practical utility. Through structured protocols, comparative data tables, and explanatory diagrams, this guide serves as a comprehensive resource for the strategic derivatization of this important pharmaceutical intermediate.[]
Introduction: The Strategic Value of 2-(Methylsulfonyl)aniline
In the landscape of pharmaceutical development, the aniline scaffold is a privileged structure, appearing in a vast array of therapeutic agents. The specific derivative, 2-(methylsulfonyl)aniline, offers a unique combination of functionalities that make it an exceptionally valuable building block. The methylsulfonyl group (—SO₂Me) is a bioisostere for sulfonamides and other hydrogen-bonding groups, often enhancing metabolic stability, aqueous solubility, and target-binding affinity.[2][3] Its presence in analogues of drugs like Celecoxib highlights its importance in the design of selective enzyme inhibitors.[2][3][4][5]
However, the true potential of this intermediate is unlocked through the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the aniline core. Palladium-catalyzed cross-coupling reactions are the undisputed tools of choice for this purpose, offering unparalleled efficiency, functional group tolerance, and predictable control under mild conditions.[6][7][8] This guide focuses on the practical application of these reactions, providing the foundational knowledge and detailed protocols necessary to leverage this compound in complex molecule synthesis.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of modern cross-coupling lies a well-defined catalytic cycle centered on palladium.[9][10] Understanding this cycle is not merely academic; it is critical for troubleshooting reactions and rationally selecting catalysts, ligands, and conditions. The process universally involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[11][12]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide (or pseudohalide, like triflate) bond of the electrophile (R¹-X), forming a Pd(II) complex.[6][9] This is often the rate-determining step.
-
Transmetalation: An organometallic nucleophile (R²-M) exchanges its organic group (R²) with the halide on the palladium center.[9][11] This step brings the two coupling partners together on the metal.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center as the final coupled product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[6][9]
Caption: General Palladium Catalytic Cycle.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[13][14] For a molecule like 2-(methylsulfonyl)aniline, this reaction allows for the direct coupling with various aryl or heteroaryl halides, creating complex diarylamine structures that are common in kinase inhibitors.[8][15]
Causality Behind the Protocol:
-
Starting Material: 2-(Methylsulfonyl)aniline is supplied as a hydrochloride salt to improve its shelf-life and handling. The amine is protonated and thus non-nucleophilic. Therefore, a base is required not only for the catalytic cycle but also to liberate the free aniline in situ. A total of at least two equivalents of base is necessary.
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[16] They promote the reductive elimination step and stabilize the palladium catalyst, preventing decomposition and increasing turnover.[16] Pre-formed Pd(II) precatalysts are often used for their air-stability and reliable generation of the active Pd(0) species.[17]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine-palladium complex during the catalytic cycle.[13]
Protocol 3.1: Buchwald-Hartwig Coupling of 2-(Methylsulfonyl)aniline HCl with an Aryl Bromide
Caption: A typical experimental workflow for cross-coupling.
Materials:
-
This compound (1.0 mmol, 207.7 mg)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.1 mmol, 1.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv)
-
XPhos Pd G3 (precatalyst) (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl bromide, sodium tert-butoxide, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent oxidation of the Pd(0) species and the phosphine ligand.[18]
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired diarylamine product.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used C-C bond-forming cross-coupling reaction due to the stability and low toxicity of the requisite organoboron reagents.[7][11][19] To utilize 2-(methylsulfonyl)aniline in this context, it must first be functionalized with a halide or triflate to act as the electrophilic partner. For this guide, we will consider the protocol for a generic 4-bromo-2-(methylsulfonyl)aniline .
Causality Behind the Protocol:
-
Electrophile: An aryl bromide is a good balance of reactivity and stability for Suzuki couplings. Aryl chlorides are more challenging to activate, while iodides are more reactive but also more expensive and less stable.[20]
-
Nucleophile: Arylboronic acids are the most common boron reagents. They are typically solids that are stable to air and moisture.[19]
-
Base Requirement: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[20]
-
Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is common. Water aids in dissolving the inorganic base and the boronate species, accelerating the reaction.[19]
Protocol 4.1: Suzuki-Miyaura Coupling of a Halogenated Aniline Derivative
Materials:
-
4-Bromo-2-(methylsulfonyl)aniline (1.0 mmol)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (6 mL) and Water (1.5 mL)
Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the 4-bromo-2-(methylsulfonyl)aniline, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Solvent Addition & Degassing: Add the 1,4-dioxane and water. Seal the vessel and thoroughly degas the mixture by bubbling argon through it for 10-15 minutes to remove dissolved oxygen.
-
Reaction: Place the vessel in a preheated oil bath at 90 °C and stir for 6-16 hours. Alternatively, this reaction can often be accelerated using microwave irradiation.
-
Monitoring: Follow the consumption of the aryl bromide by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography to yield the biaryl product.
Summary of Reaction Conditions
The selection of appropriate conditions is paramount for the success of any cross-coupling reaction. The following table summarizes typical parameters for the reactions discussed.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Reaction |
| Bond Formed | C(aryl)-N | C(aryl)-C(aryl/vinyl) | C(aryl)-C(alkynyl) | C(aryl)-C(alkenyl) |
| Aniline Role | Nucleophile (as free amine) | Electrophile (as aryl halide) | Electrophile (as aryl halide) | Electrophile (as aryl halide) |
| Typical Catalyst | Pd(II) precatalyst + Ligand | Pd(dppf)Cl₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂, CuI (co-cat) | Pd(OAc)₂, PdCl₂ |
| Typical Ligand | Bulky Phosphines (XPhos) | dppf, PPh₃, PCy₃ | PPh₃ | PPh₃, P(o-tol)₃ |
| Typical Base | NaOtBu, LHMDS, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, i-Pr₂NH | Et₃N, K₂CO₃ |
| Typical Solvent | Toluene, Dioxane | Dioxane/H₂O, Toluene, DME | THF, DMF | DMF, Acetonitrile |
| Temperature | 80-120 °C | 80-110 °C | Room Temp to 80 °C | 80-140 °C |
Conclusion and Future Outlook
This compound is a versatile and valuable building block for modern drug discovery. Its effective utilization hinges on the mastery of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting reaction parameters, chemists can efficiently generate diverse libraries of complex molecules for biological screening. The protocols provided herein for Buchwald-Hartwig and Suzuki-Miyaura couplings serve as robust starting points for synthesis campaigns. Further exploration into other transformations, such as Sonogashira and Heck reactions, will continue to expand the synthetic utility of this important intermediate, paving the way for the discovery of next-generation therapeutics.
References
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. nobelprize.org [nobelprize.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. youtube.com [youtube.com]
- 20. Suzuki Coupling [organic-chemistry.org]
The Strategic deployment of 2-(Methylsulfonyl)aniline Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quest for Kinase Specificity and the Role of Privileged Scaffolds
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology and immunology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration. Consequently, the development of small-molecule kinase inhibitors has revolutionized therapeutic strategies.[1] A key challenge in this field is the design of inhibitors with high selectivity for the target kinase to minimize off-target effects and associated toxicities. This has led to the identification of "privileged scaffolds" – molecular frameworks that are predisposed to bind to the ATP-binding site of kinases. The 2-(methylsulfonyl)aniline moiety has garnered significant interest as such a scaffold, offering a unique combination of hydrogen bonding capabilities and structural rigidity that can be exploited for potent and selective kinase inhibition. This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 2-(methylsulfonyl)aniline hydrochloride as a key building block in the synthesis of kinase inhibitors, with a focus on the underlying chemical principles and practical experimental protocols.
The 2-(Methylsulfonyl)aniline Scaffold: A Linchpin for Kinase Inhibitor Design
The 2-(methylsulfonyl)aniline scaffold is a versatile building block in medicinal chemistry. The strategic placement of the methylsulfonyl group ortho to the aniline functionality imparts distinct electronic and steric properties that are advantageous for kinase inhibitor design.
Causality Behind Experimental Choices: Why 2-(Methylsulfonyl)aniline?
-
Hydrogen Bonding: The sulfonamide-like motif can act as a hydrogen bond donor and acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding pocket. This mimicry of the adenine portion of ATP contributes significantly to the binding affinity of the inhibitor.
-
Bioisosteric Replacement: The sulfonamide group is often considered a bioisostere of a carboxylic acid, offering similar hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
-
Structural Rigidity and Vectorial Orientation: The ortho-substitution pattern locks the conformation of the molecule, reducing the entropic penalty upon binding and presenting the rest of the inhibitor in a well-defined orientation for optimal interaction with other regions of the ATP-binding site.
-
Modulation of Physicochemical Properties: The methylsulfonyl group enhances the water solubility of the molecule, which is a critical parameter for drug development.
One prominent example where a related scaffold is employed is in the synthesis of multi-kinase inhibitors targeting pathways such as c-Met and VEGFR. While direct synthesis from this compound for a marketed drug is not as commonly published as for other starting materials, its utility as a core fragment is well-established in patent literature and medicinal chemistry programs. For instance, derivatives of this scaffold are explored for their potential as inhibitors of various kinases, including those involved in inflammatory diseases.[2]
Signaling Pathways Targeted by Kinase Inhibitors Derived from the (Methylsulfonyl)aniline Scaffold
Kinase inhibitors incorporating the (methylsulfonyl)aniline moiety often target receptor tyrosine kinases (RTKs) that play a pivotal role in cancer progression. Two of the most relevant targets are c-Met and VEGFR-2.
-
The c-Met Signaling Pathway: The c-Met receptor, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in numerous cancers, making it a prime target for therapeutic intervention.
-
The VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure a supply of nutrients and oxygen for their growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.
Experimental Protocols: Synthesis of a Kinase Inhibitor Intermediate
The following protocol details the synthesis of a key intermediate that can be further elaborated to generate a variety of kinase inhibitors. This protocol is designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Acylation of 2-(Methylsulfonyl)aniline
This protocol describes the acylation of the aniline nitrogen of 2-(methylsulfonyl)aniline. The resulting acetamide is a common intermediate that can undergo further functionalization.
Objective: To synthesize N-(2-(methylsulfonyl)phenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Glassware for filtration
Procedure:
-
Preparation of the Free Base:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (20 mL/g of hydrochloride).
-
Add saturated aqueous sodium bicarbonate solution (20 mL/g of hydrochloride) and stir vigorously for 30 minutes until all the solid has dissolved and the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-(methylsulfonyl)aniline as a free base.
-
-
Acylation Reaction:
-
Dissolve the 2-(methylsulfonyl)aniline (1.0 eq) in anhydrous dichloromethane (20 mL/g) in a clean, dry 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) dropwise to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1M HCl (2 x 20 mL), followed by saturated aqueous sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield N-(2-(methylsulfonyl)phenyl)acetamide as a white solid.
-
Expected Outcome: A white to off-white crystalline solid. The purity should be assessed by NMR and LC-MS.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and the resulting acetamide intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₁₀ClNO₂S | 207.68 | White to off-white crystalline solid |
| N-(2-(methylsulfonyl)phenyl)acetamide | C₉H₁₁NO₃S | 213.25 | White to off-white solid |
Conclusion and Future Perspectives
This compound is a valuable and strategic starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent structural and electronic properties make it a privileged scaffold for engaging with the ATP-binding site of various kinases. The protocols and workflows detailed in this application note provide a robust foundation for researchers to incorporate this building block into their drug discovery programs. Future work in this area will likely focus on the development of novel synthetic methodologies to further functionalize the 2-(methylsulfonyl)aniline core, leading to the discovery of next-generation kinase inhibitors with enhanced potency, selectivity, and desirable pharmacokinetic profiles.
References
Application Notes & Protocols: Acylation of 2-(Methylsulfonyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
2-(Methylsulfonyl)aniline is a valuable building block in medicinal chemistry and materials science. The presence of a strongly electron-withdrawing methylsulfonyl group and a nucleophilic amino group on the same aromatic ring creates a unique electronic environment. Acylation of the amino group to form the corresponding amide is a critical transformation, yielding N-acyl derivatives that are precursors to a wide range of pharmaceutical agents and functional materials.
However, this reaction presents specific challenges that require a carefully designed protocol:
-
Reduced Nucleophilicity : The methylsulfonyl (-SO₂CH₃) group at the ortho position significantly withdraws electron density from the aniline ring. This inductive effect deactivates the amino group, making it a much weaker nucleophile than in simple anilines.
-
Starting Material Form : The compound is supplied as a hydrochloride salt (R-NH₃⁺Cl⁻). In this protonated state, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, the free amine must be generated in situ using a suitable base before acylation can occur.
These application notes provide a comprehensive guide to successfully navigate these challenges, detailing robust protocols for the acylation of 2-(Methylsulfonyl)aniline hydrochloride. The causality behind each experimental choice is explained to empower researchers to adapt these methods to various acylating agents and scales.
Reaction Mechanism and Rationale
The acylation of this compound proceeds via a multi-step mechanism that begins with neutralization, followed by nucleophilic attack. The overall process is a variation of the well-known Schotten-Baumann reaction.[1][2]
Core Mechanistic Steps:
-
Deprotonation (Base Neutralization) : The primary and essential first step is the deprotonation of the anilinium hydrochloride salt to liberate the free, nucleophilic aniline. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the HCl salt.[3][4]
-
Nucleophilic Catalyst Activation (Optional but Recommended) : When using acyl chlorides, a base like pyridine can also act as a nucleophilic catalyst.[5][6] It attacks the highly electrophilic acyl chloride to form a reactive acylpyridinium ion intermediate. This intermediate is even more electrophilic than the starting acyl chloride, accelerating the subsequent reaction with the weakly nucleophilic aniline.
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the free 2-(methylsulfonyl)aniline attacks the electrophilic carbonyl carbon of the acylating agent (or the acylpyridinium ion). This forms a tetrahedral intermediate.
-
Proton Transfer & Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (e.g., chloride ion). A nearby base removes the proton from the nitrogen, yielding the neutral amide product and the hydrochloride salt of the base.[7]
The diagram below illustrates this pathway using acetyl chloride as the acylating agent and pyridine as the base.
Caption: General mechanism for the pyridine-mediated acylation.
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[8][9] Acylating agents like acetyl chloride are corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Acetylation using Acetyl Chloride and Pyridine
This protocol is a robust method suitable for forming acetamides. Pyridine serves as both an acid scavenger and a nucleophilic catalyst.[3][5]
Materials:
-
This compound (1.0 eq.)
-
Acetyl chloride (1.2 eq.)
-
Pyridine (3.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution & Basification: Add anhydrous DCM to the flask (approx. 10 mL per gram of substrate). Cool the resulting suspension in an ice bath (0 °C). Slowly add pyridine (3.0 eq.) to the stirring suspension. Stir for 15-20 minutes; the mixture should become a clear solution as the free aniline is formed.
-
Causality: Using a base is essential to deprotonate the hydrochloride salt.[4] A slight excess of pyridine ensures complete neutralization and scavenges the HCl produced during the reaction. Cooling prevents potential side reactions from the initial exotherm.
-
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.2 eq.) dropwise to the reaction mixture over 10-15 minutes.
-
Causality: Dropwise addition controls the exothermic reaction between acetyl chloride and pyridine. A modest excess of the acylating agent ensures the complete consumption of the starting aniline.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup & Quenching: Cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess pyridine. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with:
-
1 M HCl (2x) to remove residual pyridine.
-
Saturated NaHCO₃ solution (2x) to neutralize any remaining acid.
-
Brine (1x) to remove excess water.
-
Causality: This aqueous workup sequence effectively removes the base, excess reagents, and salts, isolating the desired amide in the organic phase.[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield the pure N-(2-(methylsulfonyl)phenyl)acetamide.
Workflow Diagram: Protocol 1
Caption: Step-by-step experimental workflow for Protocol 1.
Data Presentation and Characterization
The success of the acylation reaction should be confirmed by comparing the physical and spectroscopic data of the product with the starting material.
Table 1: Representative Physical and Spectroscopic Data
| Property | 2-(Methylsulfonyl)aniline HCl (Starting Material) | N-(2-(methylsulfonyl)phenyl)acetamide (Product) | Rationale for Change |
| Molecular Weight | 207.68 g/mol [9] | 213.25 g/mol [11] | Addition of an acetyl group (-COCH₃) increases the mass by 42.04 g/mol . |
| Appearance | White to off-white solid[12] | White crystalline solid | Change in molecular structure and crystal lattice. |
| ¹H NMR (δ, ppm) | Aromatic: ~7.2-7.8, Amine: Broad singlet (NH₃⁺) | Aromatic: ~7.5-8.2, Amide NH: ~9.5-10.5 (s, 1H), Acetyl CH₃: ~2.2 (s, 3H), Sulfonyl CH₃: ~3.2 (s, 3H) | Appearance of a sharp singlet for the amide proton (downfield shift) and a new singlet for the acetyl methyl group. |
| IR (cm⁻¹) | ~3200-2800 (broad, NH₃⁺ stretch), ~1300 & 1150 (SO₂) | ~3300 (N-H stretch), ~1670 (C=O, Amide I band), ~1310 & 1150 (SO₂) | Disappearance of the broad anilinium stretch and appearance of sharp N-H and strong C=O amide stretches. |
| TLC (Rf) | Varies (e.g., 0.2 in 1:1 EtOAc:Hex) | Higher Rf (e.g., 0.5 in 1:1 EtOAc:Hex) | The amide product is generally less polar than the aniline salt starting material, leading to higher mobility on silica gel. |
Note: NMR and IR values are approximate and can vary based on the solvent and specific product structure.
Conclusion and Best Practices
The acylation of this compound is a readily achievable transformation provided that key principles are respected. The absolute requirement is the in situ neutralization of the hydrochloride salt to unmask the nucleophilic amino group. The choice of a non-nucleophilic base like pyridine or triethylamine is critical. For less reactive acylating agents or to accelerate the reaction, pyridine's role as a nucleophilic catalyst can be advantageous. Careful control of temperature, especially during the addition of reactive acyl chlorides, is paramount for minimizing side reactions and ensuring high yields. The protocols and data provided herein serve as a validated starting point for researchers working with this important synthetic intermediate.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 4. esaral.com [esaral.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-(2-Methylphenylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Diazotization Reactions of 2-(Methylsulfonyl)aniline Hydrochloride
Introduction
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, stands as a cornerstone transformation in organic synthesis. First discovered by Peter Griess in 1858, this reaction provides access to a highly versatile class of intermediates, the arenediazonium salts (Ar-N₂⁺X⁻), which are pivotal in the synthesis of a vast array of functionalized aromatic compounds.[1] These reactive species serve as precursors for the introduction of a wide range of substituents onto an aromatic ring, including halogens, hydroxyl, cyano, and aryl groups, often through subsequent reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.[2][3][4] The utility of diazonium salts is particularly pronounced in the pharmaceutical and dye industries, where they are instrumental in the construction of complex molecular architectures and vibrant colorants.[1][5]
This document provides a detailed guide to the diazotization of 2-(methylsulfonyl)aniline hydrochloride, a substrate of significant interest due to the strong electron-withdrawing nature of the methylsulfonyl group. This substituent profoundly influences the reactivity of the parent aniline and the resulting diazonium salt, necessitating carefully controlled reaction conditions. These application notes are intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for this important synthetic transformation.
Mechanism of Diazotization
The diazotization reaction is typically carried out in a cold, acidic solution. The key reagent, nitrous acid (HNO₂), is unstable and therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1][6] The overall mechanism can be delineated into several key steps:
-
Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][5]
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine, 2-(methylsulfonyl)aniline, attacks the nitrosonium ion. This step is often rate-determining, particularly for anilines bearing electron-withdrawing groups which decrease the nucleophilicity of the amino group.[2]
-
Proton Transfer and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group of the diazohydroxide followed by the elimination of a water molecule yields the final arenediazonium ion.[7]
The presence of the electron-withdrawing methylsulfonyl group at the ortho position of the aniline ring decreases the basicity of the amino group, which can make the initial N-nitrosation step more challenging compared to electron-rich anilines.[1] Therefore, careful control of acidity and temperature is crucial for achieving a successful and high-yielding diazotization.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Formula | Molar Mass ( g/mol ) | Key Properties |
| This compound | [Specific CAS] | C₇H₁₀ClNO₂S | 223.68 | White to off-white solid |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | White to yellowish crystalline solid. Oxidizer.[1] |
| Hydrochloric Acid (concentrated, 37%) | 7647-01-0 | HCl | 36.46 | Corrosive, fuming liquid.[1] |
| Sulfamic Acid or Urea | 5329-14-6 / 57-13-6 | H₃NSO₃ / CH₄N₂O | 97.09 / 60.06 | Used to quench excess nitrous acid.[1] |
| Potassium Iodide | 7681-11-0 | KI | 166.00 | Used for testing for excess nitrous acid. |
| Starch Paper | N/A | N/A | N/A | Indicator paper. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent. |
| Ice | N/A | H₂O | 18.02 | Coolant. |
Standard Aqueous Diazotization Protocol
This protocol describes a standard and widely employed method for the diazotization of anilines.[8]
Step 1: Preparation of the Amine Salt Solution
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 0.3 mol) and deionized water (e.g., 100 mL).
-
Stir the mixture vigorously to ensure a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.[8][9]
Step 2: Diazotization
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.105 mol, 1.05 equivalents) in a minimal amount of cold deionized water.[8]
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel over a period of 30-45 minutes.[1]
-
Monitor the internal temperature of the reaction mixture closely and ensure it does not rise above 5 °C.[9] The reaction is exothermic.
Step 3: Monitoring the Reaction
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C.[8][9]
-
Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
If the test is negative, add a small amount of the sodium nitrite solution and re-test after 5-10 minutes of stirring.[1]
Step 4: Quenching Excess Nitrous Acid
-
Once a positive starch-iodide test is achieved, it is crucial to destroy the excess nitrous acid to prevent unwanted side reactions in subsequent steps.
-
Add a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative (the paper remains white).[1] A slight effervescence (N₂ gas) may be observed.
The resulting clear, yellowish solution of the 2-(methylsulfonyl)benzenediazonium chloride is now ready for use in subsequent synthetic transformations. It is imperative to use this solution immediately and not attempt to isolate the diazonium salt as a solid, as they can be explosive. [6][10]
Caption: Workflow for the diazotization of this compound.
Applications in Drug Development and Organic Synthesis
The diazonium salt derived from 2-(methylsulfonyl)aniline is a valuable intermediate for the synthesis of a wide range of organic molecules, particularly in the context of drug discovery and development. The presence of the methylsulfonyl group can significantly modulate the physicochemical and pharmacological properties of the final compounds.
Synthesis of Aryl Halides via Sandmeyer Reaction
Aryl halides are crucial building blocks in modern organic synthesis, especially in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[8] The Sandmeyer reaction provides a reliable method for the conversion of diazonium salts to aryl halides.
Protocol: Synthesis of 2-Chloro-1-(methylsulfonyl)benzene
-
Prepare the 2-(methylsulfonyl)benzenediazonium chloride solution as described in the previous protocol.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution.[9] Nitrogen gas will be evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by distillation or chromatography.
Synthesis of Azo Compounds via Azo Coupling
Diazonium salts act as weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling to form highly colored azo compounds.[2][11] These compounds are widely used as dyes and pigments and also have applications in pharmaceuticals and as indicators.[5]
Protocol: Azo Coupling with Phenol
-
Prepare the 2-(methylsulfonyl)benzenediazonium chloride solution as described above.
-
In a separate beaker, dissolve phenol in a dilute sodium hydroxide solution to form sodium phenoxide. Cool this solution in an ice bath to 0-5 °C.[11]
-
Slowly add the cold diazonium salt solution to the cold phenoxide solution with constant stirring.[9]
-
A brightly colored precipitate of the azo dye will form immediately.[9]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
The precipitated dye can be collected by filtration, washed with cold water, and dried.
Caption: Key synthetic applications of 2-(methylsulfonyl)benzenediazonium chloride.
Safety Considerations
-
Explosion Hazard: Diazonium salts, particularly when dry, are unstable and can be explosive.[6][10] They should always be prepared and used in solution and never isolated as solids.
-
Temperature Control: The diazotization reaction is exothermic and requires strict temperature control (0-5 °C) to prevent decomposition of the diazonium salt.[8][9]
-
Handling of Reagents: Concentrated acids and sodium nitrite are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Quenching: Excess nitrous acid must be quenched before workup or subsequent reactions.
Conclusion
The diazotization of this compound provides a versatile and powerful tool for the synthesis of a wide range of functionalized aromatic compounds. The strong electron-withdrawing nature of the methylsulfonyl group presents unique challenges that can be overcome with careful control of reaction conditions. The resulting diazonium salt is a valuable intermediate in drug discovery and materials science. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to safely and effectively utilize this important chemical transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. Diazotisation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diazotization Reaction Mechanism [unacademy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Scale-up synthesis of 2-(Methylsulfonyl)aniline hydrochloride procedure
An Application Note for the Scalable Synthesis of 2-(Methylsulfonyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, an important intermediate in the pharmaceutical and agrochemical industries.[1] The protocol details a robust two-step synthetic sequence commencing with the oxidation of commercially available 2-(methylthio)aniline to 2-(methylsulfonyl)aniline, followed by its conversion to the corresponding hydrochloride salt. Emphasis is placed on procedural safety, reaction control at scale, and process optimization to ensure high yield and purity. This guide is intended to be a self-validating system, explaining the causality behind experimental choices to empower researchers in adapting and scaling the process.
Introduction and Strategic Overview
2-(Methylsulfonyl)aniline is a key building block in the synthesis of various biologically active molecules.[2][3] Its reliable production in high purity at a multi-gram to kilogram scale is essential for advancing drug discovery and development programs. The synthetic strategy outlined herein is designed for scalability, employing cost-effective reagents and focusing on operational safety.
The synthesis proceeds via two main stages:
-
Oxidation: The conversion of the thioether in 2-(methylthio)aniline to a sulfone using hydrogen peroxide in an acidic medium.
-
Salt Formation: The reaction of the purified 2-(methylsulfonyl)aniline base with hydrochloric acid to yield the stable, crystalline hydrochloride salt.
This approach is predicated on its efficiency, the high atom economy of the oxidation step, and the straightforward isolation of a high-purity final product.
Figure 1: Overall synthetic workflow for this compound.
In-Depth Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Recommended Grade |
| 2-(Methylthio)aniline | 2987-53-3 | 139.22 g/mol | >97% Purity |
| Hydrogen Peroxide | 7722-84-1 | 34.01 g/mol | 30-35% (w/w) in H₂O |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Reagent Grade |
| Sodium Bicarbonate | 144-55-6 | 84.01 g/mol | Technical Grade |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Reagent Grade |
| Isopropanol | 67-63-0 | 60.10 g/mol | ACS Reagent Grade |
| Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | 37% (w/w), Reagent Grade |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous |
Part A: Synthesis of 2-(Methylsulfonyl)aniline (Free Base)
Rationale: The oxidation of a thioether to a sulfone is a highly exothermic process. The use of glacial acetic acid as a solvent provides an acidic medium that catalyzes the oxidation by hydrogen peroxide. The controlled, dropwise addition of the oxidant is paramount to manage the reaction temperature, preventing thermal runaway and the formation of hazardous, explosive peracetic acid.[4][5]
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber.
-
Charging Reagents: Charge the reactor with 2-(methylthio)aniline (1.0 eq) and glacial acetic acid (5-10 volumes relative to the starting material). Begin agitation and cool the reactor contents to 10-15 °C using a circulating chiller.
-
Controlled Oxidation: Slowly add hydrogen peroxide (30%, 2.5-3.0 eq) dropwise via the dropping funnel over 2-3 hours. Crucial Control Point: Maintain the internal temperature of the reaction mixture below 30 °C throughout the addition. A rise in temperature indicates an accumulation of unreacted peroxide and increases risk.
-
Reaction Maturation: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to 10 °C.
-
Slowly pour the reaction mixture into a separate vessel containing a large volume of ice-cold water (approx. 20 volumes), with vigorous stirring. This will precipitate the product.
-
Carefully neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until the pH reaches 7-8. Ensure adequate venting as significant CO₂ evolution will occur.
-
Filter the precipitated white solid using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum at 50-60 °C to a constant weight.
-
Part B: Purification via Recrystallization
Rationale: Recrystallization from a suitable solvent system is a highly effective method for removing impurities, yielding a product with high crystalline purity, which is essential for the subsequent salt formation step.
-
Transfer the crude, dry 2-(methylsulfonyl)aniline to a clean reactor.
-
Add a minimal amount of a suitable solvent, such as isopropanol or ethanol, sufficient to dissolve the solid at reflux temperature.
-
Heat the mixture to reflux with stirring until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, which will induce crystallization. For maximum recovery, further cool the mixture to 0-5 °C for 2-4 hours.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.
Part C: Formation of this compound
Rationale: Converting the aniline free base to its hydrochloride salt increases its stability, improves its handling characteristics, and often provides a well-defined crystalline solid that is easy to isolate and dry.[6][7]
-
Dissolution: In a clean, dry reactor, dissolve the purified 2-(methylsulfonyl)aniline (1.0 eq) in ethyl acetate or isopropanol (10 volumes).[8]
-
Acidification: Cool the solution to 0-5 °C. Slowly add concentrated hydrochloric acid (1.1 eq) dropwise with vigorous stirring. The product will immediately begin to precipitate.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolation and Drying:
-
Filter the solid product.
-
Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and excess HCl.[9]
-
Dry the final product, this compound, under vacuum at 60-70 °C until a constant weight is achieved.
-
Data Summary and Characterization
| Parameter | Value | Notes |
| Starting Material | 2-(Methylthio)aniline | 1.0 eq |
| Oxidizing Agent | Hydrogen Peroxide (30%) | 2.5 - 3.0 eq |
| Solvent (Oxidation) | Glacial Acetic Acid | 5-10 Volumes |
| Oxidation Temp. | < 30 °C (Addition) | Critical for safety |
| Solvent (Salt Formation) | Isopropanol / Ethyl Acetate | 10 Volumes |
| Acidification Agent | Conc. Hydrochloric Acid | 1.1 eq |
| Expected Yield | 80-90% (Overall) | Based on 2-(methylthio)aniline |
| Appearance | White to Off-White Solid | Crystalline powder |
| Molecular Formula | C₇H₁₀ClNO₂S | [6][10] |
| Molecular Weight | 207.68 g/mol | [7][10] |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.
Mechanistic Insights: Thioether Oxidation
The oxidation of the thioether proceeds via a nucleophilic attack of the sulfur atom on the protonated hydrogen peroxide (or its activated complex with acetic acid). This is followed by a second oxidation step to form the sulfone.
Figure 2: Simplified mechanism of thioether to sulfone oxidation.
Critical Safety Considerations
Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.
-
Chemical Hazards:
-
2-(Methylthio)aniline: Toxic if swallowed and in contact with skin.[11] Handle with appropriate PPE.
-
Hydrogen Peroxide (30%+): A strong oxidizing agent. It can cause severe burns to the skin and eyes.[12][13] Contact with organic materials can lead to fire. Decomposition releases oxygen, which can pressurize a closed system.[13]
-
Acetic Acid (Glacial): Corrosive and causes severe skin and eye burns.
-
Peracetic Acid Formation: Mixing concentrated hydrogen peroxide and acetic acid can form peracetic acid, which is highly reactive and potentially explosive.[5][14] This risk is mitigated by slow, controlled addition and maintaining a low reaction temperature.
-
-
Procedural Hazards:
-
Exothermic Reaction: The oxidation step is highly exothermic. A failure in cooling or an uncontrolled addition of peroxide can lead to a dangerous thermal runaway. Continuous monitoring of the internal temperature is mandatory.
-
Gas Evolution: The decomposition of hydrogen peroxide generates oxygen gas. The reactor must be properly vented to prevent pressure buildup. Neutralization with bicarbonate releases large volumes of carbon dioxide.
-
-
Personal Protective Equipment (PPE) and Engineering Controls:
-
PPE: Chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat are required.[13][14]
-
Controls: All operations must be performed in a reactor situated within a walk-in fume hood. The reactor must be equipped with efficient cooling, calibrated temperature probes, and a pressure relief system. An emergency quench solution (e.g., sodium bisulfite) should be readily available.
-
References
- 1. Cas 2987-53-3,2-(METHYLTHIO)ANILINE | lookchem [lookchem.com]
- 2. 2-(Methylsulfonyl)aniline | 2987-49-7 | FM57994 [biosynth.com]
- 3. jennysynth.com [jennysynth.com]
- 4. media.laballey.com [media.laballey.com]
- 5. Peracetic Acid Uses and Hazards [publications.aiha.org]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Aminoethylmethylsulfone hydrochloride | 104458-24-4 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. usptechnologies.com [usptechnologies.com]
- 14. download.basf.com [download.basf.com]
Application Notes and Protocols for 2-(Methylsulfonyl)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Overview
2-(Methylsulfonyl)aniline hydrochloride (CAS No: 205985-95-1) is a substituted aniline derivative that serves as a crucial building block in modern organic and medicinal chemistry.[1] Its structure, featuring an aniline core functionalized with a methylsulfonyl group, makes it a valuable precursor for synthesizing a range of complex molecules. In drug development, the methylsulfonyl aniline pharmacophore is explored for its potential biological activities, including as a component in novel anti-inflammatory agents.[1]
This document provides a comprehensive guide to the safe handling, storage, and use of this compound. The protocols herein are designed to ensure the safety of laboratory personnel while maintaining the integrity of experimental procedures. Adherence to these guidelines is critical due to the compound's specific hazard profile.
Section 2: Chemical & Physical Properties
A clear understanding of the compound's properties is foundational to its safe handling.
| Property | Value | Source(s) |
| CAS Number | 205985-95-1 | [2][3] |
| Molecular Formula | C₇H₁₀ClNO₂S | [2][3] |
| Molecular Weight | 207.68 g/mol | [2][3][4] |
| Appearance | Solid | [4] |
| Synonyms | 2-Methylsulphonylaniline Hydrochloride | [2] |
Section 3: Hazard Identification & Risk Assessment
This compound is classified as hazardous. The primary risks are associated with acute toxicity and irritation. A thorough risk assessment must be conducted before any work involving this compound begins.
GHS Hazard Classification Summary
| Hazard Class | Hazard Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][5] |
Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning
Expert Analysis of Hazards:
-
Systemic Toxicity: The "Harmful if swallowed" classification (H302) is significant. Ingestion can lead to systemic toxic effects. As a substituted aniline, there is a potential for absorption through the skin, which can also contribute to systemic toxicity.[3][6]
-
Irritation: The compound is a confirmed skin and serious eye irritant.[3] Direct contact can cause redness, inflammation, and pain. Ocular exposure is particularly dangerous and can lead to significant damage if not addressed immediately.
-
Respiratory Hazard: As a solid powder, aerosolized dust presents an inhalation hazard, potentially causing irritation to the respiratory tract.[3][5] This necessitates the use of appropriate engineering controls.
Section 4: Safe Handling & Engineering Controls
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8]
Protocol for Handling Solid Compound:
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Don PPE: At a minimum, don a lab coat, appropriate chemical-resistant gloves (see Section 5), and safety goggles.[5]
-
Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances. If weighing outside a ventilated enclosure is unavoidable, a respirator is required.
-
Manipulation: Perform all transfers and manipulations of the solid deep within the fume hood to ensure any generated dust is captured.
-
Cleanup: After use, decontaminate the work surface with an appropriate solvent and wipe-down. Dispose of all contaminated materials (weighing boats, wipes) as hazardous waste.[9]
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[10]
Diagram: Safe Handling Workflow
Caption: Standard workflow for safely handling this compound.
Section 5: Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is the final and essential barrier between the researcher and the chemical hazard.[11]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should be worn over goggles if there is a significant risk of splashing.[11]
-
Skin Protection:
-
A full-length laboratory coat must be worn and kept fastened.[7]
-
Gloves: Due to the nature of aniline compounds, standard thin nitrile gloves may not provide sufficient protection for prolonged contact.[9] It is recommended to use chemical-resistant gloves such as butyl or Viton. If using nitrile gloves, double-gloving is advised, and gloves must be changed immediately upon any sign of contamination or every 30-60 minutes.[9]
-
-
Respiratory Protection: Not typically required when handling small quantities within a functioning chemical fume hood. If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is mandatory.[5][13]
Section 6: Storage & Stability
Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15] Some suppliers recommend storage at 4°C and protection from light.[2]
-
Location: Keep in a designated, labeled, and secure chemical storage cabinet away from general laboratory traffic.[9]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[7][16]
Section 7: Emergency Procedures & First Aid
Immediate and correct response to an exposure is critical.[17]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[18][19] Seek immediate medical attention.[19]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[5][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]
-
Inhalation: Move the affected person to fresh air at once.[18][20] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[15][19]
-
Ingestion: Do NOT induce vomiting.[19] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[5] Seek immediate medical attention.[18]
-
Spills: For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert substance (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[6][9] For large spills, evacuate the area and contact emergency services.[9]
Diagram: Emergency Response Flowchart
Caption: Decision-making flowchart for first aid response to an exposure event.
Section 8: Application Protocol Example: Synthesis of an N-Arylated Product via Buchwald-Hartwig Amination
This protocol is a representative example of how this compound is used as a building block. The Buchwald-Hartwig amination is a common and powerful method for forming carbon-nitrogen bonds.
Objective: To synthesize N-(4-biphenyl)-2-(methylsulfonyl)aniline from this compound and 4-bromobiphenyl.
Materials & Reagents:
-
This compound
-
4-Bromobiphenyl
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
TLC plates, ethyl acetate, hexanes, silica gel for chromatography
Protocol:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), 4-bromobiphenyl (1.1 mmol), and sodium tert-butoxide (2.5 mmol).
-
Causality: The hydrochloride salt must be neutralized in situ by a base. An excess of a strong, non-nucleophilic base like NaOtBu is used to both deprotonate the hydrochloride and facilitate the catalytic cycle.
-
-
Catalyst Addition:
-
In a separate vial, briefly purge with inert gas, then add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add 5 mL of anhydrous toluene to the vial to dissolve the catalyst components, then transfer this solution via syringe to the Schlenk flask containing the reagents.
-
Causality: The palladium complex is the active catalyst, and Xantphos is a bulky electron-rich ligand that promotes the crucial reductive elimination step in the catalytic cycle, efficiently forming the desired C-N bond. The reaction must be kept under an inert atmosphere as oxygen can deactivate the palladium(0) catalyst.
-
-
Reaction Execution:
-
Rinse the catalyst vial with an additional 2 mL of anhydrous toluene and add it to the reaction flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-arylated product.
-
Section 9: Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous chemical waste.[14]
-
Solid Waste: Collect all contaminated disposables (gloves, weighing paper, silica gel) in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all reaction filtrates and solvent washes into a labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.[21]
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[9][14] All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[6]
Section 10: References
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Washington State University. (n.d.). Aniline. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 2-Methyl-5-(methylsulfonyl)aniline hydrochloride. Retrieved from --INVALID-LINK--
-
SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Apollo Scientific Ltd. (2007). Safety Data Sheet: 4-(METHYLSULPHONYL)ANILINE. Retrieved from --INVALID-LINK--
-
Penta Chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from --INVALID-LINK--
-
Rutgers University. (n.d.). Aniline. Retrieved from --INVALID-LINK--
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ASTM International. (n.d.). Sampling and Handling Aniline. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2011). Safety Data Sheet: 4-(Methylsulfonyl)aniline hydrochloride. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from --INVALID-LINK--
-
Knowledge Sourcing Intelligence. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from --INVALID-LINK--
-
Fluorochem. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fluorochem. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Angene Chemical. (2025). Safety Data Sheet: 2-CHLORO-4-(METHYLSULFONYL)ANILINE. Retrieved from --INVALID-LINK--
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from --INVALID-LINK--
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from --INVALID-LINK--
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from --INVALID-LINK--
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from --INVALID-LINK--
-
CAMEO Chemicals | NOAA. (n.d.). aniline hydrochloride - Report. Retrieved from --INVALID-LINK--
-
MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from --INVALID-LINK--
-
Safeopedia. (2024). First Aid for Chemical Exposure Incidents. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. nj.gov [nj.gov]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. bloomtechz.com [bloomtechz.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemos.de [chemos.de]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 14. sia-toolbox.net [sia-toolbox.net]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. safeopedia.com [safeopedia.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. cprcertificationnow.com [cprcertificationnow.com]
- 21. pentachemicals.eu [pentachemicals.eu]
Application Notes & Protocols: Analytical Methods for Monitoring Reactions with 2-(Methylsulfonyl)aniline Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 2-(Methylsulfonyl)aniline hydrochloride (CAS: 205985-95-1).[1][2][3] As a key building block in pharmaceutical and chemical synthesis, particularly in the formation of sulfonamides, precise real-time monitoring of its consumption and the formation of products is critical for process optimization, yield maximization, and impurity profiling.[4][5] This guide offers detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reliable results.
Introduction: The Importance of Reaction Monitoring
This compound is an aromatic amine containing a sulfonyl group, a common scaffold in medicinal chemistry.[6] Its primary amine group is nucleophilic and readily participates in reactions such as N-acylation, N-alkylation, and, most notably, sulfonamide bond formation.[4][7] Monitoring these reactions is not merely a quality control step; it is a fundamental component of process analytical technology (PAT) that enables:
-
Kinetic Analysis: Understanding the reaction rate to identify the optimal reaction time and prevent the formation of degradation products.
-
Yield Optimization: Ensuring the complete consumption of starting materials. Incomplete reactions can lead to low yields and complex purification challenges.[7]
-
Impurity Profiling: Detecting and identifying side-products, such as di-substituted or C-sulfonylated species, which can impact the safety and efficacy of the final compound.[7]
-
Process Control: Making informed decisions about adjusting reaction parameters like temperature, catalyst loading, or reagent addition in real-time.[8]
The choice of analytical method depends on the reaction matrix, the chemical properties of the reactants and products, and the specific information required (e.g., qualitative progress vs. quantitative conversion).
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is the most widely used technique for monitoring reactions of aromatic amines due to its high resolution, sensitivity, and applicability to a wide range of compound polarities. Reverse-phase HPLC is particularly well-suited for 2-(Methylsulfonyl)aniline and its derivatives.[9][10]
Principle of the Method
In reverse-phase HPLC, the stationary phase (typically a C18 silica column) is non-polar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. By monitoring the decrease in the peak area of the starting material and the increase in the product peak area over time, the reaction progress can be accurately quantified.
HPLC Workflow for Reaction Monitoring
Caption: General workflow for HPLC-based reaction monitoring.
Detailed Protocol: HPLC Analysis
Objective: To quantify the consumption of this compound and the formation of a target product.
A. Instrumentation & Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).[11]
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA) or Phosphoric Acid.[9]
-
Syringe filters (0.45 µm, PTFE or nylon).
B. Sample Preparation
-
Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a 50:50 ACN/Water mixture in a labeled HPLC vial. This dilution stops the reaction and prepares the sample for analysis.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter into a clean HPLC vial.
C. HPLC Method Parameters
-
Expert Insight: The addition of a small amount of acid (like formic acid) to the mobile phase is crucial. It protonates the free amine of the aniline, which prevents peak tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides the polar component for elution. |
| Mobile Phase B | 0.1% Acetonitrile | Provides the non-polar component for elution. |
| Gradient | 5% B to 95% B over 10 min | A gradient is recommended to ensure elution of both polar starting materials and potentially non-polar products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading. |
| Detection | 254 nm or PDA Scan (210-400 nm) | 254 nm is a common wavelength for aromatic compounds. A PDA detector is superior as it can help identify peaks by their UV spectra. |
D. Data Analysis
-
Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting standards of each, if available).
-
Integrate the area under each peak.
-
Calculate the percent conversion using the relative peak areas. For a simple A -> B reaction:
-
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100
-
Gas Chromatography (GC): An Alternative for Volatile Analytes
GC is a powerful technique for separating volatile and thermally stable compounds. While HPLC is often preferred for aniline derivatives to avoid potential degradation at high temperatures, GC with a nitrogen-phosphorus detector (NPD) can offer excellent sensitivity and selectivity.[12][13]
Principle of the Method
A liquid sample is injected into a hot inlet, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase. The NPD is highly sensitive to nitrogen-containing compounds, making it ideal for analyzing anilines while minimizing interference from the solvent and other non-nitrogenous species.[13]
Detailed Protocol: GC-NPD Analysis
Objective: To monitor a reaction where the product is sufficiently volatile and thermally stable.
A. Instrumentation & Consumables
-
Gas chromatograph with an autosampler, split/splitless inlet, and a Nitrogen-Phosphorus Detector (NPD).
-
Capillary column (e.g., SE-54 or SP-2250).[12]
-
High-purity helium or hydrogen as the carrier gas.
-
Anhydrous organic solvent (e.g., methylene chloride, toluene) for extraction.[12]
-
Sodium bicarbonate or other weak base for neutralization.
B. Sample Preparation
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench and dilute in 1 mL of water.
-
Neutralize the hydrochloride salt by adding a saturated solution of sodium bicarbonate until the pH is > 8. This converts the salt to the free aniline base, which is more volatile and suitable for GC analysis.
-
Extract the aqueous layer with an organic solvent like methylene chloride (2 x 1 mL).[12]
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
C. GC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | SE-54, 30 m x 0.25 mm ID, 0.25 µm film | A workhorse non-polar column suitable for a wide range of analytes.[12] |
| Inlet Temp. | 250 °C | Ensures rapid vaporization without degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Separates compounds based on boiling point. Adjust as needed. |
| Detector Temp. | 300 °C | Keeps analytes in the gas phase for detection. |
¹H NMR Spectroscopy: In-Situ Monitoring
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an exceptionally powerful tool for monitoring reactions directly in the reaction solution (or an aliquot) without the need for chromatographic separation. It provides structural information and allows for direct calculation of molar conversion.[14]
Principle of the Method
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the distinct chemical environments of protons in a molecule can be observed as signals (resonances) at different frequencies (chemical shifts). The area under each signal is directly proportional to the number of protons it represents. By comparing the integration of a signal from the reactant to a signal from the product, one can determine the molar ratio of the two species.[15]
NMR Logic for Calculating Reaction Conversion
Caption: Logic for determining reaction conversion via ¹H NMR.
Detailed Protocol: ¹H NMR Analysis
Objective: To determine the molar conversion of a reaction without chromatographic workup.
A. Instrumentation & Consumables
-
NMR Spectrometer (e.g., 400 MHz or higher).[14]
-
NMR tubes.
-
Deuterated solvent compatible with the reaction solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (IS): A non-reactive compound with a simple spectrum in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene, TMSP).[15]
B. Sample Preparation
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.
-
At a time point, withdraw an aliquot from the reaction (e.g., 50 µL).
-
Add it to a vial containing a precise volume of the internal standard stock solution (e.g., 600 µL).
-
Mix thoroughly and transfer to an NMR tube.
C. NMR Data Acquisition
-
Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate quantification.
-
Process the spectrum (phase and baseline correction).
D. Data Analysis
-
Identify a well-resolved signal for the starting material (e.g., an aromatic proton) and the product that do not overlap with other signals.
-
Set the integration of the internal standard peak to a convenient value (e.g., 1.00 or the number of protons it represents).
-
Integrate the chosen reactant and product peaks.
-
Calculate the molar ratio and percent conversion based on the normalized integrations.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Tailing Peaks | - Insufficient acid in mobile phase.- Column degradation.- Analyte interaction with active sites. | - Increase formic acid concentration to 0.1% or use a stronger ion-pairing agent.- Flush or replace the column. |
| Reaction Stalled (Low Conversion) | - Insufficient base to neutralize HCl byproduct.- Poor quality reagents (e.g., hydrolyzed sulfonyl chloride).- Low reaction temperature. | - Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used.[7]- Use fresh, anhydrous reagents and solvents.[7]- Cautiously increase the temperature while monitoring for byproduct formation.[8] |
| Multiple/Unexpected Peaks | - Side reactions (e.g., di-sulfonylation).- Degradation of starting material or product. | - Use HPLC-MS or GC-MS to identify the mass of the unknown peaks.- To avoid di-sulfonylation, add the electrophile slowly to the aniline solution.[7]- Check the stability of the compound under the analytical conditions.[15] |
| NMR: Poor Quantification | - Saturated signals.- Short relaxation delay (d1).- Overlapping peaks. | - Check the receiver gain and ensure signals are not "clipped".- Increase the relaxation delay to at least 10-15 seconds for quantitative work.- Choose different, non-overlapping peaks for integration or use a higher-field spectrometer. |
Conclusion
The effective monitoring of reactions involving this compound is essential for modern chemical process development. HPLC remains the most versatile and robust method for routine analysis, providing excellent quantitative data on reaction progress and purity. GC-NPD serves as a valuable alternative for specific applications, while ¹H NMR offers a rapid, workup-free method for determining precise molar conversion. The selection of the optimal technique requires a clear understanding of the reaction's specific characteristics. By implementing these detailed protocols and leveraging the underlying scientific principles, researchers can achieve reliable and reproducible monitoring, leading to more efficient and successful synthetic outcomes.
References
- 1. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Chloro-4-(methylsulfonyl)aniline | SIELC Technologies [sielc.com]
- 10. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. epa.gov [epa.gov]
- 14. rsc.org [rsc.org]
- 15. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2-(Methylsulfonyl)aniline hydrochloride by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 2-(Methylsulfonyl)aniline Hydrochloride via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials purification.
Executive Summary & Core Principles
This compound is a key chemical intermediate in the synthesis of various pharmaceutical and specialty chemical entities.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processing. This application note provides a detailed, first-principles-based protocol for the purification of this compound using recrystallization.
Recrystallization is a powerful purification technique for crystalline solids that leverages the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[2][3] The fundamental goal is to dissolve the impure compound in a minimum amount of a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[3] This protocol has been designed to be robust, reproducible, and to provide a self-validating framework for achieving high-purity this compound.
Physicochemical Rationale & Impurity Profile
Understanding the properties of the target molecule is critical for designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀ClNO₂S | [4][5][6] |
| Molecular Weight | 207.68 g/mol | [4][5] |
| Appearance | Solid (typically off-white to light tan in crude form) | [6] |
| Key Functional Groups | Primary amine (as hydrochloride), Sulfone |
| Expected Solubility | Soluble in polar protic solvents (e.g., alcohols, water) due to the ionic hydrochloride salt and polar sulfone group. | |
Anticipated Impurity Profile: The crude material may contain several types of impurities stemming from its synthesis, which often involves the oxidation of a sulfide followed by reduction of a nitro group or direct amination.
-
Unreacted Starting Materials: Such as the corresponding free base, 2-(methylsulfonyl)aniline.[7]
-
Oxidation Byproducts: Aniline derivatives are susceptible to air oxidation, leading to colored, often polymeric, impurities which can give the crude solid a greenish or brownish tint.[8]
-
Isomeric Impurities: Positional isomers (e.g., 3- or 4-(methylsulfonyl)aniline) may be present depending on the regioselectivity of the synthesis.
-
Inorganic Salts: Residual salts from the synthesis and workup steps.
The chosen solvent system—aqueous isopropanol—is highly effective. Isopropanol provides good solubility for the organic backbone at elevated temperatures, while water acts as an anti-solvent, significantly reducing the compound's solubility at lower temperatures, thereby ensuring a high recovery rate. This combination is also excellent for excluding less polar organic impurities and highly polar inorganic salts.
Experimental Workflow for Purification
The following diagram outlines the complete, optimized workflow for the recrystallization process.
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Protocol
Materials & Equipment
-
Crude this compound
-
Isopropanol (ACS Grade or higher)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks (2 sizes)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Stemmed glass funnel
-
Fluted filter paper
-
Buchner funnel and vacuum flask
-
Vacuum-rated tubing and vacuum source
-
Spatulas, beakers, and graduated cylinders
-
Ice bath
Safety Precautions
-
Hazard Identification: this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][7][9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Perform all steps within a certified chemical fume hood to avoid inhalation of solvent vapors or fine particulates.
-
Handling: Avoid raising dust. Handle hot glassware with appropriate clamps or heat-resistant gloves.
Recrystallization Procedure
-
Initial Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of isopropanol. Begin heating the slurry on a hot plate with gentle stirring to around 75-80 °C.
-
Once the mixture is hot, begin adding hot deionized water dropwise. The objective is to add just enough hot water to achieve complete dissolution. This creates a saturated solution and is the most critical step for maximizing yield.
-
-
Decolorization (If Necessary):
-
If the resulting solution is significantly colored (e.g., yellow, brown), remove it from the heat source and allow it to cool for 1-2 minutes.
-
Add a small amount (approx. 0.5 g) of activated charcoal to the solution.
-
Return the flask to the heat and bring it back to a gentle boil for 5 minutes with stirring. The charcoal will adsorb the colored impurities.[2]
-
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus using a stemmed glass funnel and fluted filter paper, resting on a second, clean Erlenmeyer flask.
-
Pre-heat the filtration apparatus by pouring a small amount of hot solvent through it to prevent premature crystallization in the funnel stem.
-
Carefully and quickly pour the hot solution through the fluted filter paper. This step removes the activated charcoal and any other insoluble impurities. The resulting filtrate should be clear and transparent.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of the ice-cold isopropanol/water mixture to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel to collect the crystals.
-
Wash the collected crystals with two small portions (10-15 mL each) of ice-cold isopropanol/water. This removes the impurity-laden mother liquor adhering to the crystal surfaces. Using cold solvent is crucial to prevent the redissolving of the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a clean, pre-weighed watch glass and dry them to a constant weight in a vacuum oven at 40-50 °C.
-
Table 2: Typical Process Parameters & Expected Results
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Initial Solvent Ratio (Isopropanol:Water) | Approx. 4:1 to 5:1 (v/v) | Balances solvency at high temp with insolubility at low temp. |
| Dissolution Temperature | 75 - 85 °C | Ensures complete dissolution without excessive solvent loss. |
| Cooling Protocol | Slow cooling to RT, then ≥30 min at 0-4 °C | Promotes high purity crystal growth and maximizes yield. |
| Expected Yield | 75 - 90% | Dependent on the purity of the crude material. |
| Purity Improvement | From ~95% to ≥99% (by HPLC) | Effectively removes colored impurities and soluble byproducts. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (product separates as a liquid) | The boiling point of the solvent system is lower than the melting point of the solute, or the solution is too concentrated. | Add more of the primary solvent (isopropanol) to the hot mixture until the oil dissolves, then proceed with cooling. |
| Poor or No Crystal Formation | Solution is too dilute (too much solvent used); solution is supersaturated. | 1. Re-heat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product. |
| Low Product Recovery/Yield | Too much solvent was used; cooling was insufficient; crystals were washed with warm solvent. | Ensure minimum hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Always wash with ice-cold solvent. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
| Product Still Appears Colored | Decolorization step was insufficient or skipped. | Repeat the recrystallization, ensuring the use of a sufficient amount of activated charcoal and adequate heating time. |
References
- 1. calpaclab.com [calpaclab.com]
- 2. scribd.com [scribd.com]
- 3. mt.com [mt.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. file.leyan.com [file.leyan.com]
- 8. Sciencemadness Discussion Board - Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Methylsulfonyl)aniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)aniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. Our goal is to provide in-depth, field-proven insights to help you troubleshoot issues and optimize your product yield and purity.
The synthesis of this compound is a sequential process involving the oxidation of a sulfide to a sulfone, followed by the formation of a hydrochloride salt. While conceptually straightforward, each step presents unique challenges that can significantly impact the final yield and quality. This guide breaks down the process into its core stages, addressing specific problems with causal explanations and actionable protocols.
Overall Synthesis Workflow
The transformation from 2-(Methylthio)aniline to its hydrochloride salt derivative proceeds in two primary stages:
-
Oxidation: The sulfur atom of the methylthio group is oxidized to its highest oxidation state, the sulfone.
-
Salt Formation: The basic aniline group is protonated with hydrochloric acid to form the stable, crystalline hydrochloride salt.
Caption: Overall workflow for this compound synthesis.
Part 1: FAQs and Troubleshooting the Oxidation Stage
The oxidation of the aryl sulfide to the corresponding sulfone is often the most critical step for determining the final yield and purity.[1][2] The primary challenge is achieving complete oxidation without promoting unwanted side reactions.
Q1: My oxidation reaction is incomplete, resulting in a low yield of 2-(Methylsulfonyl)aniline. What are the common causes?
A1: An incomplete reaction is typically traced back to the choice of oxidant, stoichiometry, or reaction conditions. Over-oxidation to the sulfone can be minimized by careful control of stoichiometry and adding the oxidant to the reaction mixture slowly.[1]
-
Insufficient Oxidant: The oxidation from sulfide to sulfone is a two-step process via a sulfoxide intermediate. This requires at least two equivalents of the oxidizing agent. A common pitfall is using a stoichiometry sufficient only for sulfoxide formation. For robust conversion, a slight excess (e.g., 2.2-2.5 equivalents) of the oxidant is often recommended.[2]
-
Suboptimal Oxidizing Agent: While many reagents can effect this transformation, their reactivity varies. Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign choice, but often requires a catalyst or acidic conditions (like acetic acid) to be effective.[2][3][4] m-Chloroperoxybenzoic acid (m-CPBA) is highly effective but can be more expensive and present safety considerations.[5]
-
Poor Temperature Management: Oxidation is an exothermic process. Insufficient cooling can lead to localized temperature spikes, potentially degrading both the oxidant and the substrate. Conversely, if the temperature is too low, the reaction rate may be impractically slow. Monitoring the internal temperature is crucial.
-
Reagent Purity: The purity of the starting 2-(Methylthio)aniline is important. Impurities can interfere with the reaction. Additionally, oxidants like H₂O₂ can degrade over time, so using a freshly opened or properly stored bottle is recommended.
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, 70-100°C | Inexpensive, "green" byproduct (H₂O)[4] | Can require heating, may need catalysts for some substrates[5][6] |
| m-CPBA | CH₂Cl₂, 0°C to RT | Highly efficient, predictable | Expensive, potentially explosive, byproduct removal needed |
| Oxone® (KHSO₅) | MeOH/H₂O, RT | Effective, easy to handle solid | Can require aqueous solvent systems, which may cause solubility issues[3] |
| Sodium Perborate | Acetic Acid | Stable, inexpensive solid oxidant | Often requires acidic conditions and elevated temperatures |
Q2: I'm isolating significant amounts of the sulfoxide intermediate. How can I drive the reaction to completion?
A2: The formation of the sulfoxide is a clear indication that the reaction has initiated but lacked sufficient driving force to proceed to the sulfone.
-
Increase Oxidant Equivalents: The most direct solution is to add more oxidant. If monitoring the reaction by TLC or LCMS, you can add an additional portion (e.g., 0.5 equivalents) of the oxidant and continue stirring.
-
Extend Reaction Time or Increase Temperature: Kinetics can be a limiting factor. Allowing the reaction to stir for a longer period or moderately increasing the temperature can provide the necessary activation energy to oxidize the sulfoxide to the sulfone.
-
Switch to a Stronger Oxidant: If a particular oxidant consistently stalls at the sulfoxide stage, switching to a more potent system, such as m-CPBA, may be necessary to achieve full conversion.[5]
Q3: My crude product is a dark, tarry material, making purification difficult. What is causing these impurities?
A3: The formation of colored, insoluble byproducts often points to oxidation of the electron-rich aniline ring or the amino group itself.[7]
-
Harsh Reaction Conditions: Overheating or using an excessive amount of a highly reactive oxidant can lead to non-selective oxidation. The amino group makes the aromatic ring highly activated and susceptible to electrophilic attack and oxidation.[7]
-
Side Reactions with the Amino Group: The basic amino group can react with acidic reagents or byproducts. In strongly acidic media, the amine is protonated to form an anilinium ion, which is a meta-directing and deactivating group.[7] This can complicate subsequent reactions.
-
Preventative Strategy (Amide Protection): For sensitive substrates, protecting the aniline's amino group as an acetamide is a common strategy. The amide group is less activating and less basic, which protects the ring from over-oxidation.[7] This requires two additional steps (protection and deprotection) but often results in a much cleaner reaction and higher overall yield of pure product.
Caption: Troubleshooting workflow for the oxidation of 2-(Methylthio)aniline.
Part 2: FAQs and Troubleshooting Salt Formation & Purification
Once the 2-(Methylsulfonyl)aniline free base is successfully synthesized, the next step is to form the hydrochloride salt, which facilitates isolation and improves stability. The main goal is to achieve selective precipitation of the desired salt in high purity.
Q4: My hydrochloride salt is not precipitating, or the yield is very low. What is preventing crystallization?
A4: The failure of an amine salt to precipitate is almost always a solvent-related issue.[8] The principle of amine salt formation is to have the free base soluble in a solvent system where its corresponding salt is insoluble.[9][10]
-
Incorrect Solvent System: The choice of solvent is critical. Protic solvents like methanol or ethanol can often dissolve both the free base and the salt, preventing precipitation. A common technique is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate and then add HCl. Diethyl ether is often used as an anti-solvent to crash out the salt.[8][10]
-
Excess Water: If using aqueous HCl, the presence of water can significantly increase the solubility of the hydrochloride salt, preventing it from precipitating.[8] Using HCl gas or a solution of HCl in an anhydrous organic solvent (like diethyl ether or dioxane) is the preferred method for achieving high yields of a crystalline solid.[10]
-
Stoichiometry of HCl: Ensure at least one molar equivalent of HCl is added. A slight excess is sometimes used. The pH of the solution should be acidic (pH 1-2) to ensure complete protonation of the aniline.[11]
-
Temperature: Supersaturation can be an issue. Cooling the solution in an ice bath and gently scratching the inside of the flask with a glass rod can help induce nucleation and crystallization.
Q5: The final product is off-white or discolored (yellow/brown). How can I improve its purity?
A5: Discoloration is a sign of impurities, which may have carried over from the oxidation step or formed during workup.
-
Purity of the Free Base: The adage "garbage in, garbage out" is highly applicable here. If the 2-(Methylsulfonyl)aniline free base is impure and colored, these impurities will be carried into the final salt. Consider purifying the free base first by column chromatography or recrystallization before salt formation.
-
Recrystallization: This is the most powerful technique for purifying the final salt. The key is to find a suitable solvent or solvent system in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include ethanol/ether, methanol/IPA, or isopropanol.
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot, dissolved solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of Celite before allowing the solution to cool and crystallize.[11]
-
Aniline Oxidation: The aniline functional group is prone to air oxidation, which can lead to colored byproducts.[7][12] Workup procedures should be performed efficiently, and the final product should be dried and stored under an inert atmosphere (nitrogen or argon) and protected from light.
Q6: My final product is hygroscopic or oily instead of a crystalline solid. What went wrong?
A6: Obtaining an oil or a sticky solid instead of a free-flowing powder is a common problem in salt formation.
-
Residual Solvent: The product may not be completely dry. Ensure drying under high vacuum for a sufficient period to remove all traces of solvent.
-
Incorrect Stoichiometry: An excess of aqueous acid can result in a hydrated, oily product. Using anhydrous HCl is the best way to avoid this.
-
Impurity-Induced Oil Out: The presence of significant impurities can disrupt the crystal lattice, preventing the formation of a solid and causing the product to "oil out." In this case, the crude free base must be purified before attempting the salt formation again.
Caption: Troubleshooting workflow for HCl salt formation and purification.
Experimental Protocols
Protocol 1: Oxidation of 2-(Methylthio)aniline using H₂O₂
-
To a stirred solution of 2-(methylthio)aniline (1.0 eq) in glacial acetic acid (5-10 volumes), add 30% aqueous hydrogen peroxide (2.5 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 70-80°C and monitor its progress by TLC or LCMS. The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(methylsulfonyl)aniline, which can be used directly in the next step or purified if necessary.
Protocol 2: Formation of this compound
-
Dissolve the crude 2-(methylsulfonyl)aniline (1.0 eq) in a minimal amount of isopropanol (IPA) or ethyl acetate (approx. 5-10 volumes).
-
While stirring, slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise.
-
A white precipitate should form almost immediately upon addition of the HCl solution.[10]
-
After the addition is complete, continue stirring the suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the product in a vacuum oven at 40-50°C to a constant weight. Store the final product protected from light and moisture.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Methylsulfonyl)aniline hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of 2-(Methylsulfonyl)aniline hydrochloride. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common byproducts encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(Methylsulfonyl)aniline, and how do they influence byproduct formation?
There are two primary synthetic pathways to 2-(Methylsulfonyl)aniline, each with a unique profile of potential byproducts:
-
Route A: Oxidation of 2-(methylthio)aniline. This is a widely used method that involves the oxidation of the sulfide group to a sulfone. The choice of oxidant and reaction conditions is critical in determining the byproduct profile.
-
Route B: Reduction of 2-nitro-1-(methylsulfonyl)benzene. This route involves the reduction of a nitro group to an amine. The choice of reducing agent and the control of reaction parameters are crucial for minimizing impurities.[1][2][3]
The subsequent conversion to the hydrochloride salt is typically achieved by treating the free aniline with hydrochloric acid in a suitable solvent.[4]
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a detailed overview of common byproducts, their mechanisms of formation, and strategies to prevent or remove them.
Issue 1: Incomplete Oxidation Leading to Sulfoxide Impurity
Q2: I'm observing a significant amount of 2-(methylsulfinyl)aniline in my final product after oxidation of 2-(methylthio)aniline. What is causing this, and how can I prevent it?
Root Cause: The presence of 2-(methylsulfinyl)aniline is a clear indication of incomplete oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction time is too short, the oxidant is not sufficiently active, or the stoichiometry is incorrect, the reaction can stall at the sulfoxide stage.
Mechanism of Formation:
Caption: Oxidation of 2-(methylthio)aniline to 2-(methylsulfonyl)aniline.
Mitigation Strategies:
-
Choice of Oxidant: Hydrogen peroxide in acetic acid is a common and effective oxidant for this transformation.[5] Other reagents like m-chloroperoxybenzoic acid (m-CPBA) can also be used.
-
Reaction Conditions: Ensure a sufficient excess of the oxidizing agent is used. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete conversion.
-
Purification: If the sulfoxide is present in the final product, it can be challenging to remove due to its similar polarity to the desired sulfone. Recrystallization may be effective if there is a significant difference in solubility.
| Parameter | Recommendation |
| Oxidant | Hydrogen Peroxide (30%) in Acetic Acid |
| Stoichiometry | 2.2 - 3.0 equivalents of H₂O₂ |
| Temperature | 80-100°C |
| Monitoring | TLC or HPLC until the starting material and sulfoxide are consumed |
Issue 2: Byproducts from the Reduction of a Nitro Group
Q3: My synthesis via the reduction of 2-nitro-1-(methylsulfonyl)benzene is giving me several unknown impurities. What are the likely culprits?
Root Cause: The reduction of aromatic nitro compounds can lead to several byproducts if not carried out to completion or if side reactions occur.[3]
Potential Byproducts and Their Formation:
-
Incomplete Reduction: The presence of the starting material, 2-nitro-1-(methylsulfonyl)benzene, is a common issue.
-
Hydroxylamine Intermediate: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6] If the reduction is not complete, the hydroxylamine (2-(methylsulfonyl)phenylhydroxylamine) can be a significant impurity.
-
Azo and Azoxy Compounds: Under certain conditions, particularly with metal-based reducing agents, the nitroso and hydroxylamine intermediates can condense to form azo or azoxy compounds.[7]
Mechanism of Formation:
Caption: Reduction of 2-nitro-1-(methylsulfonyl)benzene and potential side reactions.
Mitigation Strategies:
-
Choice of Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction.[1] Other methods include using iron in acidic media or tin(II) chloride.[3]
-
Reaction Control: Ensure the reaction goes to completion by monitoring with TLC or HPLC. The use of a hydrogen balloon or a Parr shaker for hydrogenation can ensure a sufficient supply of hydrogen.
-
Purification: Most of the reduction byproducts have different polarities and basicities compared to the desired aniline, making them removable by column chromatography or an acidic wash.
| Parameter | Recommendation |
| Reducing Agent | 10% Pd/C with H₂ (balloon or atmospheric pressure) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Monitoring | TLC or HPLC for complete disappearance of starting material |
Issue 3: Formation of Colored Impurities
Q4: My final product of this compound has a reddish or brownish tint. What causes this discoloration?
Root Cause: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities.[8][9] This can happen to the free aniline before salt formation or to the salt itself over time, especially if exposed to light and air.
Mechanism of Formation: The oxidation of anilines can be a complex process involving radical mechanisms, leading to the formation of quinone-like structures and polyanilines, which are highly colored.[7]
Mitigation Strategies:
-
Inert Atmosphere: Handle the free aniline under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and before salt formation.
-
Prompt Salt Formation: Convert the purified free aniline to its hydrochloride salt promptly after isolation. The salt is generally more stable and less prone to air oxidation.
-
Purification of Discolored Product: If the final salt is discolored, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/ether). Activated carbon (charcoal) treatment during recrystallization can also help remove colored impurities.
Issue 4: Impurities from the Hydrochloride Salt Formation
Q5: I'm having trouble with the purity of my final hydrochloride salt. What are the common issues during this step?
Root Cause: The salt formation step, while seemingly straightforward, can introduce impurities if not performed correctly.
Common Impurities and Solutions:
-
Excess Hydrochloric Acid: The use of a large excess of HCl can lead to residual acid in the final product.
-
Solution: Use a stoichiometric amount or a slight excess of HCl. The HCl can be added as a solution in an organic solvent (e.g., HCl in isopropanol or dioxane) to control the addition. Wash the final product with a cold, non-polar solvent like diethyl ether to remove excess HCl.
-
-
Trapped Solvent: The choice of solvent for precipitation is crucial. A solvent in which the hydrochloride salt is insoluble is needed, but if the precipitation is too rapid, solvent molecules can be trapped within the crystal lattice.
-
Solution: Use an anti-solvent system where the salt is soluble in one solvent and insoluble in another. Add the anti-solvent slowly to induce gradual crystallization. Dry the final product thoroughly under vacuum.
-
-
Incomplete Salt Formation: If insufficient HCl is used, the final product will be a mixture of the free aniline and its hydrochloride salt.
-
Solution: Monitor the pH of the solution during HCl addition to ensure it is acidic.
-
Analytical Characterization of Byproducts
A robust analytical methodology is essential for identifying and quantifying byproducts.
-
HPLC: Reversed-phase HPLC with UV detection is the method of choice for separating and quantifying the starting materials, intermediates, and byproducts.
-
LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.
-
NMR: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and help in the characterization of isolated impurities.
By understanding the potential side reactions and implementing the appropriate control and purification strategies, you can consistently synthesize high-purity this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US20220017452A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Aniline - Wikipedia [en.wikipedia.org]
Preventing oxidation of 2-(Methylsulfonyl)aniline hydrochloride during reaction
Technical Support Center: 2-(Methylsulfonyl)aniline Hydrochloride Reactions
Introduction: Navigating the Challenges of this compound
Welcome to the technical support guide for handling this compound. As a substituted aniline, this compound possesses a nucleophilic amino group attached to an electron-rich aromatic ring, making it susceptible to oxidation, particularly under various reaction conditions. While the hydrochloride salt form enhances its stability by protonating the reactive amine, deprotonation can occur, unmasking the free aniline which is prone to degradation.[1][2] This guide is designed to provide researchers, chemists, and drug development professionals with a clear, in-depth understanding of the causes of oxidation and to offer robust, field-proven strategies to ensure the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing this compound is turning dark brown or black. What is happening?
A1: This is a classic visual indicator of aniline oxidation.[3][4] The electron-rich nature of the aniline moiety makes it susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or even certain reagents in your reaction.[3][5] The initial oxidation products can undergo further reactions to form highly conjugated, polymeric species (like polyaniline) or quinone-like structures, which are intensely colored.[3] The color change from a pale or colorless solution to yellow, brown, or even black is a strong signal that undesired side reactions are compromising your yield and purity.
Q2: I thought the hydrochloride salt was supposed to prevent oxidation. Why is it still happening?
A2: You are correct that the hydrochloride salt form significantly increases the compound's benchtop stability. By protonating the nitrogen's lone pair, the amino group becomes an electron-withdrawing anilinium ion (-NH3+), which deactivates the aromatic ring towards oxidation.[6][7]
However, during a reaction, this protection can be reversed. If your reaction conditions involve:
-
Addition of a base: Even a mild base can deprotonate the anilinium ion, regenerating the highly reactive free aniline.
-
Specific Solvents: Certain solvents can shift the acid-base equilibrium.
-
Elevated Temperatures: Increased temperature can provide the energy needed to overcome the activation barrier for oxidation, even for the salt.[5]
The key is that the salt form is a safeguard, but it is not absolute immunity once the compound is subjected to reactive conditions.
Q3: What are the primary strategies to prevent this oxidation during my reaction?
A3: Preventing oxidation revolves around controlling the reaction environment. The most effective strategies fall into three main categories:
-
Atmosphere Control: Rigorously excluding oxygen is the most direct and effective method.[3] This is achieved by working under an inert atmosphere.[8][9][10]
-
Reagent and Solvent Purity: Ensuring your starting materials and solvents are free from peroxides and metal catalysts that can initiate oxidation.
-
Chemical Modification: In cases of extreme sensitivity, temporarily masking the amino group with a protecting group can be a powerful strategy.[3]
The following workflow can help you decide on the best approach for your specific system.
Caption: Decision workflow for troubleshooting aniline oxidation.
Troubleshooting Guide at a Glance
| Symptom Observed | Potential Cause(s) | Recommended Actions |
| Solution darkens immediately upon reagent addition. | 1. Highly reactive reagent. 2. Exothermic reaction increasing oxidation rate. | 1. Add reagents slowly at a reduced temperature (e.g., 0 °C). 2. Ensure rigorous inert atmosphere. |
| Solution is stable during reaction but darkens during workup/filtration. | Exposure to atmospheric oxygen during transfer, filtration, or solvent removal. | 1. Perform workup procedures as quickly as possible. 2. Use a blanket of inert gas (e.g., Argon) over funnels and flasks.[4] 3. For filtration, use a Schlenk filter or filter in a glovebox. |
| Inconsistent results or low yields even with inert atmosphere. | 1. Oxidized starting material. 2. Dissolved oxygen in solvents or reagents.[4] 3. Trace metal contaminants. | 1. Verify purity of starting material via HPLC or GC.[5] 2. Implement solvent degassing procedures. 3. Use high-purity, peroxide-free solvents. |
In-Depth Preventative Protocols
Protocol 1: Performing Reactions Under an Inert Atmosphere (Schlenk Line)
This is the cornerstone technique for handling air-sensitive compounds.[8][11] A Schlenk line provides a dual manifold system to alternate between vacuum and a high-purity inert gas (typically Argon or Nitrogen), allowing for the complete removal of air from the reaction vessel.[8][10]
Objective: To assemble a reaction apparatus and introduce reagents while rigorously excluding atmospheric oxygen.
Materials:
-
Schlenk line connected to a vacuum pump and an inert gas cylinder.
-
Oven-dried (120 °C overnight) or flame-dried Schlenk flask with a sidearm.
-
Rubber septa, syringes, and cannulas.
-
Magnetic stir bar and stir plate.
-
Heat gun (for flame-drying).
Procedure:
-
Glassware Preparation:
-
Place a stir bar in the Schlenk flask and seal the main joint with a rubber septum.
-
If not oven-dried, heat the entire flask vigorously under vacuum with a heat gun to drive off adsorbed water. Allow to cool to room temperature under vacuum.
-
-
Purging the Vessel (Purge-and-Refill Cycles):
-
Connect the flask's sidearm to the Schlenk line via thick-walled tubing.
-
Evacuate the flask by opening the tap to the vacuum line for 2-3 minutes.
-
Switch the tap to backfill the flask with inert gas. You will hear the gas flow stop when the pressure is equalized.
-
Repeat this vacuum/inert gas cycle at least three times to ensure the complete removal of air.[9] Leave the flask under a positive pressure of inert gas (indicated by gas flowing out through a bubbler on the line).
-
-
Adding Solids and Solvents:
-
Solids: Briefly remove the septum and add your this compound against a strong counterflow of inert gas from the line. Quickly reseal the flask. Re-purge the vessel with 1-2 vacuum/inert gas cycles.
-
Solvents (Degassed): Solvents must be deoxygenated beforehand (e.g., by sparging with inert gas for 30 minutes or via three freeze-pump-thaw cycles).[9] Transfer the degassed solvent into the reaction flask via a cannula or a clean, dry syringe.
-
-
Adding Liquid Reagents:
-
Draw the required volume of the liquid reagent into a dry syringe.
-
Pull a small "buffer" of inert gas from the headspace of the reaction flask into the syringe.[12]
-
Invert the syringe and expel the gas bubble to ensure no air is introduced.
-
Pierce the septum and add the reagent to the stirred solution.
-
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be done by connecting the flask to the inert gas line with the bubbler providing an outlet, or by attaching a balloon filled with the inert gas to the flask.[12]
Caption: Workflow for setting up an air-sensitive reaction.
Protocol 2: Amine Protection via Acetylation
If oxidation persists even under inert conditions, or if your reaction chemistry is incompatible with a free amine, protection is an excellent strategy. Acetylation converts the amine to a less reactive acetamide, which is significantly more resistant to oxidation.[3]
Objective: To protect the amino group of 2-(Methylsulfonyl)aniline as an acetamide prior to the main reaction.
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., Pyridine or Triethylamine)
-
A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve or suspend this compound in your chosen solvent (e.g., DCM).
-
Neutralization & Reaction:
-
Add a slight excess (e.g., 2.2 equivalents if starting from the HCl salt) of a base like triethylamine or pyridine. This neutralizes the HCl salt and acts as an acid scavenger for the reaction.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise with stirring.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the consumption of the starting aniline.
-
Workup:
-
Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with your organic solvent (e.g., DCM).
-
Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected N-(2-(methylsulfonyl)phenyl)acetamide.
-
-
Proceed: Use the resulting acetamide in your main reaction. The protecting group can be removed later under acidic or basic hydrolysis conditions to regenerate the aniline.
References
- 1. nbinno.com [nbinno.com]
- 2. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. advion.com [advion.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Column Chromatography Purification of 2-(Methylsulfonyl)aniline Hydrochloride
Welcome to the technical support center for the purification of 2-(Methylsulfonyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography purification of this polar aromatic amine hydrochloride. Here, we move beyond generic protocols to explain the "why" behind the "how," enabling you to troubleshoot and optimize your separations effectively.
Understanding the Molecule: this compound
This compound is a polar organic compound characterized by the presence of a primary aromatic amine, a sulfonyl group, and its formulation as a hydrochloride salt. These features present unique challenges in purification by standard silica gel chromatography.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂S | --INVALID-LINK-- |
| Molecular Weight | 207.68 g/mol | --INVALID-LINK-- |
| Calculated LogP | 1.0941 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | --INVALID-LINK-- |
The positive LogP value suggests some lipophilicity, but the presence of the sulfonyl and the ammonium chloride groups imparts significant polarity. The hydrochloride salt form means the amine is protonated (Ar-NH₃⁺Cl⁻), making it highly polar and likely to have strong interactions with the acidic silanol groups on standard silica gel. This can lead to common issues such as poor separation, peak tailing, and even irreversible binding to the stationary phase.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound and similar polar amine salts.
Q1: My compound is streaking badly on the TLC plate and won't move off the baseline. What's happening?
A1: This is a classic sign of strong interaction between your protonated amine and the acidic silica gel. The positively charged anilinium ion binds tightly to the negatively charged deprotonated silanol groups on the silica surface. To overcome this, you need to either neutralize the silica or use a more competitive mobile phase.
Solutions:
-
Add a basic modifier to your eluent: For TLC, develop your plate in a solvent system containing a small amount of a base like triethylamine (TEA) or ammonia. A common starting point is to add 0.5-2% TEA to your eluent mixture (e.g., ethyl acetate/hexane). For more polar systems, a solution of 10% ammonia in methanol can be used as the polar component in a dichloromethane/methanol mobile phase.
-
Pre-treat your TLC plate: You can dip the TLC plate in a solution of 1-2% triethylamine in a non-polar solvent like hexane and let it dry before spotting your compound. This helps to neutralize the acidic sites on the silica.
Q2: I'm seeing significant peak tailing in my column chromatography. How can I improve the peak shape?
A2: Peak tailing is a common problem when purifying amines on silica gel and is caused by the same strong acid-base interactions described in Q1. The key is to minimize these secondary interactions.
Solutions:
-
Use a basic modifier in the mobile phase: As with TLC, incorporating a base like triethylamine (0.5-2%) into your eluent system is often effective. Be sure to equilibrate your column with the base-containing eluent before loading your sample.
-
Consider an alternative stationary phase: If basic modifiers are not providing the desired separation or are complicating your work-up, consider using a different stationary phase.
-
Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative for purifying amines, as it minimizes the strong acidic interactions.[1] You can use similar solvent systems as you would for silica.
-
Amine-functionalized silica: These columns have an organic amine bonded to the silica surface, creating a "basic" environment that allows for the purification of amines with less polar, more volatile solvents like hexane/ethyl acetate, often without the need for basic additives.[2]
-
Q3: My compound seems to be insoluble in the starting eluent for my column. How should I load it?
A3: Due to its salt nature, this compound may have limited solubility in non-polar organic solvents.
Solutions:
-
Dissolve in a stronger, more polar solvent: Dissolve your crude product in a minimal amount of a more polar solvent like methanol or dichloromethane. However, be aware that using a loading solvent that is much more polar than your starting eluent can lead to band broadening and poor separation.
-
Dry loading: This is often the best method for compounds with limited solubility in the eluent. Dissolve your compound in a suitable solvent (e.g., methanol), add a small amount of silica gel to the solution, and then evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully loaded onto the top of your column.
Q4: Will the compound be stable on the silica gel column?
A4: The sulfonyl group is generally stable under both acidic and basic conditions.[3] However, prolonged exposure to the acidic silica surface could potentially cause issues for very sensitive compounds. Neutralizing the silica with a basic modifier as described above is a good practice to ensure the stability of your compound during purification. Studies on the hydrolysis of sulfonamides show they are generally stable under typical environmental pH and temperature conditions.[2][4]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Method Development
Before attempting a column, it is crucial to develop an effective solvent system using TLC. The goal is to find a system where your desired compound has an Rf value of approximately 0.2-0.4, and is well-separated from impurities.
Materials:
-
Silica gel TLC plates (or neutral alumina plates)
-
Developing chambers
-
A selection of solvents: Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)
-
Basic modifier: Triethylamine (TEA) or Ammonium Hydroxide (conc. aq. solution)
Procedure:
-
Prepare your sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., methanol or DCM) to create a concentrated solution for spotting.
-
Initial Solvent System Screening:
-
Start with a moderately polar solvent system, such as 1:1 Ethyl Acetate/Hexane.
-
Also test a more polar system, like 5% Methanol in Dichloromethane.
-
-
Incorporate a Basic Modifier:
-
To one of your developing chambers for each solvent system, add 1% TEA to the eluent.
-
For the MeOH/DCM system, you can alternatively prepare a stock solution of 10% concentrated ammonia in methanol and use this as your polar component.
-
-
Spot and Develop: Spot your crude sample on the baseline of the TLC plates and develop them in the prepared chambers.
-
Visualize: Use a UV lamp (254 nm) to visualize the spots.
-
Optimize:
-
If the Rf is too low (streaking at the baseline), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or methanol).
-
If the Rf is too high (near the solvent front), decrease the polarity.
-
Compare the plates with and without the basic modifier to see the effect on spot shape and mobility.
-
Suggested Starting TLC Solvent Systems
| Solvent System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate (+ 1% TEA) | 1:1 to 1:4 | A good starting point for moderately polar compounds. The TEA will help to reduce streaking. |
| Dichloromethane / Methanol (+ 1% TEA) | 98:2 to 90:10 | A more polar system for compounds that do not move in ethyl acetate/hexane. |
| Dichloromethane / (10% NH₄OH in MeOH) | 98:2 to 90:10 | An alternative basic modifier for highly polar amines. |
Protocol 2: Column Chromatography Purification
Once you have an optimized solvent system from your TLC analysis, you can proceed with the column purification.
Workflow for Column Chromatography of this compound
Caption: A step-by-step workflow for the column chromatography purification.
Procedure:
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel (or basic alumina) as a slurry in your initial, least polar eluent (containing the basic modifier). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Use the dry loading method as described in the FAQs for best results.
-
Carefully add the silica-adsorbed sample to the top of the column bed.
-
-
Elution:
-
Begin eluting with your chosen solvent system. If you are running a gradient, start with a less polar mixture and gradually increase the polarity.
-
Maintain a consistent flow rate.
-
-
Fraction Collection:
-
Collect fractions in an appropriate volume based on your column size.
-
-
Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate.
-
Identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
-
Troubleshooting Guide
This section provides a more detailed breakdown of potential problems and their solutions, structured for quick reference.
Logical Relationship of Troubleshooting Steps
Caption: A diagram illustrating the logical flow from problem to cause to solution.
| Problem | Potential Cause | Recommended Solution(s) |
| Compound streaks and remains at the baseline of the TLC. | The protonated amine is strongly interacting with the acidic silica gel. | Add a basic modifier (0.5-2% triethylamine or use an ammonia/methanol system) to the eluent. Alternatively, use a neutral alumina TLC plate. |
| Significant peak tailing during column chromatography. | Secondary interactions between the analyte and acidic silanol groups on the silica. | 1. Add a basic modifier to the mobile phase. 2. Switch to a basic alumina or amine-functionalized silica column. |
| The compound does not elute from the column. | The mobile phase is not polar enough to displace the highly polar compound from the stationary phase. | 1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Switch to a more polar solvent system, such as methanol in dichloromethane. |
| Poor separation between the desired compound and impurities. | The chosen solvent system does not provide adequate selectivity for the components of the mixture. | 1. Fine-tune the solvent ratio of your current system. 2. Try a different solvent system with different selectivity (e.g., replace ethyl acetate with acetone or use toluene as a co-solvent). |
| The compound appears to decompose on the column. | The compound is sensitive to the acidic nature of the silica gel. | 1. Neutralize the silica gel by pre-treating the column with a solution of triethylamine in a non-polar solvent. 2. Use a less acidic stationary phase like neutral alumina. |
References
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Solubility Challenges of 2-(Methylsulfonyl)aniline Hydrochloride in Reactions
Welcome to the technical support guide for 2-(Methylsulfonyl)aniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this compound in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. The hydrochloride salt form enhances the compound's stability and water solubility but can present significant challenges in common organic reaction media. This guide offers a structured, question-and-answer approach to resolving these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: Why is my this compound not dissolving in my reaction solvent?
A: The primary reason for poor solubility in many organic solvents is the ionic nature of the hydrochloride salt. The molecule exists as an anilinium chloride salt, which has a high lattice energy and is significantly more polar than its corresponding free base, 2-(methylsulfonyl)aniline.[1] Non-polar or moderately polar aprotic solvents like toluene, hexanes, or even dichloromethane often lack the polarity and hydrogen-bonding capability to effectively solvate the charged anilinium ion and its chloride counter-ion, leading to poor dissolution.
Q2: What are the best starting solvents for dissolving this compound?
A: Polar protic solvents are generally the best starting point. Solvents like water, methanol, ethanol, or isopropanol can effectively solvate the ions. For many organic reactions, however, these solvents may be unsuitable. In such cases, highly polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective, although they can be difficult to remove post-reaction. A common strategy is to use a co-solvent system, where a small amount of a polar protic solvent is added to a less polar reaction medium to aid dissolution.[1]
Q3: Can I just heat the mixture to get it to dissolve?
A: Yes, gentle heating can often increase the solubility of the salt.[1] However, this must be done with caution. You should ensure that the temperature is well below the boiling point of the solvent and does not cause degradation of your starting material or other reagents. It is also important to note that if the compound's solubility is very low at room temperature, it may crash out of the solution upon cooling, which can complicate your reaction or purification.
Q4: How does pH affect the solubility of this compound?
A: The pH of the medium is a critical factor. The hydrochloride salt is the protonated form of the aniline base and is more soluble in acidic aqueous solutions.[2][3] If you need to perform an extraction, this property is highly useful. By acidifying the aqueous phase (e.g., with 1M HCl), you can ensure the compound remains in the aqueous layer as the soluble salt, while non-basic impurities can be extracted with an organic solvent.[4] Conversely, to make the compound soluble in an organic solvent, you would add a base to neutralize the HCl and generate the free aniline, which is much less polar.[3]
Part 2: Troubleshooting Guide: In-depth Solutions
This section provides detailed protocols for overcoming specific solubility-related problems during your experiments.
Issue 1: Compound Fails to Dissolve in a Required Aprotic Solvent (e.g., THF, Acetonitrile, Dichloromethane)
Causality: The reaction you are running is incompatible with polar protic solvents, but the this compound salt will not dissolve in the necessary aprotic medium. This is a classic polarity mismatch.
Solution 1.1: Implement a Co-Solvent System
A small amount of a polar solvent can disrupt the crystal lattice of the salt without drastically changing the overall properties of the reaction medium.
Experimental Protocol:
-
To your reaction vessel containing this compound, add your primary aprotic solvent (e.g., THF, CH₃CN).
-
While stirring vigorously, add a polar co-solvent (e.g., isopropanol, ethanol, or DMF) dropwise.
-
Add only the minimum amount of co-solvent required to achieve a homogenous solution. This is typically between 1% and 10% (v/v).
-
Gentle warming can be applied in conjunction with this method to further aid dissolution.[1]
Solution 1.2: In-Situ Conversion to the Free Base
This is often the most effective method. By adding a suitable base, you neutralize the hydrochloride, generating the free aniline in situ. The free aniline is significantly less polar and more soluble in a wider range of organic solvents.[1][5]
Experimental Protocol:
-
Suspend the this compound in your desired aprotic organic solvent.
-
Add at least one equivalent of a non-nucleophilic organic base (see Table 2 for examples). It is common to use a slight excess (1.05-1.2 equivalents).
-
Stir the mixture at room temperature. You will often observe the solid dissolving as the free base is formed, along with the precipitation of the base's hydrochloride salt (e.g., triethylammonium chloride).
-
The newly formed salt byproduct is often insoluble and can sometimes be filtered off before proceeding, or it may not interfere with the subsequent reaction.
Data Presentation
| Method | Advantages | Disadvantages | Best For... |
| Co-Solvent System | Simple to implement; avoids adding extra reagents. | May alter reaction kinetics or not be fully effective. | Reactions where the addition of a small amount of a polar protic solvent is tolerated. |
| In-Situ Free-Basing | Highly effective for dissolution; broadens solvent choice. | Adds a basic reagent and a salt byproduct to the reaction. | Reactions that are not sensitive to the presence of a mild organic base and its corresponding salt. |
| Table 2: Recommended Bases for In-Situ Free-Base Generation | | :--- | :--- | | Base | Notes | | Triethylamine (TEA) | Common, inexpensive, and effective. The resulting triethylammonium chloride is often insoluble in many organic solvents. | | Diisopropylethylamine (DIPEA or Hünig's Base) | A bulkier, non-nucleophilic base. Useful if the nucleophilicity of TEA is a concern. | | Pyridine | Can also act as a catalyst in some reactions (e.g., acylations). Must be carefully removed during workup. | | N,N-Dimethylaniline | A weaker base, useful for sensitive substrates. |
Visualization: Logic for In-Situ Free-Base Conversion
Caption: Workflow for generating the soluble free base in situ.
Issue 2: Reaction is Sluggish, Incomplete, or Fails
Causality: Even if initial dissolution is achieved, the starting material may precipitate out of solution as the reaction progresses. This can happen if the polarity of the reaction mixture changes (e.g., consumption of a polar reactant) or if the temperature fluctuates.
Solution 2.1: Re-evaluate Solvent System and Temperature
If the material is crashing out, the chosen solvent system may be marginal.
-
Increase Temperature: If the reaction chemistry allows, maintaining a slightly elevated, constant temperature can keep the starting material in solution.
-
Increase Co-solvent Amount: Consider if a slightly higher percentage of your polar co-solvent can be tolerated to maintain solubility throughout the reaction.
Solution 2.2: Consider Alternative Salt Forms
In drug development, salt screening is a common strategy to optimize physical properties like solubility.[6][7] While resynthesizing your starting material may not be ideal, if solubility remains a persistent and insurmountable issue, using an alternative salt form (e.g., mesylate, tosylate, or maleate) could be a viable long-term solution.[7][8] These alternative counterions can alter the crystal lattice energy and improve solubility in organic media.[9]
Issue 3: Purification is Complicated by Unreacted Starting Material
Causality: The polar nature of the unreacted this compound makes it behave differently from the (likely less polar) product during purification, but its poor solubility can still lead to co-precipitation or streaking during chromatography.
Solution 3.1: Post-Reaction Aqueous Acidic Wash
This is the most direct way to remove the unreacted salt. Experimental Protocol:
-
After the reaction is complete, quench it as required by your procedure.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with a 1M HCl aqueous solution.[4]
-
The unreacted this compound will be protonated and highly soluble in the acidic aqueous layer.
-
Separate the layers. The organic layer, now free of the starting material, contains your desired product.
-
Proceed with your standard workup (e.g., washing with brine, drying over Na₂SO₄, and concentrating).
Visualization: Troubleshooting Workflow
Caption: Decision tree for addressing solubility issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Strategic Control of Aniline Sulfonylation
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with aniline sulfonylation. Here, we will address the common and often challenging issue of di-sulfonylation and provide expert-driven, field-tested strategies to achieve high yields of the desired mono-sulfonated product. Our focus is on the causality behind experimental choices to empower you with a robust, self-validating system for your reactions.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why is it a problem?
A: Di-sulfonylation is a common side reaction in the synthesis of sulfonamides from anilines, where a second sulfonyl group is added to the nitrogen atom of the initially formed mono-sulfonamide. This occurs because the nitrogen on the primary sulfonamide, while less nucleophilic than the starting aniline, can still be deprotonated and subsequently attacked by another molecule of the sulfonylating agent. This side reaction consumes valuable starting materials and complicates purification, ultimately lowering the yield of the target mono-sulfonamide.
Q2: What are the primary factors that promote di-sulfonylation?
A: Several factors can drive the reaction toward the undesired di-sulfonated product:
-
Excess Sulfonylating Agent: Using a stoichiometric excess of the sulfonyl chloride or other sulfonylating agent is the most direct cause.
-
Strong Base: The presence of a strong base can deprotonate the mono-sulfonamide, generating a highly nucleophilic sulfonamidate anion that readily reacts further.
-
High Temperatures: Increased temperature can provide the necessary activation energy for the less reactive mono-sulfonamide to react.
-
Aniline Reactivity: Highly electron-rich anilines are more nucleophilic and react faster, which can sometimes lead to less selectivity if conditions are not carefully controlled. Conversely, anilines with electron-withdrawing groups are less reactive and may require harsher conditions, which can also promote side reactions.[1]
Q3: Can steric hindrance prevent di-sulfonylation?
A: Yes, steric hindrance plays a significant role. Bulky substituents on the aniline, particularly at the ortho positions, can physically block the approach of a second sulfonyl group to the nitrogen atom.[2][3] Similarly, a sterically demanding sulfonylating agent can also disfavor the formation of the more crowded di-sulfonated product.[4] This is a key principle to exploit when designing a synthesis. For instance, anilines with ortho-methyl or 2,6-dimethyl substituents show retarded reaction rates, which can be leveraged for selectivity.[2]
Troubleshooting Guide: From Di- to Mono-Sulfonylation
This section addresses specific issues you might encounter in the lab and provides actionable solutions grounded in chemical principles.
Issue 1: My reaction consistently yields a significant amount of di-sulfonated product (>15%).
This is the most common problem and typically points to an issue with reaction stoichiometry or the choice of base.
Root Cause Analysis & Solutions:
-
Stoichiometry: The most direct approach is to limit the amount of the sulfonylating agent.
-
Protocol 1: Precise Stoichiometric Control.
-
Begin by using a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent). This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant di-sulfonylation can occur.
-
If the di-sulfonated product persists, try adding the sulfonyl chloride solution dropwise to a solution of the aniline and base over an extended period (slow addition). This maintains a low instantaneous concentration of the sulfonylating agent.
-
-
-
Base Selection: The choice and amount of base are critical. A strong base can deprotonate the mono-sulfonamide product, activating it for a second reaction.
-
Protocol 2: Optimizing the Base.
-
Switch to a Weaker Base: Replace strong bases like sodium hydride (NaH) or potassium tert-butoxide with a milder, non-nucleophilic base such as pyridine or triethylamine (TEA). Pyridine often acts as both a base and a catalyst.
-
Stoichiometric Base: Use only a slight excess of the base (e.g., 1.1 to 1.5 equivalents). This is enough to neutralize the HCl generated during the reaction without creating a highly basic environment that promotes deprotonation of the product.
-
-
Troubleshooting Workflow: Reducing Di-sulfonylation
Here is a logical workflow to systematically address the issue of over-sulfonylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scale-Up Synthesis of 2-(Methylsulfonyl)aniline Hydrochloride
Welcome to the Technical Support Center for the synthesis of 2-(Methylsulfonyl)aniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your process optimization and ensure a robust, scalable, and safe synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents. While its synthesis may appear straightforward on a laboratory scale, transitioning to pilot or production scale often unveils a host of challenges. These can range from reaction control and impurity profiling to difficulties in isolation and purification of the final hydrochloride salt. This guide provides a structured approach to identifying, understanding, and resolving these common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-(Methylsulfonyl)aniline?
A1: There are two primary synthetic routes employed for the synthesis of 2-(Methylsulfonyl)aniline. The choice between them often depends on the starting material availability, cost, and the specific capabilities of the manufacturing facility.
-
Route A: Oxidation of 2-(Methylthio)aniline: This is a widely used method that involves the oxidation of the more readily available 2-(methylthio)aniline. The key challenge in this route is achieving complete and selective oxidation to the sulfone without significant formation of the corresponding sulfoxide intermediate or other byproducts.[1][2][3]
-
Route B: Direct Sulfonylation of Aniline: This route involves the reaction of aniline with a methanesulfonylating agent, such as methanesulfonyl chloride, in the presence of a base. While direct, this method can be complicated by polysulfonylation and the formation of isomeric byproducts.[4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: A thorough risk assessment is crucial before commencing any scale-up activities. Key hazards include:
-
Handling of Raw Materials: Aniline is toxic and can be absorbed through the skin.[5][6] Methanesulfonyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE) is mandatory.
-
Exothermic Reactions: Both the oxidation and sulfonylation reactions can be highly exothermic. Adequate cooling capacity and controlled addition of reagents are critical to prevent thermal runaways.
-
Oxidizing Agents: Many oxidizing agents used in Route A (e.g., hydrogen peroxide, peracids) can form unstable and potentially explosive mixtures with organic compounds.
Q3: How is the final hydrochloride salt typically prepared and purified?
A3: The hydrochloride salt is generally prepared by treating the purified 2-(Methylsulfonyl)aniline free base with hydrochloric acid in a suitable solvent.[7] Purification of the salt is most commonly achieved through recrystallization. The choice of solvent is critical for obtaining high purity and good crystal morphology.
Troubleshooting Guide: Synthetic Routes and Scale-Up Challenges
This section addresses specific issues that may be encountered during the scale-up of the synthesis, categorized by the synthetic route.
Category 1: Route A - Oxidation of 2-(Methylthio)aniline
(Reaction: 2-(Methylthio)aniline + Oxidizing Agent → 2-(Methylsulfonyl)aniline)
Q1: The oxidation reaction is sluggish and incomplete, even with extended reaction times. What are the potential causes?
A1: Incomplete conversion is a common issue during the scale-up of oxidation reactions. Several factors can contribute to this:
-
Poor Mass Transfer: Inadequate mixing in a large reactor can lead to poor contact between the reactants, especially if the reaction is heterogeneous.
-
Troubleshooting:
-
Ensure the reactor's agitation is sufficient for the increased volume and viscosity.
-
Consider using a phase-transfer catalyst if the reaction involves multiple phases.
-
-
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. Conversely, a temperature that is too low will result in a sluggish reaction.
-
Troubleshooting:
-
Carefully monitor the internal reaction temperature.
-
Perform a process optimization study (Design of Experiments - DoE) to identify the optimal temperature profile.
-
-
-
Inappropriate Oxidizing Agent: The choice of oxidizing agent is critical for a successful and scalable process.
-
Troubleshooting:
-
Q2: I am observing a significant amount of the sulfoxide intermediate in my final product. How can I drive the reaction to completion?
A2: The formation of the sulfoxide is a common issue and indicates insufficient oxidizing power or reaction time.
-
Stoichiometry of the Oxidant: Ensure a sufficient excess of the oxidizing agent is used to drive the reaction to the sulfone.
-
Troubleshooting:
-
Carefully control the stoichiometry of the oxidant. A slight excess is often required.
-
Monitor the reaction progress by HPLC to determine the optimal amount of oxidant.
-
-
-
Reaction Time and Temperature: The conversion of the sulfoxide to the sulfone may require more forcing conditions than the initial oxidation of the sulfide.
-
Troubleshooting:
-
After the initial exotherm, a controlled increase in temperature may be necessary to push the reaction to completion.
-
Again, a DoE approach can help optimize these parameters.
-
-
Experimental Protocol: Oxidation of 2-(Methylthio)aniline with Hydrogen Peroxide
-
Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-(methylthio)aniline and a suitable solvent (e.g., acetic acid).
-
Reagent Addition: Slowly add a solution of 30-35% hydrogen peroxide to the stirred solution, maintaining the internal temperature below a predetermined setpoint (e.g., 20-25°C) using a cooling bath.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or a slightly elevated temperature, monitoring the progress by HPLC until the starting material and sulfoxide intermediate are consumed.
-
Work-up: Quench the excess peroxide by the controlled addition of a reducing agent (e.g., sodium bisulfite solution). Extract the product into a suitable organic solvent, wash with water and brine, and concentrate under reduced pressure.
Category 2: Route B - Direct Sulfonylation of Aniline
(Reaction: Aniline + Methanesulfonyl Chloride → 2-(Methylsulfonyl)aniline)
Q1: My reaction is producing a significant amount of di-sulfonated byproduct (N,N-bis(methylsulfonyl)aniline). How can I minimize this?
A1: The formation of the di-sulfonated byproduct is a result of the initially formed product reacting further with the methanesulfonyl chloride.[4]
-
Control of Stoichiometry: Using an excess of aniline can help to ensure that the methanesulfonyl chloride is consumed before it can react with the product.
-
Troubleshooting:
-
Use a slight excess of aniline (e.g., 1.1-1.2 equivalents).
-
-
-
Slow Addition of Reagent: Rapid addition of methanesulfonyl chloride can create localized high concentrations, favoring di-sulfonylation.
-
Troubleshooting:
-
Add the methanesulfonyl chloride dropwise or via a syringe pump over an extended period.
-
-
-
Low Reaction Temperature: Higher temperatures can increase the rate of the second sulfonylation.
-
Troubleshooting:
-
Maintain a low temperature (e.g., 0-5°C) during the addition of methanesulfonyl chloride.
-
-
Q2: I am observing the formation of both ortho and para isomers. How can I improve the regioselectivity for the ortho product?
A2: The regioselectivity of the sulfonylation can be influenced by the reaction conditions.
-
Choice of Base and Solvent: The nature of the base and solvent can influence the directing effect of the amino group.
-
Troubleshooting:
-
Screen different bases (e.g., pyridine, triethylamine, DIPEA) and solvents (e.g., dichloromethane, THF, acetonitrile) to optimize for the desired isomer.
-
-
-
Protecting Group Strategy: While adding steps, a protecting group on the aniline nitrogen can sometimes improve regioselectivity in subsequent electrophilic aromatic substitution reactions. However, for a direct sulfonylation, this is less common.
Diagram: Troubleshooting Workflow for Sulfonylation of Aniline
Caption: Troubleshooting workflow for methanesulfonylation of anilines.
Purification and Hydrochloride Salt Formation
Q1: I am having difficulty purifying the crude 2-(Methylsulfonyl)aniline free base. What are the best methods for large-scale purification?
A1: The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.
-
Troubleshooting:
-
Conduct a thorough solvent screen to identify a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities will either remain in solution or be insoluble at high temperatures.
-
-
-
Acid-Base Extraction: The basicity of the aniline can be exploited to separate it from non-basic impurities.
-
Troubleshooting:
-
Dissolve the crude product in a water-immiscible organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aniline will move into the aqueous layer as its hydrochloride salt. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate the purified free base.
-
-
Q2: The formation of the hydrochloride salt is resulting in an oil or a poorly filterable solid. How can I improve the crystallization?
A2: The physical form of the hydrochloride salt is highly dependent on the crystallization conditions.
-
Solvent Selection: The choice of solvent for the salt formation is critical.
-
Troubleshooting:
-
Use a solvent in which the free base is soluble but the hydrochloride salt is not (e.g., isopropanol, ethyl acetate, diethyl ether).
-
Adding the HCl solution slowly to a solution of the free base can promote the formation of a crystalline solid.
-
-
-
Control of Supersaturation: Rapid precipitation can lead to the formation of an oil or fine particles.
-
Troubleshooting:
-
Control the rate of addition of the HCl solution.
-
Consider cooling the solution slowly after the addition of HCl.
-
Seeding the solution with a small amount of previously isolated crystalline material can promote crystallization.
-
-
Table 1: Recommended Solvents for Recrystallization and Salt Formation
| Process | Recommended Solvents | Rationale |
| Recrystallization of Free Base | Isopropanol/Water, Toluene, Ethanol | Good balance of solubility at high and low temperatures. |
| Hydrochloride Salt Formation | Isopropanol, Ethyl Acetate, Diethyl Ether | Free base is soluble, while the hydrochloride salt has low solubility. |
References
- 1. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions with 2-(Methylsulfonyl)aniline Hydrochloride
Welcome to the technical support center for 2-(Methylsulfonyl)aniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution (EAS) with this versatile but challenging substrate. Our goal is to provide you with the foundational knowledge, field-tested protocols, and troubleshooting advice necessary to achieve predictable and high-yielding regioselective outcomes in your experiments.
Introduction: The Regioselectivity Challenge
2-(Methylsulfonyl)aniline presents a classic synthetic challenge: the competition between two powerful directing groups on the same aromatic ring. The activating, ortho-, para-directing amino group (-NH₂) is in direct opposition to the deactivating, meta-directing methylsulfonyl group (-SO₂CH₃).[1][2] Furthermore, the use of the hydrochloride salt form means that under acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is itself a strong deactivating, meta-directing group.[3][4]
Mastering regioselectivity, therefore, is not a matter of a single protocol but of understanding and manipulating the electronic and steric nature of the substrate under specific reaction conditions. This guide will walk you through how to control these factors to your advantage.
Core Principles: Understanding the Directing Effects
The outcome of any electrophilic aromatic substitution on this molecule is dictated by the interplay between the two substituents.
-
Amino Group (-NH₂): As a free base, this is a strongly activating group that donates electron density to the ring via resonance. This increases the electron density at the ortho (C6) and para (C4) positions, making them highly susceptible to electrophilic attack.[1]
-
Methylsulfonyl Group (-SO₂CH₃): This is a strongly electron-withdrawing group due to the electronegativity of the oxygen atoms. It deactivates the ring by pulling electron density away, directing incoming electrophiles to the meta (C3, C5) positions relative to itself.[5]
-
Anilinium Ion (-NH₃⁺): Under acidic conditions (as in the hydrochloride salt), the amino group is protonated. The resulting positive charge makes it a powerful electron-withdrawing group via induction, strongly deactivating the ring and directing incoming electrophiles to the meta (C3, C5) positions.[3][4]
The key to control is recognizing which functional group is dictating the reactivity.
Caption: Competing directing effects on the aniline scaffold.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Problem: My electrophilic substitution (e.g., halogenation, nitration) is failing or giving a complex mixture of products.
-
Potential Cause: You are likely using the this compound salt directly in the reaction. In this state, both the anilinium (-NH₃⁺) and methylsulfonyl (-SO₂CH₃) groups are strongly deactivating the aromatic ring.[6] This dramatically reduces the nucleophilicity of the ring, making it resistant to all but the most powerful electrophiles. The competing meta-directing effects can also lead to intractable product mixtures.
-
Solution: Protect the Amino Group. The most robust strategy to gain control is to protect the amino group, typically as an acetamide. This accomplishes three critical goals:
-
Moderates Reactivity: It converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, preventing unwanted side reactions.
-
Prevents Protonation: The amide is significantly less basic and will not be protonated under most electrophilic substitution conditions, ensuring its directing effect remains consistent.[4]
-
Introduces Steric Hindrance: The bulk of the acetyl group sterically hinders the ortho-positions (C6), strongly favoring substitution at the para-position (C4).[4]
-
Question: How can I selectively introduce a substituent at the C4 position (para to the amino group)?
-
Answer: This is the most commonly desired outcome and is best achieved via an N-protection strategy. By converting the aniline to N-[2-(methylsulfonyl)phenyl]acetamide, you create a substrate where both the acetamido and methylsulfonyl groups direct incoming electrophiles to the C4 position. The acetamido group is an ortho, para-director, and the methylsulfonyl group is a meta-director. The C4 position is para to the acetamido group and meta to the methylsulfonyl group, making it the electronically and sterically favored site of reaction.
See Protocol 1 for the N-acetylation procedure and Protocol 2 for a model bromination reaction.
Question: Is it possible to achieve substitution at the C5 position?
-
Answer: While more challenging, substitution at C5 can be favored by leveraging the hydrochloride form of the starting material. Since both the anilinium (-NH₃⁺) and methylsulfonyl (-SO₂CH₃) groups are meta-directing, they both direct electrophiles to C3 and C5. The C5 position is meta to both groups, while C3 is ortho to the sulfonyl group. In some cases, substitution may favor the less sterically hindered C5 position. However, this requires harsh reaction conditions and a potent electrophile due to the highly deactivated nature of the ring, often resulting in low yields.
FAQ: Why can't I perform a Friedel-Crafts reaction directly on 2-(Methylsulfonyl)aniline?
-
Answer: The free amino group is a Lewis base that will react with and poison the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions.[3] This interaction deactivates the ring and prevents the desired acylation or alkylation from occurring. You must protect the amino group as an amide before attempting any Friedel-Crafts chemistry.[3]
FAQ: What is the purpose of using the hydrochloride salt if it deactivates the ring?
-
Answer: Aniline and its derivatives are often prone to oxidation and can be difficult to store as free bases. The hydrochloride salt is typically more stable, crystalline, and has a longer shelf life, making it a more convenient starting material from a practical standpoint. The initial step in most synthetic sequences will be the neutralization of the salt to liberate the free aniline for subsequent protection or reaction.
Summary of Regiochemical Outcomes
The choice of reaction conditions directly dictates the major isomeric product.
| Starting Material Form | Key Directing Group(s) | Expected Major Product Position(s) | Rationale |
| Anilinium Hydrochloride (Acidic) | -NH₃⁺ (meta) & -SO₂Me (meta) | C5 / C3 | Both groups are deactivating and meta-directing. Ring is very unreactive.[3][4] |
| Free Aniline (Neutral/Basic) | -NH₂ (ortho, para) | C4 & C6 | The strongly activating -NH₂ group dominates. A mixture is likely due to high reactivity.[1] |
| N-Acetylated Amide (Protected) | -NHCOCH₃ (ortho, para) & -SO₂Me (meta) | C4 | Both groups direct to C4. Steric hindrance from the amide disfavors the C6 position.[4] |
Key Experimental Protocols
Protocol 1: N-Acetylation of 2-(Methylsulfonyl)aniline
This procedure converts the starting material into the ideal substrate for controlled para-substitution.
Caption: Workflow for N-acetylation.
Steps:
-
Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Add a base such as triethylamine (2.2 eq) or pyridine to neutralize the hydrochloride and act as a scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
-
Perform a standard aqueous workup. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting N-[2-(methylsulfonyl)phenyl]acetamide can often be used directly or purified further by recrystallization if necessary.
Protocol 2: Regioselective Bromination of N-[2-(methylsulfonyl)phenyl]acetamide
This protocol demonstrates a typical electrophilic aromatic substitution on the protected substrate to achieve clean C4-substitution.
-
Dissolve N-[2-(methylsulfonyl)phenyl]acetamide (1.0 eq) in a suitable solvent, such as acetic acid or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in portions at room temperature. For less reactive substrates, a Lewis acid catalyst like FeCl₃ or AlCl₃ (catalytic amount) may be required.[7]
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Perform an aqueous workup, neutralizing with NaHCO₃ and extracting with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product (N-[4-bromo-2-(methylsulfonyl)phenyl]acetamide) by column chromatography or recrystallization.
-
Optional: The acetyl protecting group can be removed by hydrolysis (acidic or basic) to yield 4-bromo-2-(methylsulfonyl)aniline.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2-(Methylsulfonyl)aniline Hydrochloride Analysis
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Methylsulfonyl)aniline hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported protocols. We will explore the nuances of method validation, compare its performance against alternative analytical techniques, and provide the rationale behind the experimental choices, in line with regulatory expectations.
Introduction to this compound and the Imperative for a Validated Analytical Method
This compound is an aromatic sulfonamide derivative.[1] Its chemical structure, featuring a primary amine and a methylsulfonyl group, makes it a candidate for various pharmaceutical applications.[1] The accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and, ultimately, patient safety. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and precision.[3] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a widely used modality for the analysis of moderately polar compounds like this compound.
The Foundation of Trust: A Deep Dive into HPLC Method Validation
Method validation is a systematic process of demonstrating that an analytical procedure is accurate, reproducible, and sensitive for its intended application.[2] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard.
The workflow for validating an HPLC method is a multi-step process that ensures the reliability of the analytical data.
Caption: Workflow of HPLC Method Validation.
Hypothetical HPLC Method for this compound
For the purpose of this guide, we will consider the following hypothetical, yet scientifically plausible, RP-HPLC method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:B (80:20 v/v) |
Experimental Protocols and Performance Data
This section details the experimental protocols for each validation parameter and presents hypothetical performance data for our proposed HPLC method.
Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.
Trustworthiness: The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks, with a resolution of not less than 1.5.
Hypothetical Results:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 12.5% | One major degradation peak at RRT 0.85 |
| Base Hydrolysis | 8.2% | Two minor degradation peaks at RRT 0.78 and 1.15 |
| Oxidation | 15.1% | One major degradation peak at RRT 0.92 |
| Thermal | 3.5% | No significant degradation |
| Photolytic | 6.8% | One minor degradation peak at RRT 1.20 |
In all cases, the main peak of this compound was spectrally pure and well-resolved from all degradation peaks, demonstrating the method's specificity.
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate and record the peak area.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
Trustworthiness: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489,500 |
| 75 | 735,200 |
| 100 | 981,100 |
| 125 | 1,225,900 |
| 150 | 1,470,500 |
-
Linear Regression Equation: y = 9805x + 1250
-
Correlation Coefficient (r²): 0.9998
Accuracy
Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
Trustworthiness: The mean recovery should be within 98.0% to 102.0%.
Hypothetical Accuracy Data:
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.4 | 99.5% |
| Mean Recovery | 99.7% |
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and instrument.
-
Intermediate Precision: Assesses the effect of random events on precision within the same laboratory (e.g., different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability: Prepare and analyze six independent samples of the analyte at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Trustworthiness: The relative standard deviation (RSD) should be not more than 2.0%.
Hypothetical Precision Data:
| Precision Level | Mean Assay Value (%) | RSD (%) |
| Repeatability | 99.8 | 0.85 |
| Intermediate Precision | 100.2 | 1.10 |
Detection and Quantitation Limits (LOD & LOQ)
Expertise & Experience:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N of 3:1.
-
LOQ is typically determined at an S/N of 10:1.
Trustworthiness: The precision at the LOQ should have an RSD of ≤ 10%.
Hypothetical LOD and LOQ Data:
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
| Precision at LOQ (RSD%) | 6.5% |
Robustness
Expertise & Experience: Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary key method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each modified condition.
Trustworthiness: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Hypothetical Robustness Data:
| Parameter Varied | System Suitability | Result |
| Flow Rate (0.9 mL/min) | Resolution > 2.0 | Pass |
| Flow Rate (1.1 mL/min) | Resolution > 2.0 | Pass |
| Temperature (28 °C) | Tailing Factor < 1.5 | Pass |
| Temperature (32 °C) | Tailing Factor < 1.5 | Pass |
| % Acetonitrile (-2%) | Theoretical Plates > 2000 | Pass |
| % Acetonitrile (+2%) | Theoretical Plates > 2000 | Pass |
Comparative Analysis with Alternative Methods
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques for sulfonamide analysis.
Caption: Comparison of Analytical Techniques.
Performance Comparison
The following table provides a comparative overview of the validated HPLC method with Gas Chromatography (GC) and Immunoassays for the analysis of sulfonamides.
| Parameter | Validated HPLC Method | Gas Chromatography (GC) | Immunoassay (ELISA) |
| Principle | Differential partitioning | Volatility-based separation | Antigen-antibody binding |
| Specificity | High (with forced degradation) | Moderate to High (derivatization often needed) | Variable (cross-reactivity can be an issue) |
| Linearity (r²) | > 0.999 | > 0.995 | Sigmoidal curve fit |
| LOD | ~0.05 µg/mL | 0.004–1.050 µg/kg[4] | 0.2-65.2 µg/L[5] |
| LOQ | ~0.15 µg/mL | 0.014–3.499 µg/kg[4] | Typically higher than LOD |
| Precision (RSD%) | < 2% | < 15% | < 15-20% |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | Moderate | Low to Moderate | Low |
| Key Advantage | Robustness, precision, quantitative accuracy | Excellent for volatile impurities | High throughput, cost-effective for screening |
| Key Limitation | Higher cost per sample than immunoassays | Not suitable for non-volatile or thermally labile compounds | Often semi-quantitative, potential for false positives/negatives |
Authoritative Grounding:
-
HPLC: Offers excellent precision and accuracy, making it the gold standard for quantitative analysis in pharmaceutical quality control.[3]
-
GC: While highly sensitive for volatile compounds, many sulfonamides require derivatization to increase their volatility and thermal stability, which can add complexity and variability to the analysis.[4][6]
-
Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) are valuable for high-throughput screening of a large number of samples due to their speed and low cost. However, they are generally considered semi-quantitative and can be susceptible to cross-reactivity with structurally similar compounds, often requiring confirmation by a chromatographic method.[5][7]
Conclusion: Selecting the Right Tool for the Job
The validation of an analytical method is a cornerstone of drug development, ensuring data integrity and product quality. The hypothetical RP-HPLC method for this compound presented in this guide demonstrates a robust, precise, and accurate procedure suitable for routine quality control and stability testing.
The choice of analytical technique is always a balance of performance, throughput, and cost. While HPLC stands out for its quantitative accuracy and reliability, alternative methods like GC and immunoassays have their place in the analytical toolkit. GC is a powerful option for analyzing volatile impurities, and immunoassays offer a rapid and cost-effective solution for screening purposes. A comprehensive understanding of the strengths and limitations of each method, as demonstrated in this guide, empowers researchers and scientists to make informed decisions and ensure the highest standards of scientific integrity.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Comparison of 2-(Methylsulfonyl)aniline and 4-(Methylsulfonyl)aniline: Reactivity and Synthetic Utility
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted anilines are foundational building blocks. Their reactivity, dictated by the nature and position of substituents on the aromatic ring, is a critical parameter influencing their utility in synthesis. This guide provides an in-depth comparison of the reactivity of two isomeric compounds: 2-(methylsulfonyl)aniline hydrochloride and 4-(methylsulfonyl)aniline. By examining their electronic and steric properties, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by established chemical principles and available data.
Structural and Electronic Landscape
The core difference between 2-(methylsulfonyl)aniline and 4-(methylsulfonyl)aniline lies in the position of the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group relative to the amino (-NH₂) group. This seemingly simple isomeric distinction has profound implications for the electronic environment of the aniline core and, consequently, its reactivity.
The methylsulfonyl group is a powerful deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This is quantitatively reflected in its Hammett substitution constant (σ). For the para-position, the σₚ value for the -SO₂CH₃ group is approximately +0.72, indicating strong electron withdrawal. While a specific σₘ value for the ortho position is not as commonly cited, it is expected to be of a similar magnitude, dominated by the inductive effect.
This electron-withdrawing nature significantly reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity and nucleophilicity compared to unsubstituted aniline.
dot graph TD { A[Substituent Effects] --> B{Electron-Withdrawing Nature of -SO₂CH₃}; B --> C[Reduced Electron Density on Nitrogen]; C --> D[Decreased Basicity and Nucleophilicity]; A --> E{Positional Isomerism}; E --> F[Steric Hindrance in 2-isomer]; F --> G[Impact on Reaction Accessibility]; }
Caption: Logical relationship of substituent effects on aniline reactivity.
Basicity and pKa: A Quantitative Comparison
4-(Methylsulfonyl)aniline: The methylsulfonyl group at the para position exerts a strong electron-withdrawing effect, delocalizing the nitrogen's lone pair and significantly reducing the basicity of the amine. Consequently, 4-(methylsulfonyl)aniline is expected to be a much weaker base than aniline (pKa of anilinium ion ≈ 4.6).
This compound: The hydrochloride salt form indicates that the amino group is protonated. In the free base form, 2-(methylsulfonyl)aniline's basicity is influenced by two opposing factors. The strong electron-withdrawing inductive effect of the ortho-sulfonyl group decreases basicity. However, the "ortho effect" can come into play.[1] Steric hindrance between the bulky sulfonyl group and the amino group can force the amino group out of the plane of the benzene ring. This disruption of coplanarity would reduce the resonance delocalization of the nitrogen's lone pair into the ring, which would, in isolation, increase basicity relative to the para isomer where resonance is maximized. Despite this potential for reduced resonance, the powerful inductive effect of the ortho-sulfonyl group is expected to dominate, making 2-(methylsulfonyl)aniline a very weak base. It is predicted to be a weaker base than its para-isomer due to the closer proximity of the electron-withdrawing group.
| Compound | Predicted pKa of Conjugate Acid | Key Influencing Factors |
| Aniline | ~4.6 | Reference |
| 4-(Methylsulfonyl)aniline | < 4.6 (Significantly Lower) | Strong electron-withdrawing resonance and inductive effects. |
| 2-(Methylsulfonyl)aniline | < pKa of 4-isomer | Dominant strong inductive electron withdrawal. Potential for steric hindrance ("ortho effect") to slightly counteract by reducing resonance.[1] |
Reactivity in Key Synthetic Transformations
The differences in electronic and steric properties between the two isomers directly translate to differences in their reactivity in common synthetic transformations.
N-Acylation
N-acylation is a fundamental reaction for anilines, often used as a protection strategy or to introduce new functionalities. The rate of this reaction is directly proportional to the nucleophilicity of the aniline nitrogen.
-
4-(Methylsulfonyl)aniline: Due to the significantly reduced nucleophilicity of the amino group, acylation of 4-(methylsulfonyl)aniline is expected to be considerably slower than that of aniline. More forcing reaction conditions, such as the use of a more reactive acylating agent (e.g., an acyl chloride over an anhydride) or a catalyst, may be necessary to achieve good yields.[2]
-
2-(Methylsulfonyl)aniline: The nucleophilicity of the 2-isomer is expected to be even lower than that of the 4-isomer due to the stronger inductive effect of the proximate sulfonyl group. Furthermore, the steric bulk of the ortho-sulfonyl group will hinder the approach of the acylating agent to the amino group.[3] This combination of electronic deactivation and steric hindrance makes N-acylation of 2-(methylsulfonyl)aniline particularly challenging, likely requiring more drastic conditions or specialized reagents.
dot graph TD { subgraph Acylation Reactivity A[Nucleophilicity of Aniline Nitrogen] --> B{Rate of Acylation}; C[4-(Methylsulfonyl)aniline] --> D{Reduced Nucleophilicity}; E[2-(Methylsulfonyl)aniline] --> F{Severely Reduced Nucleophilicity + Steric Hindrance}; D --> G[Slower Reaction]; F --> H[Very Slow/Difficult Reaction]; end }
Caption: Factors influencing the N-acylation of methylsulfonylanilines.
Diazotization and Azo Coupling
Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a cornerstone of aromatic chemistry, enabling a wide range of subsequent transformations.[4] The rate of diazotization is dependent on the nucleophilicity of the amine.
-
4-(Methylsulfonyl)aniline: The electron-withdrawing sulfonyl group will slow down the rate of diazotization compared to aniline. However, the formation of the diazonium salt is generally a robust reaction and is expected to proceed under standard conditions (e.g., NaNO₂ in acidic medium at 0-5 °C).[5] The resulting 4-(methylsulfonyl)benzenediazonium salt will be a relatively stable and useful intermediate for Sandmeyer reactions or as an electrophile in azo coupling reactions.[6]
-
2-(Methylsulfonyl)aniline: Similar to acylation, the diazotization of 2-(methylsulfonyl)aniline is expected to be slower than its para-isomer due to the combined electronic and steric effects of the ortho-substituent. While the reaction should still be feasible, longer reaction times or slight modifications to the standard protocol might be necessary to ensure complete conversion. The resulting 2-(methylsulfonyl)benzenediazonium salt can then be used in subsequent coupling reactions.
Experimental Protocol: Synthesis of an Azo Dye from 4-(Methylsulfonyl)aniline
This protocol provides a general procedure for the synthesis of an azo dye, illustrating the utility of the diazonium salt derived from 4-(methylsulfonyl)aniline.
Part A: Diazotization of 4-(Methylsulfonyl)aniline
-
In a 100 mL beaker, dissolve 1.71 g (10 mmol) of 4-(methylsulfonyl)aniline in 20 mL of 3M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C. This solution should be used immediately in the next step.
Part B: Azo Coupling with a Coupling Agent (e.g., 2-Naphthol)
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the 2-naphthol solution.
-
A brightly colored azo dye should precipitate immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
Electrophilic Aromatic Substitution
The strong deactivating nature of the methylsulfonyl group significantly influences the susceptibility of the aniline ring to further electrophilic attack.
-
4-(Methylsulfonyl)aniline: The amino group is a strong activating, ortho-, para-directing group, while the methylsulfonyl group is a strong deactivating, meta-directing group. In this case, the powerful activating effect of the amino group will dominate, directing incoming electrophiles to the positions ortho to the amine (positions 2 and 6). However, the overall reactivity of the ring will be much lower than that of aniline itself due to the deactivating sulfonyl group. Reactions like bromination would likely require a catalyst and may proceed under milder conditions than those needed for nitrobenzene, but more forcing than for aniline.[7][8]
-
2-(Methylsulfonyl)aniline: In this isomer, the amino group directs to the ortho (position 6, which is sterically hindered) and para (position 4) positions. The sulfonyl group directs to the meta positions (positions 3 and 5). The directing effects are therefore reinforcing for position 4 (para to the amine) and position 5 (meta to the sulfonyl group). Given the strong activating nature of the amino group, substitution is most likely to occur at the position para to the amine (position 4). However, the steric bulk of the ortho-sulfonyl group can hinder the approach of electrophiles to the adjacent positions, potentially making the reaction less facile compared to the 4-isomer.[9]
Conclusion
This comparative guide provides a framework for researchers to anticipate the reactivity of these isomers and to design synthetic strategies accordingly. While direct comparative kinetic data is scarce, the principles of physical organic chemistry offer robust predictions for their relative reactivity.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis and Application of Ortho- and Para-Methylsulfonylaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The positional isomerism of functional groups on an aromatic ring is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity. This guide provides a detailed comparison of ortho-methylsulfonylaniline (2-(methylsulfonyl)aniline) and para-methylsulfonylaniline (4-(methylsulfonyl)aniline), two critical building blocks in medicinal chemistry and materials science. We will explore how the seemingly minor shift of the methylsulfonyl group from the para to the ortho position relative to the amino group induces significant changes in physicochemical properties, synthetic accessibility, and reactivity. This analysis is designed to equip researchers with the foundational knowledge to make strategic decisions in the selection and application of these important isomers.
Introduction: The Critical Role of Isomer Selection
The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group that also acts as a hydrogen bond acceptor. When appended to an aniline ring, it significantly modulates the electron density of the aromatic system and the basicity of the amino group. In the context of drug design, the para-substituted isomer, 4-(methylsulfonyl)aniline, is a well-known pharmacophore found in a variety of therapeutic agents, including selective COX-2 inhibitors.[1][2] The choice between the ortho and para isomers is a critical decision that impacts not only the biological activity by altering the molecule's shape and electronic profile but also dictates the synthetic strategy. The proximity of the bulky and electron-withdrawing sulfonyl group to the amino function in the ortho isomer introduces unique steric and electronic effects not observed in the more commonly used para isomer.
Comparative Physicochemical Properties
The physical and chemical properties of ortho- and para-methylsulfonylaniline diverge significantly due to differences in intramolecular forces and crystal packing. A summary of these key properties is presented below.
| Property | ortho-Methylsulfonylaniline | para-Methylsulfonylaniline | Rationale for Difference |
| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | Isomers with the same formula. |
| Molecular Weight | 171.22 g/mol | 171.22 g/mol | Isomers with the same weight. |
| Melting Point | ~ 95-98 °C (Typical) | 133-135 °C[3] | The greater symmetry of the para isomer allows for more efficient crystal lattice packing, leading to a higher melting point. The ortho isomer's geometry disrupts this packing. |
| Basicity (pKa of conjugate acid) | Lower | Higher | The strong electron-withdrawing inductive effect of the sulfonyl group decreases the basicity of the aniline nitrogen in both isomers. However, in the ortho isomer, steric hindrance from the adjacent sulfonyl group can interfere with the solvation of the protonated anilinium ion, further reducing its stability and thus its basicity. This is a classic example of the "ortho effect."[4][5] |
| Solubility | Generally more soluble in nonpolar organic solvents. | Generally less soluble in nonpolar and more soluble in polar solvents. | The potential for intramolecular hydrogen bonding in the ortho isomer can reduce its interaction with polar solvents, while the para isomer's exposed functional groups allow for stronger intermolecular hydrogen bonding with polar solvents. |
Synthesis and Reactivity: A Tale of Two Isomers
The synthetic routes to ortho- and para-methylsulfonylaniline and their subsequent reactivity are markedly different, primarily due to steric hindrance in the ortho isomer.
Common Synthetic Routes
A general and reliable method for synthesizing both isomers starts from the corresponding nitroaniline, proceeds through a thioether, and concludes with an oxidation to the sulfone. However, a common route for the para-isomer involves the catalytic hydrogenation of 1-methanesulfonyl-4-nitro-benzene.[6]
Workflow for the Synthesis of Methylsulfonylanilines:
Caption: General synthetic pathways to methylsulfonylanilines.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline
This protocol is adapted from a common laboratory procedure involving the reduction of a nitro-precursor.[6]
-
Setup: To a solution of 1-methylsulfonyl-4-nitrobenzene (5.0 g, 24.6 mmol) in methanol (200 mL) in a round-bottom flask, add 10% Palladium on carbon (Pd/C) (0.5 g).
-
Reaction: The flask is fitted with a hydrogen balloon, and the mixture is stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
Purification: The resulting solid residue is recrystallized from ethanol to yield 4-(methylsulfonyl)aniline as a white to off-white solid.
Reactivity at the Amino Group: The "Ortho Effect" in Action
The "ortho effect" is a term used to describe the collection of steric and electronic influences that cause ortho-substituted benzene derivatives to behave anomalously.[4] In the case of 2-(methylsulfonyl)aniline, this effect is pronounced.
Steric Hindrance: The bulky methylsulfonyl group physically obstructs the amino group in the ortho isomer. This steric hindrance dramatically reduces the rate of reactions that require nucleophilic attack by the nitrogen, such as acylation, sulfonylation, and N-alkylation. The para isomer, with its unhindered amino group, undergoes these reactions much more readily.
Caption: Steric hindrance at the amino group in the ortho- vs. para-isomer.
Electronic Effects: The methylsulfonyl group is strongly electron-withdrawing through both induction and resonance. This effect reduces the electron density on the aniline nitrogen, making it less nucleophilic and less basic compared to aniline itself. This deactivating effect is present in both isomers.
Applications in Drug Development
The choice of isomer has significant consequences for biological activity. The distinct three-dimensional shape and electronic distribution of each isomer mean they will interact differently with protein binding sites.
-
para-Methylsulfonylaniline: This isomer is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) that are selective COX-2 inhibitors.[1][2] The methylsulfonyl group often occupies a specific hydrophilic pocket in the COX-2 enzyme active site. Its use as a crucial pharmaceutical intermediate is well-documented.[7]
-
ortho-Methylsulfonylaniline: While less common in approved drugs, the ortho isomer is a valuable tool for structure-activity relationship (SAR) studies. By comparing the activity of an ortho-substituted analog with its para counterpart, medicinal chemists can probe the steric and electronic requirements of a target binding site. Its unique geometry can also be exploited to access novel chemical space and develop compounds with different selectivity profiles.
Conclusion: A Strategic Choice in Synthesis and Design
The comparison of ortho- and para-methylsulfonylaniline highlights a fundamental principle of organic chemistry: isomeric position is a critical determinant of molecular behavior.
-
Key Takeaways:
-
The para-isomer is characterized by higher symmetry, a higher melting point, and a sterically accessible amino group, making it more reactive in many standard transformations.
-
The ortho-isomer is subject to the "ortho effect," resulting in lower basicity and significantly reduced reactivity at the amino group due to steric hindrance.
-
The choice between these isomers is a strategic one. For applications requiring straightforward functionalization of the amino group or mimicking established pharmacophores, the para isomer is often preferred. For probing steric tolerance in a biological target or designing molecules with unique conformational constraints, the ortho isomer provides a valuable alternative.
-
Ultimately, a thorough understanding of the distinct properties of these two isomers empowers researchers to design more efficient synthetic routes and develop more effective and selective molecules for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. apicule.com [apicule.com]
Spectroscopic comparison of 2-(Methylsulfonyl)aniline hydrochloride isomers
An In-Depth Spectroscopic Comparison of 2-(Methylsulfonyl)aniline Hydrochloride and its Isomers: A Guide for Researchers
Introduction: The Analytical Challenge of Positional Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of functional groups—present a significant analytical challenge. Their similar physical properties often complicate separation and identification. 2-(Methylsulfonyl)aniline and its meta (3-) and para (4-) isomers are exemplary of this challenge. These compounds serve as crucial building blocks in the synthesis of various biologically active molecules. The addition of a hydrochloride salt form, common for improving the solubility and stability of amine-containing compounds, further alters their chemical and physical characteristics.
This guide, designed for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of the spectroscopic properties of the ortho, meta, and para isomers of (Methylsulfonyl)aniline and their corresponding hydrochloride salts. By leveraging data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints of each isomer. This guide explains the causal relationships between molecular structure and spectral output, offering field-proven insights to facilitate unambiguous identification and characterization.
The Spectroscopic Toolkit: Probing Molecular Structure
A multi-technique spectroscopic approach is essential for the comprehensive characterization of these isomers. Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for determining the precise connectivity of atoms. ¹H NMR provides information on the number, environment, and neighboring protons for each hydrogen atom, while ¹³C NMR reveals the chemical environment of each carbon atom. The relative positions of the amino and methylsulfonyl groups create distinct splitting patterns and chemical shifts in the aromatic region, serving as a primary tool for isomer differentiation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of chemical bonds. Key functional groups, such as the N-H bonds of the amine, the S=O bonds of the sulfonyl group, and the C-H bonds of the aromatic ring, exhibit characteristic absorption frequencies. Changes in these frequencies can indicate isomerism and confirm the formation of the anilinium hydrochloride salt.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the electronic transitions within a molecule, primarily the π-π* transitions of the benzene ring. The position of the methylsulfonyl group, an electron-withdrawing group, influences the electronic distribution in the aromatic system, leading to subtle but measurable shifts in the absorption maxima (λ_max) for each isomer.
-
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ, offering supplementary evidence for identification.
Comparative Spectroscopic Analysis
The key to differentiating the isomers lies in how the position of the electron-withdrawing methylsulfonyl (-SO₂CH₃) group and the electron-donating amino (-NH₂) group influence the electronic and magnetic environments of the molecule. The formation of the anilinium salt (-NH₃⁺Cl⁻) converts the amino group into a strong electron-withdrawing group, inducing significant changes across all spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for isomer identification. The substitution pattern on the benzene ring creates unique chemical shifts and coupling constants for the aromatic protons. Upon protonation to the hydrochloride salt, the resulting -NH₃⁺ group strongly deshields the aromatic protons, causing a significant downfield shift, particularly for the protons ortho and para to it.
Table 1: Comparative ¹H NMR Data (Predicted in DMSO-d₆, 400 MHz)
| Assignment | 2-(MeSO₂)aniline (ppm) | 3-(MeSO₂)aniline (ppm)[1] | 4-(MeSO₂)aniline (ppm) | 2-(MeSO₂)aniline HCl (Predicted, ppm) |
| -NH₂ / -NH₃⁺ | ~5.5 (br s, 2H) | ~5.8 (br s, 2H) | ~6.0 (br s, 2H) | ~9.5-10.5 (br s, 3H) |
| Ar-H | 6.7-7.6 (m, 4H) | 6.8-7.3 (m, 4H) | ~6.7 (d, 2H), ~7.6 (d, 2H) | 7.0-8.0 (m, 4H) |
| -SO₂CH₃ | ~3.1 (s, 3H) | ~3.0 (s, 3H)[1] | ~3.0 (s, 3H) | ~3.2 (s, 3H) |
Causality of Observations:
-
-NH₂ Protons: The broad singlet for the amine protons will shift significantly downfield upon protonation due to the positive charge on the nitrogen, and it will integrate to 3 protons (-NH₃⁺).
-
Aromatic Protons (Ar-H):
-
2-isomer: Exhibits a complex multiplet due to the adjacent substituents.
-
3-isomer: Shows a distinct pattern where one proton is a singlet-like resonance (at C2), and the others are multiplets.[1]
-
4-isomer: Presents the simplest spectrum with two distinct doublets due to the molecule's symmetry.
-
HCl Salts: The powerful electron-withdrawing nature of the -NH₃⁺ group deshields all aromatic protons, causing a general downfield shift.
-
Table 2: Comparative ¹³C NMR Data (Predicted in DMSO-d₆, 100 MHz)
| Assignment | 2-(MeSO₂)aniline (ppm) | 3-(MeSO₂)aniline (ppm)[1] | 4-(MeSO₂)aniline (ppm) | 2-(MeSO₂)aniline HCl (Predicted, ppm) |
| Ar-C (ipso to -NH₂) | ~148 | ~147 | ~152 | ~135 |
| Ar-C (ipso to -SO₂CH₃) | ~125 | ~141 | ~130 | ~128 |
| Ar-CH | 115-135 | 112-130[1] | 113-130 | 118-138 |
| -SO₂CH₃ | ~44 | ~44[1] | ~45 | ~45 |
Causality of Observations:
-
Ipso-Carbons: The carbon attached to the amino group (-C-NH₂) appears far downfield in the free base. Upon protonation, this carbon experiences a notable upfield shift. This is a characteristic effect where the protonated amine group, despite being electron-withdrawing, shields the attached carbon. The chemical shifts of the other aromatic carbons provide a unique fingerprint for each isomer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is excellent for confirming the presence of key functional groups and for verifying salt formation.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range (Free Base) | Expected Range (HCl Salt) | Rationale for Change |
| N-H Stretch (Amine) | 3300-3500 (two bands, asymmetric & symmetric)[2][3] | N/A | The primary amine stretches disappear upon protonation. |
| N-H Stretch (Anilinium) | N/A | 2800-3200 (broad band) | Appearance of broad absorption due to the stretching of the N-H bonds in the -NH₃⁺ group. |
| S=O Stretch (Sulfonyl) | 1300-1350 (asymmetric) & 1120-1160 (symmetric)[4] | 1300-1350 & 1120-1160 | The sulfonyl group stretches are less affected by protonation of the distant amino group but may show minor shifts. |
| C-N Stretch (Aromatic) | 1250-1340 | 1250-1340 | May show slight shifts due to changes in the C-N bond character. |
| Aromatic C-H Out-of-Plane Bending | 700-900 | 700-900 | The pattern in this region is highly diagnostic of the substitution pattern on the benzene ring. |
Causality of Observations:
-
The most dramatic and reliable change is the disappearance of the sharp, double primary amine N-H stretches and the appearance of a very broad, strong absorption band for the anilinium N-H stretches. This is definitive proof of salt formation.
-
The sulfonyl group's characteristic strong absorptions will be present in all isomers and their salts.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic structure of the isomers. Aniline itself shows two primary absorption bands (π-π* transitions).[5][6] The position of the -SO₂CH₃ group alters the energy of these transitions.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max in nm, Solvent: Ethanol)
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) | Rationale |
| 2-(MeSO₂)aniline | ~240 | ~310 | Steric hindrance from the ortho-sulfonyl group can disrupt the planarity between the amino group and the ring, leading to a blue shift (hypsochromic shift). |
| 3-(MeSO₂)aniline | ~235 | ~295 | The meta-substituent has a less pronounced effect on the electronic transitions compared to ortho/para positions. |
| 4-(MeSO₂)aniline | ~230 | ~300 | The para-substituent allows for strong electronic communication through the ring, but the overall effect depends on the interplay between the donor and acceptor groups. |
| HCl Salts (All Isomers) | ~205 | ~255 | Upon protonation, the nitrogen lone pair is no longer available to donate into the ring. The molecule behaves more like a substituted benzene, causing a significant blue shift in the primary absorption bands. |
Mass Spectrometry (MS)
In standard Electron Ionization (EI) Mass Spectrometry, all three isomers will show the same molecular ion peak (M⁺) corresponding to their shared molecular weight (171.22 g/mol for the free base).[7][8][9] For the hydrochloride salt, the HCl is typically lost, and the spectrum observed is that of the free base.
Table 5: Key Mass Spectrometry Data
| m/z Value | Assignment | Isomer Relevance |
| 171 | [M]⁺ | Molecular ion for the free base of all isomers.[7][8] |
| 92 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. A likely fragmentation pathway for all isomers. |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment, common in benzene derivatives. |
Causality of Observations:
-
While the primary molecular ion is identical, high-resolution MS can confirm the elemental composition.
-
The fragmentation patterns are often very similar for positional isomers, making MS a less powerful tool for differentiation compared to NMR, unless specific rearrangement pathways unique to one isomer are observed.
Experimental Protocols and Workflows
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
General Experimental Workflow
The logical flow for characterizing an unknown isomer sample is crucial for an efficient and accurate analysis.
Caption: General workflow for the spectroscopic identification of (Methylsulfonyl)aniline isomers.
NMR Spectroscopy Protocol
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample (free base or HCl salt) in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both forms and to slow the exchange of the -NH₂/-NH₃⁺ protons, allowing for their observation.
-
¹H NMR Acquisition: Acquire proton spectra with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire carbon spectra using a standard proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
FT-IR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind thoroughly and press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
UV-Vis Spectroscopy Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the sample in ethanol. Dilute the stock solution to an appropriate concentration (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the maximum absorbance is within the linear range of the instrument (0.2-0.8 a.u.).
-
Acquisition: Scan the sample from 400 nm down to 200 nm using a quartz cuvette. Use ethanol as the reference blank.
Mass Spectrometry Protocol
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Conclusion
The differentiation of this compound and its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While MS and UV-Vis provide valuable confirmatory data, NMR spectroscopy stands out as the most definitive method , offering unambiguous structural elucidation through the unique chemical shifts and coupling patterns of the aromatic protons. FT-IR serves as a rapid and effective tool for confirming the presence of key functional groups and, crucially, for verifying the formation of the hydrochloride salt. By understanding the principles behind the observed spectral differences as outlined in this guide, researchers can confidently identify and characterize these important chemical building blocks, ensuring the integrity and success of their scientific endeavors.
References
- 1. 3-(METHYLSULFONYL)ANILINE | 35216-39-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. 2-(Methylsulfonyl)aniline | 2987-49-7 | FM57994 [biosynth.com]
- 9. PubChemLite - 4-(methylsulfonyl)aniline (C7H9NO2S) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Comparative Performance of Aniline Derivatives in Cross-Coupling Reactions
Aniline and its derivatives are indispensable building blocks in modern chemistry, forming the core scaffolds of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their value is unlocked through synthetic transformations that forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which have revolutionized molecular construction.[3][4]
This guide offers a comparative analysis of how aniline derivatives perform in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Moving beyond mere protocols, we will delve into the causality behind experimental choices, examining how the electronic and steric properties of aniline substrates dictate reaction outcomes and guide the selection of optimal conditions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a premier method for constructing biaryl linkages, a common motif in medicinal chemistry. In this context, halo-substituted anilines serve as key electrophilic partners. The efficiency of this transformation is profoundly influenced by the electronic and steric profile of the aniline derivative.[1]
Comparative Performance of Bromoaniline Isomers
A study on the micellar Suzuki-Miyaura cross-coupling between bromoaniline isomers and 2-thienylboronic acid provides a clear, quantitative comparison of performance under identical, environmentally benign conditions.[1][5][6] The data underscores the critical role of substituent positioning on reaction kinetics and overall efficiency.
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96 |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91 |
| Table 1: Comparative yields for the micellar Suzuki-Miyaura cross-coupling of bromoaniline isomers with 2-thienylboronic acid. Data sourced from a study on micellar synthesis.[1] |
Expert Analysis:
-
Para-Substituted Advantage : 4-bromoaniline delivers a high yield (91%) in a remarkably short time (15 minutes).[1] This is mechanistically logical, as the para position offers minimal steric hindrance to the bulky palladium catalyst during the critical oxidative addition step.
-
Ortho-Effect : 2-bromoaniline also performs well, though with a slightly lower yield (86%).[1] The proximity of the amino group can sometimes influence the catalyst through coordination, but in this case, the steric hindrance is not prohibitive.
-
Meta-Position Kinetics : 3-bromoaniline initially shows a much lower yield (64%), which improves dramatically to 96% with an extended reaction time.[1] This suggests that the electronic and steric environment of the meta position leads to slower reaction kinetics under these specific conditions.
Experimental Protocol: Micellar Suzuki-Miyaura Cross-Coupling
This protocol leverages micellar chemistry, using a surfactant in water to create nanoreactors. This approach is not only sustainable but also often accelerates reaction rates and allows for reactions to be run in air.[5][7]
Materials:
-
Bromoaniline isomer (1.0 eq)
-
Thienylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (2.0 eq)
-
2 wt% Kolliphor EL solution in water
Procedure:
-
Combine the bromoaniline isomer, thienylboronic acid, Pd(dtbpf)Cl₂, and triethylamine in a reaction vessel.
-
Add the 2 wt% Kolliphor EL aqueous solution.
-
Stir the mixture vigorously at room temperature. The formation of micelles creates a hydrophobic environment where the catalyst and reagents can interact effectively.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thienyl-aniline.[1]
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination is the definitive method for synthesizing aryl amines from aryl halides.[8][9] It offers broad substrate scope and functional group tolerance, far surpassing classical methods like the Ullmann condensation.[10] Here, aniline derivatives act as the nucleophilic coupling partner.
Comparative Performance of Aniline Nucleophiles
The success of a Buchwald-Hartwig reaction is a delicate interplay between the aniline's nucleophilicity and steric profile, and the catalyst system's ability to accommodate it.
-
Electronic Effects : The basicity of the aniline is a key determinant of its nucleophilicity.
-
Electron-Donating Groups (EDGs) : Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally accelerating the rate of C-N bond formation.[11]
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density on the nitrogen, reducing its basicity and nucleophilicity.[12][13] Coupling these "electron-deficient" anilines is a significant challenge and often requires more reactive catalysts or harsher conditions.[13]
-
-
Steric Effects :
-
Ortho-Substituents : Bulky groups at the ortho-position (e.g., 2,6-diisopropylaniline) present a major steric challenge.[14][15] The approach of the aniline to the palladium center is hindered, which can shut down the reaction.
-
The Scientist's Solution : To overcome this, the choice of ligand is paramount. Highly bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald, or Hartwig ligands) are designed to create a coordinatively unsaturated, reactive palladium center while also accelerating the final, bond-forming reductive elimination step.[8][16]
-
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle. The choice of ligand is critical as it influences the rates of both the oxidative addition and reductive elimination steps.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alternating current enabled para-selective C(sp2)–H/N–H cross-coupling of aniline - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. boa.unimib.it [boa.unimib.it]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of proton transfer in the reductive repair of DNA guanyl radicals by aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electron withdrawing group on aniline makes it less/more basic. [allen.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating Assay Methods for 2-(Methylsulfonyl)aniline Hydrochloride
Introduction: The Imperative of Stability-Indicating Assays in Drug Development
In the rigorous landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life. A stability-indicating assay method (SIAM) is a validated analytical procedure designed to provide a specific and accurate measure of the drug substance concentration, free from interference from its potential degradation products, process impurities, or other excipients. The development of a robust SIAM is a critical requirement mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2] This guide provides an in-depth technical comparison of potential stability-indicating assay methods for 2-(Methylsulfonyl)aniline hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the development of a primary high-performance liquid chromatography (HPLC) method, supported by forced degradation studies, and compare its performance with alternative techniques.
This compound possesses both a sulfonamide and an aniline functional group, which are susceptible to degradation under various environmental conditions.[3][4][5] Understanding the potential degradation pathways of this molecule is the cornerstone of developing a truly stability-indicating method.
Anticipated Degradation Pathways of this compound
Based on the chemical structure of this compound (Figure 1) and established degradation patterns of related sulfonamides and anilines, several degradation pathways can be anticipated under forced stress conditions:
-
Hydrolysis: The sulfonamide linkage may be susceptible to hydrolysis, particularly at pH extremes, potentially leading to the cleavage of the methylsulfonyl group to form 2-aminobenzenesulfonic acid or other related products. The aniline moiety is generally stable to hydrolysis.
-
Oxidation: The primary amino group of the aniline moiety is prone to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.[6] The sulfur atom in the methylsulfonyl group could also be susceptible to oxidation to a higher oxidation state.
-
Photolysis: Exposure to UV or visible light can induce photolytic degradation. For sulfonamides, this can involve cleavage of the S-N bond or extrusion of sulfur dioxide.[4]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways and may also induce other decomposition reactions.
Figure 1: Chemical Structure of this compound
Developing a Stability-Indicating HPLC Method: A Step-by-Step Approach
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most widely adopted technique for SIAMs due to its high resolution, sensitivity, and specificity.[4][5] The following section outlines a systematic approach to developing and validating a stability-indicating HPLC method for this compound.
Experimental Workflow: From Method Development to Validation
The development of a robust SIAM follows a logical progression, as illustrated in the workflow diagram below.
Caption: A logical workflow for the development and validation of a stability-indicating assay method.
Detailed Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[7][8][9]
Objective: To generate degradation products of this compound under various stress conditions to challenge the specificity of the developed HPLC method. A target degradation of 5-20% is generally considered appropriate.[10]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis. Also, subject the stock solution to 80°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using the developed HPLC method.
Proposed HPLC Method
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.8) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the elution of both the parent compound and its potential degradation products with varying polarities.
-
Detection: UV detection at a wavelength where the parent compound and its likely degradation products have significant absorbance (e.g., 254 nm or a photodiode array detector for spectral analysis).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
Data Presentation: Hypothetical Forced Degradation Results
The following table summarizes the hypothetical results from the forced degradation studies, demonstrating the stability-indicating nature of the proposed HPLC method.
| Stress Condition | % Degradation of Parent Drug | Number of Degradation Peaks | Observations |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 12.5% | 2 | Two major degradation products observed with good resolution from the parent peak. |
| Base Hydrolysis (0.1N NaOH, 60°C, 8h) | 18.2% | 3 | Three degradation products, well-separated from the parent and from each other. |
| Oxidative (3% H₂O₂, RT, 24h) | 15.8% | 2 | Two significant degradation products formed. |
| Photolytic (ICH Q1B) | 8.5% | 1 | One major photodegradation product detected. |
| Thermal (Solid, 80°C, 48h) | 3.1% | 1 | Minor degradation observed. |
| Thermal (Solution, 80°C, 48h) | 9.7% | 2 | Increased degradation in solution compared to solid state. |
Peak Purity Analysis: A photodiode array (PDA) detector would be used to assess the peak purity of the parent drug in the stressed samples. A purity angle less than the purity threshold would indicate that the parent peak is spectrally homogeneous and free from co-eluting impurities.
Method Validation: Ensuring Reliability and Robustness
Once the method's specificity is established through forced degradation studies, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][11]
References
- 1. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing the Purity of 2-(Methylsulfonyl)aniline hydrochloride by qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a compound such as 2-(Methylsulfonyl)aniline hydrochloride, a key building block in various synthetic pathways, rigorous purity assessment ensures the reliability and reproducibility of research outcomes and the safety and efficacy of final drug products.[1] While High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for purity determination.[2][3]
This guide provides an objective comparison of qNMR with HPLC for the purity assessment of this compound, supported by a detailed experimental protocol and representative data.
The Power of Orthogonal Methods in Purity Assessment
Relying on a single analytical technique for purity determination can sometimes be insufficient. Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable evaluation of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and provides a high degree of confidence in the reported purity value.[1] This guide explores the synergy of a spectroscopic method (qNMR) and a chromatographic method (HPLC) for a robust purity assessment.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of compounds.[2] Unlike many other analytical methods, the signal intensity in NMR is directly proportional to the number of nuclei responsible for the signal.[2][4] This fundamental principle allows qNMR to be a primary ratio method, often eliminating the need for compound-specific reference standards for calibration.[2]
The purity of an analyte can be calculated using an internal standard of known purity.[5][6] The calculation is based on the following equation:
Purity (analyte) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
analyte = Analyte
-
std = Internal Standard
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.
Selection of the Internal Standard
The choice of an internal standard is critical for accurate and reproducible qNMR results.[7] The ideal internal standard should:
-
Possess high chemical purity (≥99%).[8]
-
Be stable and non-reactive with the analyte and solvent.[5]
-
Have resonance peaks that do not overlap with the analyte's signals.[8]
-
Be completely soluble in the chosen deuterated solvent.[8]
-
Preferably provide a sharp singlet peak in a region of the spectrum free from other signals.[8][9]
For this analysis, Maleic Acid is a suitable internal standard. It is a stable solid with well-defined singlets in a relatively clear region of the ¹H NMR spectrum and is soluble in common deuterated solvents like DMSO-d₆.
Sample Preparation
Accurate weighing is crucial for qNMR analysis.[6]
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
To obtain accurate quantitative data, several NMR acquisition parameters must be optimized.[10]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: A 90° pulse should be used to ensure uniform excitation of all nuclei.[5]
-
Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) is necessary to ensure complete relaxation of all protons between scans, preventing signal saturation and ensuring accurate integration.
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio (>250:1) for accurate integration.[1]
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[1]
-
Spectral Width: Should encompass all signals of interest.
Data Processing and Quantification
Careful data processing is essential for reliable results.[5]
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phasing and baseline correction to ensure accurate integration of the signals.
-
Integrate the selected, well-resolved signals of both the this compound and the internal standard (Maleic Acid). For this compound, the singlet corresponding to the methyl protons of the sulfonyl group is a good choice. For Maleic Acid, the singlet from the two olefinic protons is used.
-
Calculate the purity using the formula mentioned above.
Comparison with HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment.[11] A typical HPLC method for this compound would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid, and UV detection.
The following table provides a comparative summary of the performance of qNMR and HPLC for the purity assessment of this compound.
| Parameter | ¹H-qNMR | HPLC-UV | Rationale and Insights |
| Principle | Direct proportionality between signal integral and number of nuclei.[5] | Differential partitioning between a stationary and mobile phase, with UV detection.[11] | qNMR is a primary method, while HPLC relies on response factors which can vary between compounds.[11] |
| Reference Standard | Requires a certified internal standard of a different compound.[5] | Typically requires a certified reference standard of the analyte itself. | The need for an analyte-specific standard can be a limitation for novel compounds. |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on chromatographic separation. | Both methods offer excellent selectivity for the main component from its impurities. |
| Precision (RSD) | Typically < 1%.[2] | Typically < 1%. | Both techniques can achieve high precision when properly validated. |
| Accuracy | High, directly traceable to the purity of the internal standard. | High, dependent on the purity of the reference standard. | qNMR can provide a more direct and potentially more accurate purity value. |
| Sample Throughput | Moderate, sample preparation is straightforward. | High, with the use of an autosampler. | HPLC is generally faster for analyzing a large number of samples. |
| Information Provided | Provides purity and structural information simultaneously.[12] | Provides purity and retention time. | qNMR offers the added benefit of structural confirmation. |
| Method Development | Relatively straightforward, focuses on parameter optimization.[10] | Can be more complex, involving column, mobile phase, and gradient optimization. | qNMR method development can be faster in many cases. |
Visualizing the qNMR Workflow
The following diagram illustrates the key steps in the qNMR purity determination workflow.
Caption: Workflow for qNMR Purity Determination.
Conclusion: A Synergistic Approach to Purity
Both qNMR and HPLC are powerful techniques for assessing the purity of this compound. While HPLC is a well-established and high-throughput method, qNMR offers a direct, primary method for quantification that also provides valuable structural information. For comprehensive and robust purity determination, a synergistic approach utilizing both qNMR and HPLC as orthogonal methods is highly recommended. This ensures a thorough understanding of the sample's composition and provides the highest level of confidence in the analytical results, which is crucial in research and drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. usp.org [usp.org]
- 5. emerypharma.com [emerypharma.com]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. m.youtube.com [m.youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. enovatia.com [enovatia.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Substituted Anilines with Electron-Withdrawing Groups
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted anilines is paramount for predictable and efficient synthesis. Anilines, as key pharmacophores and synthetic intermediates, exhibit a wide spectrum of reactivity that is exquisitely sensitive to the electronic nature of substituents on the aromatic ring.[1] This guide provides an in-depth, objective comparison of the reactivity of anilines bearing common electron-withdrawing groups (EWGs), supported by experimental data and detailed protocols.
Foundational Principles: The Electronic Influence of Substituents
The reactivity of aniline is fundamentally governed by the lone pair of electrons on the nitrogen atom. This lone pair imparts both basicity and nucleophilicity to the molecule, making it reactive towards electrophiles at both the nitrogen and the aromatic ring. Electron-withdrawing groups, by their nature, pull electron density away from the rest of the molecule, including the amino group.[2] This has a profound impact on the aniline's reactivity.
The effect of a substituent can be dissected into two primary components:
-
Inductive Effect (-I): An through-sigma-bond effect arising from the electronegativity of the substituent. Halogens, for instance, exert a strong -I effect.
-
Resonance Effect (-R or -M): A through-pi-system effect where the substituent's p-orbitals interact with the pi system of the benzene ring. Nitro (-NO₂) and cyano (-CN) groups are classic examples of substituents with a strong -R effect.
These electronic effects modulate the electron density on the nitrogen atom and the aromatic ring, thereby influencing the aniline's basicity and its propensity to engage in chemical reactions.
Caption: The influence of electron-withdrawing groups on aniline reactivity.
Quantitative Comparison: Basicity (pKa) of Substituted Anilines
The most direct measure of the electronic effect of a substituent on the amino group is the basicity of the aniline, which is quantified by the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base, as the lone pair on the nitrogen is less available for protonation. Electron-withdrawing groups significantly decrease the basicity of aniline.[3]
| Substituent (para-position) | pKa of Conjugate Acid | Reference |
| -H (Aniline) | 4.58 | [4] |
| -Cl | 3.98 | [4] |
| -Br | 3.86 | [4] |
| -CN | 1.74 | [4] |
| -NO₂ | 1.02 | [4] |
Data Interpretation: The data clearly demonstrates that the presence of an electron-withdrawing group at the para-position drastically reduces the basicity of aniline. The nitro group, with its potent combination of -I and -R effects, has the most pronounced effect, making p-nitroaniline a significantly weaker base than aniline. The cyano group also exhibits a strong base-weakening effect. Halogens, primarily acting through their -I effect, also decrease basicity, albeit to a lesser extent than the nitro and cyano groups.
Kinetic Comparison: Reactivity in Acylation Reactions
N-acylation is a fundamental reaction of anilines, and the rate of this reaction is a direct measure of the nucleophilicity of the nitrogen atom. Electron-withdrawing groups, by reducing the electron density on the nitrogen, are expected to decrease the rate of acylation.
Kinetic Comparison: Reactivity in Electrophilic Aromatic Substitution (Bromination)
The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the presence of an electron-withdrawing group on the ring deactivates the ring towards EAS, slowing down the reaction rate.
The bromination of aniline is typically instantaneous, leading to the formation of 2,4,6-tribromoaniline.[5] To achieve mono-bromination, the reactivity of the amino group must be attenuated, often by acetylation. In the case of anilines already substituted with an EWG, the reaction rate is inherently slower.
A comparative study on the relative rates of bromination of various substrates provides a clear illustration of this principle. While direct kinetic data for a series of anilines with different EWGs is sparse, we can infer the trend from the reactivity of related compounds. For example, the bromination of acetanilide, where the activating effect of the amino group is tempered by the acetyl group, is significantly slower than that of aniline.[6] We can extrapolate that anilines with even stronger EWGs like a nitro group will be even less reactive towards bromination.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental protocols for key reactions are provided below.
Protocol for N-Acetylation of a Substituted Aniline
This protocol is a general procedure for the N-acetylation of an aniline and can be adapted for various substituted anilines, with the understanding that reaction times may need to be adjusted based on the reactivity of the substrate.
Materials:
-
Substituted aniline (e.g., p-chloroaniline)
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Ice bath
-
Vacuum filtration apparatus
Procedure: [2]
-
In a 100 mL Erlenmeyer flask, dissolve 1.0 g of the substituted aniline in 30 mL of water and 1.0 mL of concentrated hydrochloric acid. Stir until the aniline salt fully dissolves.
-
In a separate beaker, prepare a solution of 1.5 g of sodium acetate in 10 mL of water.
-
To the solution of the aniline hydrochloride, add 1.2 mL of acetic anhydride and swirl the flask to ensure mixing.
-
Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the N-acetylated product should form.
-
Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the crystals with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified N-acetylated aniline.
-
Dry the product and determine its melting point and yield.
Caption: Experimental workflow for the N-acetylation of a substituted aniline.
Protocol for Determination of pKa by Potentiometric Titration
This protocol outlines a reliable method for the experimental determination of the pKa of a substituted aniline.[7]
Materials:
-
Substituted aniline
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the substituted aniline and dissolve it in a known volume of deionized water in a beaker. If the aniline is not water-soluble, a suitable co-solvent like ethanol can be used.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin titrating the aniline solution with the standardized HCl solution from the burette, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition of HCl, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH changes become very small, well past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the inflection point of the titration curve. The volume of titrant at the half-equivalence point corresponds to the point where half of the aniline has been protonated.
-
The pKa of the anilinium ion is equal to the pH of the solution at the half-equivalence point.
Conclusion
The reactivity of substituted anilines is a finely tunable property that is directly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups consistently decrease the basicity and nucleophilicity of the aniline nitrogen, as well as the electron density of the aromatic ring. This leads to a marked reduction in reaction rates for processes such as N-acylation and electrophilic aromatic substitution. A quantitative understanding of these effects, as provided by pKa values and kinetic data, is essential for rational synthetic design in the fields of pharmaceutical and materials science. The protocols provided herein offer a reliable framework for the experimental investigation and validation of these principles.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tsijournals.com [tsijournals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Solved Question 2 Compare the relative reaction times of | Chegg.com [chegg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Performance of 2-(Methylsulfonyl)aniline Hydrochloride in Different Solvent Systems
Introduction: Navigating the Data Gap for a Key Synthetic Building Block
2-(Methylsulfonyl)aniline hydrochloride is a bifunctional organic compound featuring a nucleophilic aniline group and an electron-withdrawing methylsulfonyl group.[1] Its hydrochloride salt form suggests enhanced aqueous solubility and improved handling characteristics compared to its free base.[2] This molecule serves as a valuable building block in medicinal chemistry and materials science, where the interplay between its functional groups can be exploited for synthesizing complex target structures.[3][4]
Physicochemical Profile: Understanding Solvent-Solute Interactions
The performance of this compound is dictated by its molecular structure. Three key features govern its interaction with different solvents:
-
Anilinium Hydrochloride Salt: The presence of the hydrochloride salt makes the molecule ionic. This dramatically increases its polarity and favors interactions with polar solvents, particularly those capable of solvating both the anilinium cation and the chloride anion.
-
Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is highly polar and a strong hydrogen bond acceptor.[5] This feature contributes significantly to the molecule's overall polarity and enhances its affinity for polar aprotic and protic solvents. The group's strong electron-withdrawing nature also deactivates the aromatic ring and reduces the nucleophilicity of the amine in the free base form.[6]
-
Aromatic Ring: The benzene ring provides a nonpolar surface area, allowing for weaker van der Waals interactions with nonpolar or moderately polar aprotic solvents.
Based on these features, we can predict a general trend in performance. The compound's salt-like nature will dominate, leading to the highest performance (solubility and stability) in highly polar, protic solvents. Performance will likely decrease as solvent polarity decreases.
Comparative Solubility Analysis: A Framework for Empirical Determination
While precise solubility values are unpublished, the principles of "like dissolves like" provide a strong predictive foundation. The ionic nature of the hydrochloride salt dictates that solubility will be highest in polar protic solvents that can effectively solvate the ions.
Expected Solubility Hierarchy:
-
High Solubility: Water, Methanol, Ethanol (Polar Protic)
-
Moderate to High Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) (Polar Aprotic)
-
Low to Negligible Solubility: Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene (Less Polar / Nonpolar)
To move from prediction to quantification, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[2]
Experimental Protocol: Solubility Determination via the Shake-Flask Method
This protocol provides a self-validating system for generating accurate solubility data.
-
Preparation:
-
Ensure the this compound is a finely ground powder to maximize surface area and accelerate equilibration.
-
Use high-purity solvents (≥99.5%).
-
Prepare a series of vials for each solvent to be tested.
-
-
Execution:
-
Add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Add an excess amount of the powdered compound to each vial. The presence of undissolved solid at the end of the experiment is critical for ensuring saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe (e.g., 0.22 µm PTFE filter) to prevent transfer of solid particles.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) system.
-
Quantify the concentration of the dissolved compound against the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent and report the mean and standard deviation.
-
Data Visualization: Solubility Determination Workflow
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Table 1: Comparative Solubility Data (Template)
This table should be populated with experimentally determined values.
| Solvent System | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL @ 25°C) |
| Water | Polar Protic | High | User-determined value |
| Methanol (MeOH) | Polar Protic | High | User-determined value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate-High | User-determined value |
| Dichloromethane (DCM) | Aprotic | Low | User-determined value |
| Toluene | Nonpolar | Negligible | User-determined value |
Stability Assessment in Solution
The stability of the compound is critical for its storage and use in reactions. The sulfonyl group itself is exceptionally stable, resistant to both hydrolysis and a wide range of chemical reagents.[5][7] The primary point of potential instability is the aniline moiety, which can be susceptible to air and light-induced oxidation, often resulting in discoloration.[8]
Experimental Protocol: HPLC-Based Stability Study
This protocol monitors the degradation of the compound over time in selected solvents.
-
Solution Preparation:
-
Prepare stock solutions of this compound in key representative solvents (e.g., Methanol, DMSO, Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).
-
Dispense the solutions into sealed vials, creating separate sets for each time point and condition.
-
-
Incubation:
-
Store the vials under controlled conditions. Recommended conditions include:
-
Room Temperature (25°C) with light exposure.
-
Room Temperature (25°C) protected from light (wrapped in foil).
-
Elevated Temperature (40°C) protected from light.
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., T=0, 24h, 48h, 72h, 1 week), retrieve one vial from each condition.
-
Analyze the sample directly by HPLC using a method that separates the parent compound from potential degradants. A stability-indicating method should be developed and validated.
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample (% Remaining = [Areat / Areat=0] * 100).
-
A result >95% remaining typically indicates good stability under the tested conditions.
-
Data Visualization: Factors Influencing Compound Stability
Caption: Key environmental factors that can influence the stability of the compound in solution.
Impact of Solvents on Reactivity: A Case Study
The choice of solvent can profoundly impact the outcome of a chemical reaction by influencing reactant solubility, reaction rates, and even the reaction pathway. A common reaction involving anilines is N-acylation or N-sulfonylation.[9] In this case study, we examine the reaction of this compound with methanesulfonyl chloride.
The primary challenge is the low nucleophilicity of the aniline due to the ortho-sulfonyl group and the protonation in the hydrochloride form. A base is required to neutralize the HCl salt and the HCl generated during the reaction.[9]
Reaction: 2-(Methylsulfonyl)aniline + Methanesulfonyl Chloride → N-(2-(methylsulfonyl)phenyl)methanesulfonamide
Experimental Protocol: N-Sulfonylation in Different Solvents
-
Setup A (Aprotic, Nonpolar):
-
Suspend 1.0 equivalent of this compound in Dichloromethane (DCM).
-
Add 2.2 equivalents of a non-nucleophilic base (e.g., Triethylamine).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of methanesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
-
Setup B (Aprotic, Polar):
-
Dissolve 1.0 equivalent of this compound in Dimethylformamide (DMF).
-
Add 2.2 equivalents of Triethylamine.
-
Cool the mixture to 0°C.
-
Slowly add 1.1 equivalents of methanesulfonyl chloride.
-
Allow to warm to room temperature and stir for 12 hours.
-
Monitor reaction progress.
-
Discussion of Expected Outcomes:
-
In DCM (Setup A): The starting material has very low solubility. The reaction will be a heterogeneous slurry, which may lead to slower reaction rates and potentially incomplete conversion.
-
In DMF (Setup B): The starting material is expected to be fully dissolved, creating a homogeneous reaction mixture. This should lead to a faster, more efficient reaction with a higher yield of the desired product. Polar aprotic solvents like DMF are known to accelerate SN2 and related reactions.
Data Visualization: N-Sulfonylation Reaction
Caption: Reaction scheme for the N-sulfonylation of 2-(methylsulfonyl)aniline.
Table 2: Comparison of Reaction Performance (Template)
| Solvent | Solubility of Starting Material | Reaction Time (h) | Product Yield (%) | Product Purity (%) |
| Dichloromethane (DCM) | Poor (Slurry) | User-determined | User-determined | User-determined |
| Dimethylformamide (DMF) | Good (Homogeneous) | User-determined | User-determined | User-determined |
Comparative Analysis with Alternatives
Understanding the performance of this compound is best done in context with closely related alternatives.
vs. 2-(Methylsulfonyl)aniline (Free Base)
-
Solubility: The most significant difference lies in solubility. The hydrochloride salt will be far more soluble in polar protic solvents like water and methanol.[10] The free base will exhibit higher solubility in less polar organic solvents like DCM, ethyl acetate, and toluene.
-
Reactivity: The free base is immediately nucleophilic, whereas the hydrochloride salt requires at least one equivalent of base to deprotonate the anilinium ion before it can react as a nucleophile.
-
Handling: The hydrochloride salt is typically a more stable, crystalline solid, making it easier to handle and weigh accurately compared to the free base, which may be an oil or lower-melting solid.
vs. 4-(Methylsulfonyl)aniline Hydrochloride (Para Isomer)
-
Steric Hindrance: The ortho-position of the sulfonyl group in the title compound presents significant steric bulk around the amine. This can slow down reactions at the nitrogen atom compared to the para-isomer, where the sulfonyl group is remote.
-
Electronic Effects: While both isomers have a strongly deactivating sulfonyl group, the ortho-isomer may allow for intramolecular hydrogen bonding between the amine and a sulfonyl oxygen, which could influence its conformation and reactivity.
-
Solubility: Crystal packing differences arising from the substitution pattern may lead to different solubility profiles, though both are expected to be highly soluble in polar protic solvents.
Table 3: Property Comparison of 2-(Methylsulfonyl)aniline HCl and Alternatives
| Compound | Form | Key Performance Difference | Application Note |
| 2-(Methylsulfonyl)aniline HCl | HCl Salt | High solubility in polar protic solvents. Sterically hindered amine. | Best for aqueous reactions or reactions in highly polar solvents where high solubility is key. |
| 2-(Methylsulfonyl)aniline | Free Base | Higher solubility in organic solvents (DCM, THF). More nucleophilic. | Use when the reaction solvent is nonpolar or when a base is undesirable in the initial step. |
| 4-(Methylsulfonyl)aniline HCl | Para Isomer | Less steric hindrance at the amine, potentially leading to faster reactions. | A good alternative when faster kinetics are desired and the specific ortho-substitution is not required. |
Conclusion and Recommendations
While published performance data for this compound is scarce, a clear and reliable performance profile can be established through the application of fundamental chemical principles and validated experimental protocols.
-
For Solubility: The compound's performance is dominated by its ionic salt character. Expect high solubility in polar protic solvents (Water, MeOH) and moderate solubility in polar aprotic solvents (DMSO, DMF). For quantitative work, the shake-flask method is recommended.
-
For Stability: The sulfonyl group imparts high thermal and chemical stability. The primary concern is the potential for long-term oxidative discoloration of the aniline moiety, especially when exposed to light. Store in a cool, dark place.
-
For Reactivity: The amine is a relatively weak nucleophile due to electronic withdrawal and steric hindrance. Reactions at the nitrogen require a base to neutralize the hydrochloride salt. For optimal reaction performance (rate and yield), a polar aprotic solvent like DMF, which can fully dissolve the starting material, is superior to nonpolar solvents where it forms a slurry.
By utilizing the protocols and frameworks outlined in this guide, researchers can effectively characterize the performance of this compound and make informed, data-driven decisions to optimize its use in their specific synthetic and developmental workflows.
References
- 1. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Methylsulfonyl)aniline Hydrochloride
As laboratory professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Methylsulfonyl)aniline hydrochloride, ensuring the protection of personnel, facilities, and the environment. By understanding the chemical's specific hazards and the logic behind disposal procedures, we can maintain a culture of safety and compliance.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is an aromatic amine derivative containing a sulfonyl group and a hydrochloride salt, which defines its risk profile.
The primary hazards, as identified in Safety Data Sheets (SDS), are acute toxicity and irritation.[1][2] The aniline backbone is of particular concern, as aromatic amines as a class can present significant health risks, including potential carcinogenicity and the ability to be absorbed through the skin.[3]
Table 1: GHS Hazard Profile for 2-(Methylsulfonyl)aniline and its Hydrochloride Salt
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark)[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] | GHS07 (Exclamation Mark)[1] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark)[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark)[1] |
Given its chemical structure (C₇H₁₀ClNO₂S), the presence of chlorine classifies it as a halogenated organic compound . This is a critical determination for waste segregation, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[4]
Personal Protective Equipment (PPE) and Safety Precautions
To mitigate the risks of exposure, all handling and disposal procedures must be conducted with appropriate PPE.
-
Eye Protection : Wear chemical safety goggles that conform to European Standard EN 166 or equivalent.[5]
-
Hand Protection : Use nitrile gloves to prevent skin contact.[6] Given that aromatic amines can sometimes permeate gloves, check for any signs of degradation and change gloves immediately if contamination is suspected.[3]
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[6] For larger quantities or in case of a spill, consider a chemically resistant apron.
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[6]
Waste Characterization and Segregation Protocol
Proper segregation is the most critical step in chemical waste management.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[8] this compound waste must be treated as Hazardous Waste .[9][10]
The decision to classify this compound as halogenated waste is fundamental. The workflow below illustrates the segregation logic.
Caption: Waste Segregation Decision Tree.
Key Segregation Mandates:
-
Halogenated vs. Non-Halogenated : Never mix this waste with non-halogenated organic solvents.[4][11]
-
Acids and Bases : Do not mix with strong bases or acids in the same container unless it is part of a specific neutralization procedure.[4]
-
Oxidizers : Keep away from strong oxidizing agents, which are listed as incompatible materials.[12]
-
Reactive Chemicals : Highly reactive substances, including many amines, should be collected in separate waste streams and not mixed into general disposal containers.[8]
Step-by-Step Disposal Procedures
Adherence to institutional and regulatory protocols is essential. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14] Always follow your institution's specific guidelines, which are designed to comply with these regulations.
Procedure 4.1: Disposing of Unused or Expired Solid Product
-
Do Not Open : Keep the chemical in its original, unopened container if possible.
-
Labeling : Affix a "Hazardous Waste" label directly to the container. Ensure the full chemical name, "this compound," is clearly visible.
-
Segregation : Store the container in a designated and secure Satellite Accumulation Area, away from incompatible materials.
-
Pickup : Arrange for collection by your institution's Environmental Health and Safety (EHS) department.
Procedure 4.2: Disposing of Contaminated Solid Waste
This category includes items like gloves, weigh paper, paper towels, and empty vials that are contaminated with the chemical.
-
Container : Place all contaminated solid debris into a dedicated container, typically a yellow chemically contaminated waste bag or a clearly labeled, lined bin.[8]
-
Accumulation : Do not overfill the container. Once full, securely close the bag or lid.
-
Labeling : Label the container or bag with "Hazardous Solid Waste" and list the chemical contaminants.
-
Disposal : The final disposal method for this waste stream is typically incineration.[8]
Procedure 4.3: Disposing of Liquid Waste Solutions
This applies to any experimental solutions containing this compound.
-
Container Selection : Use a designated waste container that is chemically compatible with all components of the solution (e.g., glass bottle with a screw cap). The container must be in good condition and leak-proof.[11][13]
-
Labeling : Before adding any waste, label the container with "Hazardous Waste: Halogenated Organic Liquid".[4][11] Use a pen to list all constituents, including solvents and an estimated concentration of each. Do not use chemical formulas or abbreviations.[11]
-
Accumulation : Keep the waste container securely capped at all times, except when actively adding waste.[10][11] Store it in a well-ventilated area, preferably within a secondary containment system (e.g., a spill tray).[7]
-
Pickup : When the container is nearing full (do not fill past 90% capacity), arrange for pickup by EHS.
Emergency Procedures: Spill and Exposure Management
Even with careful planning, accidents can occur. A clear and practiced emergency response plan is vital.
Caption: Small Chemical Spill Response Workflow.
First Aid Measures:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][5][12]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][12]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a poison control center or physician immediately.[12]
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a robust safety culture and ensure that your research is conducted responsibly from discovery through disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.leyan.com [file.leyan.com]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. acewaste.com.au [acewaste.com.au]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. fishersci.com [fishersci.com]
- 13. danielshealth.com [danielshealth.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 2-(Methylsulfonyl)aniline hydrochloride
An Essential Guide to Personal Protective Equipment (PPE) for Handling 2-(Methylsulfonyl)aniline hydrochloride
Introduction
As researchers dedicated to advancing drug development, our most critical asset is our team's safety. Handling specialized chemical reagents like this compound (CAS No. not broadly published, molecular formula C₇H₁₀ClNO₂S) requires a meticulous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but to understand the scientific rationale behind each safety measure, ensuring a secure and productive laboratory environment.
Hazard Identification: Understanding the Risks
Before any handling protocol can be established, a thorough understanding of the compound's specific hazards is essential. Based on available Safety Data Sheets (SDS) for this compound and its close analogs, the primary risks are:
-
Acute Oral Toxicity: The compound is classified as "Harmful if swallowed" (H302).[1][2]
-
Skin Irritation: It is known to cause skin irritation (H315).[1][3][4]
-
Serious Eye Irritation: Direct contact will cause serious eye irritation (H319).[1][3][4]
-
Respiratory Irritation: As a solid or powder, it may cause respiratory irritation upon inhalation (H335).[1][4][5]
The physical form of this compound—a solid—means that the generation of airborne dust during weighing or transfer is a significant route of potential exposure. Furthermore, the parent compound, aniline, is associated with more severe hazards, including toxicity through skin absorption, suspicion of causing genetic defects and cancer, and organ damage through prolonged exposure. This informs our cautious approach to handling all aniline derivatives.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach dictates that PPE selection must be tailored to the specific procedure. The following table summarizes the minimum required PPE for handling this compound.
| Hazard Category | Primary Route of Exposure | Minimum Required PPE | Rationale |
| Skin Irritation & Potential Absorption | Dermal (Skin Contact) | Chemical-resistant gloves (double-gloving recommended), fully-buttoned lab coat, closed-toe shoes. | Prevents direct contact with skin, which can cause irritation.[1][3] The parent aniline structure suggests a risk of systemic toxicity via absorption. |
| Serious Eye Irritation | Ocular (Eyes) | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and accidental splashes, which can cause serious irritation.[1][6] |
| Respiratory Irritation | Inhalation | Use in a certified chemical fume hood. For significant dust generation, an N95 respirator may be required. | The primary engineering control is a fume hood to contain dust. Respirators protect against inhaling irritating airborne particles.[6][7] |
| Acute Oral Toxicity | Ingestion | Strict prohibition of eating, drinking, or smoking in the lab. Proper handwashing after handling. | Prevents accidental ingestion of the harmful substance.[8] |
Detailed PPE Specifications
-
Hand Protection: Due to the lack of specific permeation data for this compound, we extrapolate from data on aniline. Standard nitrile gloves are not recommended for handling aniline as they provide poor resistance.[9] Therefore, for any task involving more than incidental contact, butyl rubber or neoprene gloves are required. For all procedures, double-gloving is a prudent measure to protect against undetected pinholes or tears.
-
Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement. However, when handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution), chemical splash goggles are mandatory.[6]
-
Respiratory Protection: All manipulations of solid this compound that could generate dust must be performed inside a certified chemical fume hood. This is the most critical engineering control. If a procedure with a high potential for aerosolization must be performed outside of a hood (a situation that should be avoided), a risk assessment must be completed, and a NIOSH-approved respirator (e.g., N95 or higher) is required.[6]
-
Protective Clothing: A clean, fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing.[7] For large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.[10]
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Goggles/Face Shield: Position goggles securely on the face.
-
Gloves: Put on the first pair of gloves (inner layer). Pull the cuff of the glove over the cuff of the lab coat sleeve. Put on the second pair of gloves (outer layer) over the first.
Doffing (Removing) Sequence
This procedure should be performed in a designated area to prevent spreading contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, touching only the inside surfaces. Hang it in its designated location or dispose of it if it's a disposable coat.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface. Place in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]
Decontamination and Disposal Plan
Effective management of waste is a crucial component of safe handling.
-
Work Area Decontamination: After each use, wipe down the immediate work area (fume hood surface, balance, etc.) with an appropriate solvent (e.g., 70% ethanol) and absorbent pads to prevent the accumulation of chemical residue.
-
PPE Disposal: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be collected in a clearly labeled, sealed container for hazardous chemical waste.[9]
-
Chemical Waste Disposal: Unused this compound and solutions containing it must be managed as hazardous waste.[9] Never dispose of this chemical down the drain.[9][11] Collect all waste in a compatible, sealed, and properly labeled container for disposal by your institution's Environmental Health & Safety (EH&S) department.[12]
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the planned procedure.
Caption: Risk-based PPE selection workflow.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. file.leyan.com [file.leyan.com]
- 6. falseguridad.com [falseguridad.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. newreachglobal.com [newreachglobal.com]
- 11. sia-toolbox.net [sia-toolbox.net]
- 12. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
